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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Natural Sources of 3,4-Di-O-Caffeoylquinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3,4-Di-O-Caffeoylquinic acid (3,4-DCQA), also known as isochlorogenic acid B, is a naturally occurring phenolic com...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-Caffeoylquinic acid (3,4-DCQA), also known as isochlorogenic acid B, is a naturally occurring phenolic compound that has garnered significant scientific interest for its diverse pharmacological activities. As a prominent member of the caffeoylquinic acid family, it is an ester formed from two units of caffeic acid and one unit of quinic acid.[1] This technical guide provides a detailed overview of the primary natural sources of 3,4-DCQA, quantitative data on its prevalence, comprehensive experimental protocols for its extraction and analysis, and insights into its biological activities, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of 3,4-Di-O-Caffeoylquinic Acid

3,4-Di-O-Caffeoylquinic acid is found in a variety of plant species, often alongside other caffeoylquinic acid isomers. The concentration of 3,4-DCQA can vary significantly depending on the plant species, the part of the plant used, geographical origin, and processing methods.

Key botanical sources include:

  • The Asteraceae Family: This family is a rich source of caffeoylquinic acids. Notably, species such as Laggera alata, Pluchea indica, and various Solidago (goldenrod) species are known to contain 3,4-DCQA.[1][2]

  • Lonicera japonica (Japanese Honeysuckle): The flowers, buds, and leaves of this plant are well-documented sources of 3,4-DCQA and its derivatives.[3][4]

  • Ilex Species: Certain species of holly, such as Ilex kaushue (Kudingcha), are known to contain dicaffeoylquinic acids and are used in traditional beverages.[5]

  • Cynara scolymus (Globe Artichoke): The leaves and heads of the globe artichoke are significant sources of various caffeoylquinic acids, including the 3,4-isomer.[6][7]

  • Coffea Species (Coffee): Coffee beans, particularly green (unroasted) beans of both Coffea arabica and Coffea canephora (Robusta), contain 3,4-DCQA.[8][9][10] The concentration of this compound can be influenced by the roasting process.[9]

  • Nymphoides peltata: The roots of this aquatic plant have been found to contain 3,4-DCQA.

  • Brazilian Propolis: This resinous mixture produced by honeybees from plant sources has been shown to contain 3,4-DCQA as a major constituent.[11]

Quantitative Data on 3,4-Di-O-Caffeoylquinic Acid Content

The following tables summarize the quantitative data for 3,4-Di-O-Caffeoylquinic acid content in various natural sources, compiled from multiple studies.

Table 1: Content of 3,4-Di-O-Caffeoylquinic Acid in Pluchea indica Leaves

Extraction MethodSolventAverage 3,4-DCQA Content (% w/w of extract)
Ultrasound Extraction50% Ethanol (B145695)2.50

Data sourced from a study on Pluchea indica leaves from different provenances in Thailand.[12]

Table 2: Content of Dicaffeoylquinic Acid Isomers in Coffee Brews

Coffee Type3,4-diCQA (% of total CGA compounds)3,5-diCQA (% of total CGA compounds)4,5-diCQA (% of total CGA compounds)
Average Coffee Brew1.0 - 2.51.0 - 1.5~1

CGA refers to chlorogenic acids. This table provides a general distribution of dicaffeoylquinic acid isomers in coffee brews.[9]

Table 3: Content of Caffeoylquinic Acids in Cynara scolymus (Artichoke)

Plant Part/ProductMajor Caffeoylquinic AcidsNotes
Leaves5-O-caffeoylquinic acid (39%), 1,5-O-dicaffeoylquinic acid (21%), 3,4-O-dicaffeoylquinic acid (11%)Based on total caffeoylquinic acid content.[6]
Heads1,5-Di-O-caffeoylquinic acid (major)Apigenin 7-O-glucuronide is the major flavonoid.[7]
Juice1,3-Di-O-caffeoylquinic acid (cynarin) (predominant)Isomerization occurs during processing.[7]
Pomace1,5-Di-O-caffeoylquinic acid (major)Total phenolic content is approximately 12 g/kg on a dry matter basis.[7]

Experimental Protocols

Extraction of 3,4-Di-O-Caffeoylquinic Acid from Plant Material

The following protocol is a representative method for the extraction of 3,4-DCQA from plant materials, such as Pluchea indica leaves.

a. Sample Preparation:

  • Collect and dry the plant material (e.g., leaves).

  • Grind the dried material into a fine powder.

b. Ultrasound-Assisted Extraction:

  • Weigh a specific amount of the powdered plant material.

  • Add a 50% ethanol solution in a defined ratio (e.g., 1:10 powder to solvent ratio).

  • Perform extraction using an ultrasonic bath for a specified duration (e.g., 30 minutes).

  • Filter the resulting mixture to separate the extract from the solid plant material.

  • Concentrate the extract under reduced pressure to remove the solvent.

Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol describes a general method for the purification of 3,4-DCQA from a crude plant extract.

a. Materials and Reagents:

  • SPE Cartridge (e.g., Oasis HLB or equivalent polymeric reversed-phase sorbent).

  • Methanol (B129727).

  • Deionized water (acidified to pH 2-3 with formic or acetic acid).

  • Plant extract dissolved in an appropriate solvent.

b. SPE Procedure:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of acidified deionized water. Ensure the sorbent does not dry out.[2]

  • Loading: Acidify the plant extract to pH 2-3 and load it onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).[2]

  • Washing: Wash the cartridge with 3 mL of acidified deionized water to remove polar impurities. A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.[2]

  • Elution: Elute the retained 3,4-DCQA with 2-4 mL of methanol.[2]

High-Performance Liquid Chromatography (HPLC) for Quantification

The following is a representative HPLC method for the quantification of 3,4-DCQA.

a. Instrumentation and Column:

  • HPLC system equipped with a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).[2]

b. Mobile Phase and Gradient:

  • Mobile Phase A: 0.5% acetic acid in water.[2]

  • Mobile Phase B: Methanol.[2]

  • A gradient elution is typically used, for example, a linear gradient from 10% B to 50% B over 40 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

c. Detection:

  • Detection wavelength is set to 326 nm or 330 nm for caffeoylquinic acids.[2][13]

d. Quantification:

  • Prepare a series of standard solutions of 3,4-DCQA at known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the purified sample extract into the HPLC system.

  • Determine the concentration of 3,4-DCQA in the sample by comparing its peak area to the calibration curve.[2]

Biological Activities and Signaling Pathways

3,4-Di-O-Caffeoylquinic acid and other dicaffeoylquinic acids exhibit a range of biological activities, with their anti-inflammatory properties being particularly well-studied.

Anti-inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways

Dicaffeoylquinic acids have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, dicaffeoylquinic acids have been demonstrated to:

  • Suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[5]

  • Reduce the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]

  • Inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

The underlying mechanism for these effects involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Dicaffeoylquinic acids have been shown to reverse the LPS-induced phosphorylation of IκBα (an inhibitor of NF-κB) and the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[5] By inhibiting these pathways, dicaffeoylquinic acids effectively downregulate the expression of numerous genes involved in inflammation.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried and Powdered Plant Material extraction Ultrasound-Assisted Extraction (50% Ethanol) plant_material->extraction crude_extract Crude Plant Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe purified_extract Purified Extract spe->purified_extract hplc HPLC-DAD/PDA Analysis purified_extract->hplc quantification Quantification of 3,4-DCQA hplc->quantification

Caption: Workflow for the Extraction, Purification, and Quantification of 3,4-DCQA.

Signaling Pathway

G cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_n NF-κB (active) NFkB->NFkB_n translocation DCQA 3,4-Di-O-Caffeoylquinic Acid DCQA->MAPK DCQA->IKK Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_n->Inflammation

Caption: Inhibition of NF-κB and MAPK Signaling Pathways by 3,4-Di-O-Caffeoylquinic Acid.

References

Exploratory

A Comprehensive Technical Guide on the Biological Activities of 3,4-Dicaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3,4-Dicaffeoylquinic acid (3,4-diCQA), a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dicaffeoylquinic acid (3,4-diCQA), a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of 3,4-diCQA, with a focus on its antioxidant, anti-inflammatory, neuroprotective, antiviral, and metabolic properties. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying signaling pathways to support further research and drug development endeavors.

Introduction

3,4-Dicaffeoylquinic acid, also known as Isochlorogenic acid B, is a derivative of caffeic acid and quinic acid. It is found in various plants, including Laggera alata, coffee beans, and Brazilian propolis.[1][2][3][4] Its unique chemical structure, characterized by two caffeoyl moieties attached to a quinic acid core, underpins its wide range of pharmacological effects. These activities position 3,4-diCQA as a promising candidate for the development of novel therapeutics for a variety of human diseases.

Antioxidant Activity

3,4-diCQA exhibits robust antioxidant properties by acting as a potent free radical scavenger.[1] Its ability to donate hydrogen atoms or electrons from its phenolic hydroxyl groups allows it to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting cells from oxidative damage.[5]

Quantitative Data for Antioxidant Activity
AssayEndpointResult (EC50)Reference Compound
DPPH Radical ScavengingEC5068.91 µg/mL-
Ferric Reducing Antioxidant Power (FRAP)EC502.18 µg/mL-
β-Carotene BleachingEC5023.85 µg/mL-

Table 1: Summary of in vitro antioxidant activity of 3,4-Dicaffeoylquinic acid.[1][6]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation : Dissolve 3,4-diCQA in a suitable solvent (e.g., methanol) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.

  • Reaction : In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. A control well should contain 50 µL of the solvent and 150 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.[7]

G cluster_workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample and DPPH in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of 3,4-diCQA prep_sample->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate

DPPH Radical Scavenging Assay Workflow.

Anti-inflammatory Activity

Dicaffeoylquinic acids have demonstrated significant anti-inflammatory effects.[8] While much of the specific research has focused on isomers like 3,5-diCQA and 4,5-diCQA, the general class of compounds is known to modulate key inflammatory pathways.[9][10] These compounds can inhibit the production of pro-inflammatory mediators by suppressing signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][11]

Signaling Pathway: NF-κB and MAPK Inhibition

G cluster_pathway Anti-inflammatory Signaling of Dicaffeoylquinic Acids cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK diCQA 3,4-diCQA diCQA->ERK diCQA->JNK diCQA->p38 diCQA->IKK NFkB NF-κB (p65/p50) ERK->NFkB JNK->NFkB p38->NFkB IkB IκBα IKK->IkB P IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 NFkB_nuc->ProInflammatory

Inhibition of NF-κB and MAPK pathways by diCQAs.
Experimental Protocol: Lipoxygenase Inhibition Assay

This assay determines the ability of a compound to inhibit lipoxygenase, an enzyme involved in the synthesis of inflammatory mediators.

  • Reagent Preparation : Prepare a solution of lipoxygenase in borate (B1201080) buffer and a solution of the substrate (e.g., linoleic acid) in ethanol.

  • Reaction Mixture : In a quartz cuvette, mix the enzyme solution with the borate buffer and various concentrations of 3,4-diCQA.

  • Reaction Initiation : Add the substrate to initiate the enzymatic reaction.

  • Measurement : Monitor the formation of hydroperoxides by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculation : Determine the rate of reaction for each concentration and calculate the percentage of inhibition relative to a control without the inhibitor.[7]

Neuroprotective Effects

3,4-diCQA has been shown to possess neuroprotective properties.[1] Studies on related isomers like 3,5-diCQA have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.[12] This protection is achieved by attenuating cell death and reducing the activation of apoptotic pathways.[12] Furthermore, 3,4-diCQA exhibits inhibitory activity against acetylcholinesterase (AChE) in a concentration-dependent manner, suggesting a potential role in managing conditions like Alzheimer's disease.[6][7]

Experimental Protocol: MTT Assay for Neuroprotection

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Culture : Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Induction of Neurotoxicity : Treat the cells with a neurotoxic agent (e.g., hydrogen peroxide or amyloid-beta) to induce cell damage.

  • Treatment : Co-treat or pre-treat the cells with various concentrations of 3,4-diCQA. Include untreated and neurotoxin-only controls.

  • Incubation : Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Measurement : Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[7]

Antiviral Activity

3,4-diCQA has demonstrated notable antiviral activity, particularly against influenza A virus and respiratory syncytial virus (RSV).[1][2][13]

Anti-Influenza Virus Activity

In a mouse model of influenza A (H1N1) infection, oral administration of 3,4-diCQA (50 mg/kg) significantly extended the lifespan of infected mice.[4][6] The proposed mechanism is unique; rather than directly targeting viral components, 3,4-diCQA appears to enhance viral clearance by increasing the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) mRNA in the lungs.[4][6]

Anti-RSV Activity

3,4-diCQA exhibits potent activity against RSV, with a median inhibitory concentration (IC50) of 2.33 µM (1.2 µg/mL) in a plaque reduction assay.[13] The compound shows minimal cytotoxicity, suggesting its anti-RSV effect is not due to cell death.[13] Mechanistic studies indicate that it exerts its effect by inhibiting virus-cell fusion during the early stages of infection and cell-cell fusion at the end of the replication cycle.[13]

Quantitative Data for Antiviral Activity
VirusAssayEndpointResultCell Line
Respiratory Syncytial Virus (RSV)Plaque Reduction AssayIC502.33 µM (1.2 µg/mL)HEp-2
Human Lung Adenocarcinoma (NCI-H23)Cytotoxicity AssayEC503.26 µg/mLNCI-H23

Table 2: Summary of antiviral and cytotoxic activity of 3,4-Dicaffeoylquinic acid.[6][13]

Metabolic Effects (Anti-diabetic Activity)

Dicaffeoylquinic acids, including 3,4-diCQA, have been shown to possess anti-diabetic properties.[14][15] They can inhibit enzymes like α-glucosidase, which is involved in carbohydrate digestion, thereby helping to manage postprandial hyperglycemia.[1][16]

Recent studies have also elucidated a mechanism involving the modulation of gut microbiota and bile acid metabolism.[14] Dicaffeoylquinic acids can influence gut bacteria that carry the bile salt hydrolase (BSH) gene. This modulation enhances the enterohepatic circulation of conjugated bile acids and inhibits the farnesoid X receptor (FXR)-fibroblast growth factor 15 (FGF15) signaling axis in the ileum.[14][17] This cascade of events leads to increased bile acid synthesis, reduced liver cholesterol, and improved glycolipid metabolism.[14]

Quantitative Data for Enzyme Inhibition
EnzymeAssay PrincipleResult (EC50)Positive Control
α-GlucosidaseInhibition of enzyme activity241.80 µg/mLAcarbose

Table 3: Enzyme inhibitory activity of 3,4-Dicaffeoylquinic acid.[1][7]

Signaling Pathway: FXR-FGF15 Axis Modulation

G cluster_gut Gut Lumen cluster_ileum Ileum cluster_liver Liver diCQA 3,4-diCQA GutMicrobiota Gut Microbiota (with BSH gene) diCQA->GutMicrobiota modulates FXR FXR diCQA->FXR inhibits ConjBAs Conjugated Bile Acids GutMicrobiota->ConjBAs increases ConjBAs->FXR activates ConjBAs->FXR FGF15 FGF15 FXR->FGF15 CYP7A1 CYP7A1 FGF15->CYP7A1 FGF15->CYP7A1 BASynthesis Bile Acid Synthesis CYP7A1->BASynthesis ImprovedMetabolism Improved Glycolipid Metabolism BASynthesis->ImprovedMetabolism

Modulation of the FXR-FGF15 axis by 3,4-diCQA.

Conclusion

3,4-Dicaffeoylquinic acid is a multifunctional natural compound with significant therapeutic potential. Its well-documented antioxidant, anti-inflammatory, neuroprotective, antiviral, and anti-diabetic activities make it a compelling subject for further investigation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate future research and accelerate the translation of this promising molecule from the laboratory to clinical applications. As our understanding of its mechanisms of action deepens, 3,4-diCQA may emerge as a key component in the development of next-generation therapies for a range of complex diseases.

References

Foundational

Isochlorogenic acid B mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Isochlorogenic Acid B Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Isochlorogenic acid B (ICAB), a natural polyphenolic...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Isochlorogenic Acid B

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid B (ICAB), a natural polyphenolic compound, is a dicaffeoylquinic acid isomer found in various plants.[1][2] Renowned for its significant biological activities, ICAB has garnered considerable attention for its therapeutic potential. Its mechanisms of action are multifaceted, primarily revolving around potent antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective properties.[1][3][4][5] This document provides a comprehensive technical overview of the molecular pathways and mechanisms through which Isochlorogenic Acid B exerts its effects, supported by quantitative data, detailed experimental protocols, and visual signaling pathway diagrams.

Core Mechanisms of Action

Isochlorogenic acid B modulates several key signaling pathways implicated in cellular stress, inflammation, and disease progression. Its primary modes of action include neuroprotection via the BDNF pathway, hepatoprotection through Nrf2 and miR-122/HIF-1α signaling, broad anti-inflammatory effects by inhibiting pro-inflammatory mediators, and potential enzyme inhibition.

Neuroprotection

ICAB demonstrates significant neuroprotective properties, particularly in mitigating neurotoxicity, anxiety, and depression induced by agents like lead (Pb).[1] The core mechanism involves the upregulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

  • BDNF Pathway Activation: ICAB increases the expression of BDNF, a critical neurotrophin for neuronal survival and growth.[1] This leads to the enhanced phosphorylation of downstream targets, including cAMP-responsive element binding protein (CREB) and the protein kinase B (PI3K/AKT) pathway, which are crucial for synaptic plasticity and cell survival.[1]

  • Inhibition of Inflammatory Signaling: Concurrently, ICAB downregulates neuroinflammatory pathways. It decreases the expression of Toll-like receptor 4 (TLR4) and its adaptor protein, myeloid differentiation factor 88 (MyD88).[1] This suppression mitigates the activation of downstream inflammatory kinases like p38 and glycogen (B147801) synthase kinase-3 beta (GSK-3β), ultimately reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

cluster_stimulus Neurotoxic Insult cluster_icab Therapeutic Intervention cluster_pathways cluster_outcomes Cellular Outcomes Pb Lead (Pb) TLR4 TLR4 Pb->TLR4 BDNF BDNF Pb->BDNF ICAB Isochlorogenic Acid B ICAB->TLR4 ICAB->BDNF MyD88 MyD88 TLR4->MyD88 p38 p38 MyD88->p38 GSK3b GSK-3β MyD88->GSK3b Inflammation Neuroinflammation (TNF-α, IL-6) p38->Inflammation OxidativeStress Oxidative Stress p38->OxidativeStress GSK3b->Inflammation GSK3b->OxidativeStress PI3K_AKT PI3K/AKT BDNF->PI3K_AKT CREB p-CREB BDNF->CREB Neuroprotection Neuroprotection (Improved Behavior) PI3K_AKT->Neuroprotection CREB->Neuroprotection

ICAB's neuroprotective mechanism via the BDNF pathway.
Hepatoprotection and Anti-Fibrotic Effects

In the context of non-alcoholic steatohepatitis (NASH), ICAB exhibits significant protective effects against liver fibrosis through a dual mechanism involving the regulation of oxidative stress and profibrogenic factors.[3]

  • Nrf2 Pathway Activation: ICAB attenuates liver oxidative stress by activating the Nrf2 signaling pathway.[3] Nrf2 is a key transcription factor that regulates the expression of antioxidant enzymes. By promoting Nrf2 activity, ICAB enhances the cellular defense against oxidative damage, a key driver of liver injury in NASH.

  • Modulation of miR-122/HIF-1α Axis: ICAB reverses the pathological changes in the miR-122/HIF-1α signaling pathway.[3] In NASH-induced fibrosis, miR-122 levels are typically decreased while Hypoxia-Inducible Factor 1-alpha (HIF-1α) is overexpressed. ICAB treatment restores miR-122 levels and reduces HIF-1α expression.[3] This modulation inhibits the activation of hepatic stellate cells (HSCs) and downregulates the expression of profibrogenic genes, including LOX, TGF-β1, MCP-1, COL1α1, and TIMP-1.[3]

cluster_stress Pathological Condition (NASH) cluster_pathway1 cluster_pathway2 cluster_outcome Cellular & Tissue Outcomes NASH NASH-induced Liver Injury Nrf2 Nrf2 Activation NASH->Nrf2 inhibits miR122 miR-122 NASH->miR122 decreases HIF1a HIF-1α NASH->HIF1a increases ICAB Isochlorogenic Acid B ICAB->Nrf2 activates ICAB->miR122 increases ICAB->HIF1a decreases Fibrosis Inhibition of Liver Fibrosis ICAB->Fibrosis Antioxidant Antioxidant Enzymes Nrf2->Antioxidant OxidativeStress Reduced Oxidative Stress Antioxidant->OxidativeStress miR122->HIF1a HSC HSC Activation HIF1a->HSC Profibrogenic Profibrogenic Genes (COL1α1, TGF-β1, etc.) Profibrogenic->Fibrosis HSC->Profibrogenic

ICAB's hepatoprotective mechanism in NASH.
Anti-inflammatory and Antioxidant Activity

A hallmark of ICAB is its potent anti-inflammatory and antioxidant activity.[2][4][6] This is attributed to its chemical structure as a dicaffeoylquinic acid, which contains multiple hydroxyl groups that are effective radical scavengers.[7][8]

  • Inhibition of Pro-inflammatory Mediators: ICAB significantly reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][6] It also inhibits key enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] A recent study suggests ICAB directly targets COX-2 to protect cardiomyocytes from hypoxia/reoxygenation injury through the RAGE signaling pathway.[9]

  • NF-κB Pathway Involvement: While direct studies on ICAB are emerging, research on its isomers and parent compounds (chlorogenic acids) strongly indicates that its anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12] NF-κB is a master regulator of inflammation, and its inhibition prevents the transcription of numerous pro-inflammatory genes.

Enzyme Inhibition
  • Phosphodiesterase-5 (PDE-5): Docking analyses have identified ICAB as a potential inhibitor of PDE-5, an enzyme involved in various signaling pathways.[13]

  • α-Glucosidase: ICAB has been shown to have α-glucosidase inhibitory effects, suggesting a potential role in managing carbohydrate metabolism.[5][]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies on Isochlorogenic Acid B.

ParameterModel/SystemTreatment/ConcentrationResultReference
Hepatoprotection MCD diet-induced NASH in mice5, 10, and 20 mg/kg (oral, daily for 4 weeks)Significantly decreased serum ALT, AST, and hepatic Hyp, CHO, and TG. Inhibited expression of LOX, TGF-β1, MCP-1, COL1α1, and TIMP-1.[3]
Anti-inflammation LPS-induced MAC-T cells20 µg/mL (in combination with 60 µg/mL Quinic Acid)Significantly decreased expression of TNF-α, IL-1β, IL-6, COX-2, and iNOS.[6]
Neuroprotection Lead-induced neurotoxicity in miceNot specified in abstractSignificantly decreased TNF-α and IL-6 levels in the brain. Decreased MDA levels and increased antioxidant enzyme activity.[1]
Enzyme Inhibition Virtual ScreeningN/AIdentified as a potential PDE-5 inhibitor.[13]
Enzyme Inhibition In vitro assayNot specifiedExhibits α-glucosidase inhibitory activity.[5][]

Key Experimental Protocols

Protocol: Evaluation of Neuroprotective Effects in Mice
  • Animal Model: A model of lead (Pb)-induced neurotoxicity is established in mice. Animals are administered a solution containing lead acetate.[1]

  • Treatment: A cohort of Pb-exposed mice receives daily supplementation with Isochlorogenic Acid B via oral gavage.[1]

  • Behavioral Analysis: Anxiety and depression-like behaviors are assessed using the open field test (measuring crossing number, rearing number, and time in the center) and the tail suspension test (measuring duration of immobility).[1]

  • Biochemical Analysis: Following the treatment period, brain tissues are homogenized.

    • Oxidative Stress: Malondialdehyde (MDA) levels and the activity of antioxidant enzymes (e.g., SOD, CAT) are measured using colorimetric assay kits.[1]

    • Inflammation: Levels of pro-inflammatory cytokines (TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

  • Molecular Analysis (Western Blot): Protein expression and phosphorylation levels of key signaling molecules (BDNF, p-CREB, PI3K/AKT, TLR4, MyD88, GSK-3β, p38) are determined by Western blot analysis using specific primary and secondary antibodies.[1]

cluster_setup Model & Treatment cluster_assessment Assessment cluster_analysis Ex Vivo Analysis A1 Induce Neurotoxicity in Mice (Lead Acetate) A2 Administer ICAB (Oral Gavage) A1->A2 B1 Behavioral Tests (Open Field, Tail Suspension) A2->B1 B2 Sacrifice & Brain Tissue Collection B1->B2 C1 Biochemical Assays B2->C1 C2 Molecular Analysis B2->C2 C1_detail ELISA (TNF-α, IL-6) Colorimetry (MDA, SOD) C1->C1_detail C2_detail Western Blot (BDNF, p-CREB, TLR4 etc.) C2->C2_detail

Workflow for assessing ICAB's neuroprotective effects.
Protocol: Evaluation of Hepatoprotective Effects in Mice

  • Animal Model: Non-alcoholic steatohepatitis (NASH) and subsequent liver fibrosis are induced in C57BL/6 mice by feeding them a methionine- and choline-deficient (MCD) diet for a period of 4 weeks.[3]

  • Treatment: During the 4-week MCD diet period, mice are orally administered ICAB daily at doses of 5, 10, and 20 mg/kg.[3]

  • Serum Analysis: At the end of the study, blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.[3]

  • Histopathology: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation, steatosis, and collagen deposition (fibrosis).[3]

  • Hepatic Analysis:

    • Biochemical: Liver homogenates are used to measure levels of hydroxyproline (B1673980) (Hyp), cholesterol (CHO), and triglycerides (TG).[3]

    • Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of profibrogenic genes (LOX, TGF-β1, MCP-1, COL1α1, TIMP-1), as well as miR-122 and HIF-1α.[3]

    • Protein Expression: Western blotting is used to analyze the protein levels of key markers related to the Nrf2 and HIF-1α pathways.[3]

Conclusion

Isochlorogenic acid B is a promising natural compound with a well-defined, multi-target mechanism of action. Its ability to concurrently activate pro-survival and antioxidant pathways (BDNF, Nrf2) while inhibiting key inflammatory and fibrotic pathways (TLR4/MyD88, NF-κB, HIF-1α) positions it as a strong candidate for further investigation in the treatment of neurodegenerative disorders, inflammatory conditions, and metabolic diseases like NASH. The data presented herein provide a foundational guide for researchers and drug development professionals aiming to harness the therapeutic potential of this potent phytochemical.

References

Exploratory

3,4-DICQA chemical structure and properties

An In-Depth Technical Guide to 3,4-Dicaffeoylquinic Acid (3,4-DICQA) Introduction 3,4-Dicaffeoylquinic acid (3,4-DICQA), also known as Isochlorogenic acid B, is a naturally occurring polyphenolic compound belonging to th...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,4-Dicaffeoylquinic Acid (3,4-DICQA)

Introduction

3,4-Dicaffeoylquinic acid (3,4-DICQA), also known as Isochlorogenic acid B, is a naturally occurring polyphenolic compound belonging to the dicaffeoylquinic acid (DCQA) class.[1] It is an ester formed from quinic acid and two units of caffeic acid.[2] Found in various plants such as Laggera alata, Lonicera japonica Thunb., and Brazilian propolis, 3,4-DICQA is recognized for a wide array of biological activities.[2][3][4] Pre-clinical data have highlighted its potential as an antioxidant, anti-inflammatory, antiviral, and neuroprotective agent.[1][3] This document provides a comprehensive overview of the chemical structure, properties, biological activities, and mechanisms of action of 3,4-DICQA, intended for researchers and professionals in drug development.

Chemical Structure and Properties

3,4-DICQA is structurally characterized by a quinic acid core with two caffeoyl groups attached at the 3rd and 4th positions. This structure contributes to its significant biological activities, particularly its antioxidant capacity.[5]

Chemical Identifiers
IdentifierValue
IUPAC Name (1S,3R,4R,5R)-3,4-bis({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,5-dihydroxycyclohexane-1-carboxylic acid[6]
Synonyms 3,4-DCQA, Isochlorogenic Acid B, 3,4-Di-O-caffeoylquinic acid[3][7]
CAS Number 14534-61-3[6][7]
Molecular Formula C₂₅H₂₄O₁₂[7]
SMILES O=C(/C=C/C1=CC=C(O)C(O)=C1)O[C@H]2--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--(O)C2[7]
InChI InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1[6]
InChIKey UFCLZKMFXSILNL-PSEXTPKNSA-N[7]
Physicochemical Properties
PropertyValue
Molecular Weight 516.45 g/mol [3]
Appearance Crystalline solid, Off-white to light yellow[3][7]
Melting Point 140 °C[8]; 236 °C[9]
Solubility DMF: 71 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, PBS (pH 7.2): 25 mg/mL[7]
UV max (λmax) 218, 330 nm[7]
Storage Temperature -20°C[7]

Biological and Pharmacological Activities

3,4-DICQA exhibits a broad spectrum of pharmacological effects, which have been quantified in various preclinical models. These activities are summarized below.

Summary of Quantitative Biological Data
ActivityAssay/ModelResult (EC₅₀ / IC₅₀)Reference
Antioxidant Ferric Reducing Assay2.18 µg/mL[3][7]
β-Carotene Bleaching Assay23.85 µg/mL[3][7]
DPPH Scavenging Assay68.91 µg/mL[3][7]
Enzyme Inhibition α-Glucosidase241.80 µg/mL[3]
Acetylcholinesterase (ACE)Concentration-dependent inhibition (1-500 µg/mL)[7]
Cytotoxicity NCI-H23 Lung Adenocarcinoma Cells3.26 µg/mL[3][7]
Antiviral Enterovirus A-71 (EV-A71)Significant anti-EV-A71 activity[10]
Anti-mutagenicity S. typhimurium (against Trp-P-1)59% reduction at 0.57 mM[7]

Key Signaling Pathways and Mechanisms of Action

3,4-DICQA modulates several key cellular signaling pathways to exert its therapeutic effects. These include antiviral, anti-photoaging, and vasodilation pathways.

Anti-Influenza Virus Activity

3,4-DICQA has demonstrated a unique mechanism against the influenza A virus.[3] Instead of directly targeting viral components, it enhances viral clearance by modulating the host's immune response.[2] Specifically, it increases the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), which is a crucial factor for clearing viral infections.[2][7]

G Anti-Influenza Mechanism of 3,4-DICQA cluster_main Mol 3,4-DICQA TRAIL TRAIL mRNA Expression Mol->TRAIL increases Clearance Viral Clearance TRAIL->Clearance enhances Flu Influenza A Virus Clearance->Flu inhibits

Caption: Anti-Influenza Mechanism of 3,4-DICQA.

Anti-Photoaging and Antioxidant Effects

In skin cells, 3,4-DICQA provides protection against UVB-induced damage by modulating multiple signaling pathways.[11] UVB radiation increases the production of reactive oxygen species (ROS), which activates MAPK, NF-κB, and AP-1 signaling cascades. This leads to the upregulation of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation.[11] 3,4-DICQA inhibits these pathways while simultaneously activating the Nrf2/HO-1 antioxidant response pathway, thereby protecting the skin from photoaging.[11]

G Anti-Photoaging Mechanism of 3,4-DICQA cluster_pathway cluster_uvb UVB-Induced Damage cluster_drug Protective Action UVB UVB Radiation ROS ROS Production UVB->ROS MAPK MAPK / NF-κB / AP-1 ROS->MAPK MMP1 MMP-1 Expression MAPK->MMP1 Wrinkles Collagen Degradation (Wrinkle Formation) MMP1->Wrinkles Drug 3,4-DICQA Drug->MAPK inhibits Nrf2 Nrf2 Pathway Activation Drug->Nrf2 Antioxidant Antioxidant Response (HO-1) Nrf2->Antioxidant

Caption: Anti-Photoaging Mechanism of 3,4-DICQA.

eNOS Activation and Vasodilation

A structurally similar compound, 3-caffeoyl-4-dicaffeoylquinic acid (CDCQ), has been shown to activate endothelial nitric oxide synthase (eNOS) through the calcium signaling pathway, leading to nitric oxide (NO) production.[12] This action is critical for vasodilation and endothelial function. The activation of eNOS is mediated by the phosphorylation of several upstream kinases, including PKA, CaMKII, CaMKKβ, and AMPK.[12] Given the structural similarity, 3,4-DICQA may possess a comparable mechanism.

G Proposed eNOS Activation Pathway cluster_main cluster_kinases Upstream Kinases Mol Caffeoylquinic Acid (e.g., 3,4-DICQA) PKA PKA Mol->PKA activates CaMKII CaMKII Mol->CaMKII activates CaMKKb CaMKKβ Mol->CaMKKb activates AMPK AMPK Mol->AMPK activates eNOS eNOS Phosphorylation (Ser1177) PKA->eNOS CaMKII->eNOS CaMKKb->eNOS AMPK->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vaso Vasodilation NO->Vaso

Caption: Proposed eNOS Activation Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies involving 3,4-DICQA.

In Vivo Anti-Influenza Virus Assay[2]
  • Objective: To evaluate the anti-influenza activity of 3,4-DICQA in a mouse model.

  • Animal Model: Balb/c mice.

  • Virus Strain: Influenza A virus strain A/WSN/33.

  • Procedure:

    • Mice were infected with the influenza virus via intranasal instillation once per day for four days.

    • The animals were divided into experimental groups, including a control (vehicle), a positive control (Oseltamivir phosphate, 0.5 mg/kg), and the test group (3,4-DICQA, 50 mg/kg).

    • 3,4-DICQA was formulated in a 5% Arabic gum solution and administered orally twice daily for six days, starting 4 hours before the initial viral inoculation.

    • Mouse survival and body weight were monitored daily for 12 days post-infection.

    • At specific time points (e.g., 4 and 7 days post-infection), lung tissues were collected for mRNA analysis to quantify TRAIL and H1N1 hemagglutinin (HA) levels.

Anti-Enterovirus A-71 (EV-A71) Assay[10]
  • Objective: To determine the antiviral activity of 3,4-DICQA against EV-A71 and elucidate its mechanism.

  • Cell Line: Human rhabdomyosarcoma (RD) cells.

  • Methodology:

    • Anti-Cytopathic Effect (CPE) Assay: RD cells were seeded and treated with various concentrations of 3,4-DICQA, followed by infection with EV-A71. The inhibition of virus-induced CPE was measured to determine antiviral activity.

    • Time-of-Drug-Addition Assay: To identify the stage of the viral life cycle affected, 3,4-DICQA was added at different time points relative to viral infection (e.g., before, during, or after). This helps to determine if the compound affects viral entry, replication, or egress.

    • Viral Attachment Assay: The compound's ability to disrupt the attachment of the virus to host cells was assessed.

    • Resistant Virus Selection: EV-A71 was cultured in the presence of sub-optimal concentrations of 3,4-DICQA to select for resistant mutants. The genomes of these mutants were then sequenced to identify the drug's target on the viral protein, which was found to be in the VP1 structural protein.

Endothelial Nitric Oxide Synthase (eNOS) Activation Assay[12]
  • Objective: To investigate the effect of a related compound (CDCQ) on eNOS phosphorylation and NO production in endothelial cells.

  • Cell Line: Human endothelial cells.

  • Procedure:

    • Cell Treatment: Endothelial cells were treated with varying concentrations of the test compound for different durations.

    • Western Blot Analysis: Cell lysates were collected and subjected to Western blotting to measure the phosphorylation status of eNOS at Ser1177 and upstream kinases like PKA, CaMKII, and AMPK.

    • Inhibitor Studies: To confirm the signaling pathway, cells were pre-treated with specific kinase inhibitors (e.g., H89 for PKA, KN62 for CaMKII, Compound C for AMPK, STO-609 for CaMKKβ) before stimulation with the test compound. The effect on eNOS phosphorylation was then reassessed.

    • Toxicity Assays: MTT and LDH assays were performed to ensure that the observed effects were not due to cytotoxicity of the compound at the tested concentrations.

References

Foundational

An In-depth Technical Guide to the Biosynthesis of Dicaffeoylquinic Acids in Plants

For Researchers, Scientists, and Drug Development Professionals Introduction Dicaffeoylquinic acids (DCQAs) are a significant class of polyphenolic compounds ubiquitously found in the plant kingdom, exhibiting a wide arr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (DCQAs) are a significant class of polyphenolic compounds ubiquitously found in the plant kingdom, exhibiting a wide array of therapeutic properties, including antioxidant, anti-inflammatory, antiviral, and neuroprotective activities.[1] Their potential in drug development and as active ingredients in nutraceuticals has spurred considerable interest in understanding and manipulating their biosynthesis. This technical guide provides a comprehensive overview of the core biosynthetic pathways of DCQAs, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in this field.

Core Biosynthetic Pathways

The biosynthesis of DCQAs is an extension of the general phenylpropanoid pathway, a central route for the production of a vast array of plant secondary metabolites.[2] The immediate precursors for DCQA synthesis are derived from two primary metabolic pathways: quinic acid from the shikimate pathway and caffeoyl-CoA from the phenylpropanoid pathway.[2] The formation of DCQAs involves a series of enzymatic reactions catalyzed by several key enzymes.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of three enzymes:

  • Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[2]

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[2][3]

  • 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.[2][4]

From p-coumaroyl-CoA, the pathway to monocaffeoylquinic acids (CQAs), the direct precursors to DCQAs, can proceed through a few interconnected routes. The key enzymes in this part of the pathway are:

  • Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): This enzyme can transfer hydroxycinnamoyl groups to both shikimate and quinate.[5]

  • Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): An enzyme with a higher affinity for quinate, playing a crucial role in the formation of chlorogenic acid (5-O-caffeoylquinic acid).[6]

  • p-Coumaroyl ester 3'-hydroxylase (C3'H): A cytochrome P450 monooxygenase responsible for the 3'-hydroxylation of the p-coumaroyl moiety of p-coumaroyl-quinate or p-coumaroyl-shikimate to a caffeoyl moiety.[7]

The formation of dicaffeoylquinic acids then occurs through the addition of a second caffeoyl group to a mono-caffeoylquinic acid molecule. This step is believed to be catalyzed by enzymes with HCT or HQT-like activity, utilizing caffeoyl-CoA as the acyl donor.[8]

Dicaffeoylquinic Acid Biosynthesis Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_Quinate p-Coumaroyl Quinate p_Coumaroyl_CoA->p_Coumaroyl_Quinate HQT/HCT Quinic_Acid Quinic Acid Quinic_Acid->p_Coumaroyl_Quinate HQT/HCT Caffeoyl_Quinate Caffeoyl Quinate (Chlorogenic Acid) p_Coumaroyl_Quinate->Caffeoyl_Quinate C3'H DCQA Dicaffeoylquinic Acids Caffeoyl_Quinate->DCQA HQT/HCT Caffeoyl_CoA Caffeoyl-CoA Caffeoyl_CoA->DCQA HQT/HCT PAL PAL C4H C4H FourCL 4CL HQT HQT/HCT C3H C3'H HQT2 HQT/HCT

Core Biosynthesis Pathway of Dicaffeoylquinic Acids.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and substrate preference of the enzymes in the DCQA biosynthetic pathway are critical determinants of the final accumulation of these compounds. The following table summarizes the kinetic parameters of key enzymes from various plant species.

EnzymePlant SpeciesSubstrateKm (µM)Vmax (nmol/min/mg protein)kcat (s-1)kcat/Km (s-1M-1)Reference
PAL Arabidopsis thaliana (AtPAL1)L-Phenylalanine71---[9]
Arabidopsis thaliana (AtPAL2)L-Phenylalanine64---[9]
Pyrus bretschneideri (PbPAL1)L-Phenylalanine110-1.891.72 x 104[10]
Pyrus bretschneideri (PbPAL2)L-Phenylalanine130-1.341.03 x 104[10]
C4H Glycine max (GmC4H2)trans-Cinnamic acid6.443.6-1.4 x 103[3]
Glycine max (GmC4H14)trans-Cinnamic acid2.7456.38-5.14 x 104[3]
4CL Populus trichocarpa x deltoidesp-Coumaric acid80---[4]
Populus trichocarpa x deltoidesFerulic acid100---[4]
Arabidopsis thaliana (At4CL2)p-Coumaric acid12---[5]
HCT Brachypodium distachyon (BdHCT2)p-Coumaroyl-CoA15.6-2.01.28 x 105[9]
Brachypodium distachyon (BdHCT2)Caffeoyl-CoA11.2-2.42.14 x 105[9]
C3'H Cassavap-Coumaroyl shikimate--10-[7]

Note: Enzyme kinetic parameters can vary significantly depending on the specific isoform, plant species, and assay conditions. The data presented here are for comparative purposes. "-" indicates data not available in the cited source.

Experimental Protocols

Protocol 1: Extraction of Dicaffeoylquinic Acids from Plant Material

This protocol provides a general method for the extraction of DCQAs from plant tissues for subsequent analysis.

1. Sample Preparation:

  • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
  • Lyophilize the frozen tissue to remove water.
  • Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

  • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
  • Add 1 mL of 80% (v/v) methanol (B129727) to the tube.
  • Vortex the mixture vigorously for 1 minute.
  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
  • Centrifuge the extract at 13,000 rpm for 15 minutes at 4°C.
  • Carefully collect the supernatant and transfer it to a new tube.
  • Repeat the extraction process on the pellet with another 1 mL of 80% methanol to ensure complete extraction.
  • Pool the supernatants.

3. Sample Cleanup (Optional but Recommended):

  • For cleaner samples, the extract can be passed through a 0.22 µm syringe filter before HPLC or LC-MS analysis.
  • Solid-phase extraction (SPE) can be employed for further purification if high levels of interfering compounds are present. C18 or HLB cartridges are commonly used for this purpose.

start [label="Fresh Plant Material", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; freeze [label="Freeze in Liquid Nitrogen"]; lyophilize [label="Lyophilize"]; grind [label="Grind to Fine Powder"]; extract [label="Extract with 80% Methanol"]; sonicate [label="Sonicate for 30 min"]; centrifuge [label="Centrifuge (13,000 rpm, 15 min)"]; supernatant [label="Collect Supernatant", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pellet [label="Pellet"]; re_extract [label="Re-extract Pellet"]; pool [label="Pool Supernatants"]; filter[label="Filter (0.22 µm)"]; end [label="Extract for Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> freeze; freeze -> lyophilize; lyophilize -> grind; grind -> extract; extract -> sonicate; sonicate -> centrifuge; centrifuge -> supernatant; centrifuge -> pellet; pellet -> re_extract -> centrifuge; supernatant -> pool; pool -> filter; filter -> end; }

Experimental Workflow for DCQA Extraction.
Protocol 2: Quantification of Dicaffeoylquinic Acids by HPLC-DAD

This protocol describes a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method for the separation and quantification of DCQAs.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-35 min: 10-40% B (linear gradient)
  • 35-40 min: 40-100% B (linear gradient)
  • 40-45 min: 100% B (isocratic)
  • 45-50 min: 100-10% B (linear gradient)
  • 50-55 min: 10% B (isocratic, for column re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: Monitor at 325 nm.

3. Quantification:

  • Prepare a series of standard solutions of authentic DCQA isomers (e.g., 3,4-DCQA, 3,5-DCQA, 4,5-DCQA) of known concentrations.
  • Generate a calibration curve for each isomer by plotting peak area against concentration.
  • Quantify the DCQAs in the plant extracts by comparing their peak areas to the respective calibration curves.

Protocol 3: Identification of Dicaffeoylquinic Acid Isomers by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the structural elucidation of DCQA isomers.

1. Instrumentation:

  • LC system (as described for HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Use the same column and mobile phase composition as described for the HPLC-DAD method. The gradient program may need to be optimized for better separation of isomers.

3. MS/MS Parameters (Negative Ion Mode):

  • Ionization Mode: ESI negative.
  • Capillary Voltage: -3.5 to -4.5 kV.
  • Drying Gas Temperature: 300-350°C.
  • Drying Gas Flow: 8-12 L/min.
  • Nebulizer Pressure: 30-45 psi.
  • Scan Mode:
  • Full Scan (MS1): m/z 100-1000 to detect the precursor ion of DCQAs ([M-H]⁻ at m/z 515.1).
  • Product Ion Scan (MS2): Select the precursor ion at m/z 515.1 and fragment it using collision-induced dissociation (CID).
  • Collision Energy: Optimize the collision energy (typically 15-30 eV) to obtain characteristic fragment ions.

4. Isomer Differentiation:

  • The different DCQA isomers can be distinguished based on their chromatographic retention times and the relative abundance of their characteristic fragment ions. Key fragment ions include m/z 353.1 ([M-H-caffeoyl]⁻), m/z 191.0 ([quinic acid-H]⁻), m/z 179.0 ([caffeic acid-H]⁻), and m/z 173.0 ([quinic acid-H-H₂O]⁻).

Protocol 4: Gene Expression Analysis of DCQA Biosynthesis Genes by qRT-PCR

This protocol provides a framework for analyzing the expression levels of genes involved in DCQA biosynthesis using quantitative real-time PCR (qRT-PCR).

1. RNA Extraction:

  • Extract total RNA from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method, which is often necessary for tissues rich in polyphenols and polysaccharides.
  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

3. qRT-PCR:

  • Primer Design: Design primers for the target genes (e.g., PAL, C4H, 4CL, HCT, HQT, C3'H) and a suitable reference gene (e.g., Actin, Ubiquitin, GAPDH) using primer design software (e.g., Primer3). Primer sequences should be specific to the gene of interest and span an exon-exon junction to avoid amplification of genomic DNA.
  • Example Primers for Actin (Reference Gene):
  • Forward: 5'-GATTCCGTTGCCCTGAAGTA-3'
  • Reverse: 5'-GCTCGTAACTCTTCTCCAGG-3'
  • Example Primers for PAL:
  • Forward: 5'-TGGATGCAGAGTTTGAGGAG-3'
  • Reverse: 5'-TCCAAGAGAACCATCCAACA-3'
  • Reaction Setup: Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.
  • Thermal Cycling Conditions:
  • Initial denaturation: 95°C for 10 min.
  • 40 cycles of:
  • Denaturation: 95°C for 15 s.
  • Annealing/Extension: 60°C for 1 min.
  • Melting curve analysis: To verify the specificity of the amplified product.
  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.[1]

start [label="Plant Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rna_extraction [label="Total RNA Extraction"]; dnase_treatment [label="DNase I Treatment"]; rna_qc [label="RNA Quality Control"]; cdna_synthesis [label="cDNA Synthesis"]; primer_design [label="Primer Design"]; qrt_pcr [label="qRT-PCR"]; data_analysis [label="Data Analysis (2-ΔΔCt)"]; end [label="Relative Gene Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> rna_extraction; rna_extraction -> dnase_treatment; dnase_treatment -> rna_qc; rna_qc -> cdna_synthesis; {primer_design, cdna_synthesis} -> qrt_pcr; qrt_pcr -> data_analysis; data_analysis -> end; }

Workflow for Gene Expression Analysis by qRT-PCR.

Conclusion

The biosynthesis of dicaffeoylquinic acids is a complex and highly regulated process that is integral to plant secondary metabolism.[2] This technical guide has provided a comprehensive overview of the key pathways, enzymes, and regulatory mechanisms involved. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the fields of plant science, natural product chemistry, and drug development. A thorough understanding of the biosynthesis of these valuable compounds will pave the way for their enhanced production through metabolic engineering and their effective utilization in various applications.

References

Exploratory

Neuroprotective Properties of 3,4-Dicaffeoylquinic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3,4-Dicaffeoylquinic acid (3,4-diCQA), a naturally occurring phenolic compound, has garnered significant interest for its potential therapeutic app...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dicaffeoylquinic acid (3,4-diCQA), a naturally occurring phenolic compound, has garnered significant interest for its potential therapeutic applications, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the current understanding of 3,4-diCQA's neuroprotective properties, summarizing its mechanisms of action, quantitative biological activities, and the experimental protocols used to elucidate these effects. The primary neuroprotective mechanisms of 3,4-diCQA include potent antioxidant and anti-inflammatory activities, modulation of key signaling pathways such as the Nrf2 and PI3K/Akt pathways, and inhibition of processes central to neurodegenerative diseases, including amyloid-beta aggregation and neuronal apoptosis. This document aims to serve as a valuable resource for researchers and professionals in drug development by consolidating the available scientific data and providing detailed methodologies to facilitate further investigation into the therapeutic potential of 3,4-dicaffeoylquinic acid.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a growing global health concern. A key pathological feature of these diseases is the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and the accumulation of misfolded proteins. 3,4-Dicaffeoylquinic acid, a derivative of caffeic acid and quinic acid, has emerged as a promising neuroprotective agent due to its multifaceted biological activities.[1][2] This guide will delve into the scientific evidence supporting the neuroprotective effects of 3,4-diCQA, with a focus on its molecular mechanisms and the experimental basis for these findings.

Mechanisms of Neuroprotection

The neuroprotective effects of 3,4-dicaffeoylquinic acid are attributed to several interconnected mechanisms:

  • Antioxidant Activity: 3,4-diCQA is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress, a primary contributor to neuronal damage in neurodegenerative diseases.[1]

  • Anti-inflammatory Effects: The compound has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators in microglial cells.

  • Modulation of Signaling Pathways: 3,4-diCQA can activate crucial cytoprotective signaling pathways, including the Nrf2-ARE and PI3K/Akt pathways, which upregulate the expression of antioxidant and anti-apoptotic proteins.

  • Inhibition of Amyloid-Beta Aggregation: Evidence suggests that dicaffeoylquinic acids can interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of 3,4-dicaffeoylquinic acid. It is important to note that much of the existing research has been conducted on isomers or mixtures of dicaffeoylquinic acids.

Table 1: Antioxidant Activity of 3,4-Dicaffeoylquinic Acid

AssayEndpointResult (EC50)
DPPH Radical ScavengingEC5068.91 µg/mL
Ferric Reducing Antioxidant Power (FRAP)EC502.18 µg/mL
β-Carotene BleachingEC5023.85 µg/mL

Table 2: Enzyme Inhibitory Activity of 3,4-Dicaffeoylquinic Acid

EnzymeResult (EC50)
α-Glucosidase241.80 µg/mL

Signaling Pathways

Nrf2-ARE Signaling Pathway

The Keap1-Nrf2-ARE pathway is a critical regulator of cellular resistance to oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds like 3,4-diCQA, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent production of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diCQA 3,4-diCQA Keap1_Nrf2 Keap1-Nrf2 Complex diCQA->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (e.g., H2O2) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Genes->ROS Reduces PI3K_Akt_Pathway diCQA 3,4-diCQA Receptor Receptor diCQA->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Neuroinflammation_Pathway cluster_microglia Microglia cluster_neuron Neuron LPS LPS NFkB NF-κB LPS->NFkB Activates diCQA 3,4-diCQA diCQA->NFkB Inhibits Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB->Proinflammatory_Genes Activates transcription NO NO Proinflammatory_Genes->NO Cytokines TNF-α, IL-6 Proinflammatory_Genes->Cytokines Neuronal_Damage Neuronal Damage NO->Neuronal_Damage Cytokines->Neuronal_Damage MTT_Assay_Workflow Start Seed SH-SY5Y cells Pretreat Pre-treat with 3,4-diCQA Start->Pretreat Induce Induce neurotoxicity (Aβ or H₂O₂) Pretreat->Induce MTT Add MTT solution Induce->MTT Incubate Incubate (4h) MTT->Incubate Solubilize Solubilize formazan Incubate->Solubilize Read Measure absorbance (570 nm) Solubilize->Read Analyze Calculate cell viability Read->Analyze

References

Foundational

The Antioxidant Potential of 3,4-di-O-caffeoylquinic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms and Methodologies for Evaluating the Antioxidant Effects of 3,4-di-O-caffeoylquinic Acid. Introduction 3,4-di-O-caffeoylquinic acid (3,4-DCQA), a naturally occurring phenolic com...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Mechanisms and Methodologies for Evaluating the Antioxidant Effects of 3,4-di-O-caffeoylquinic Acid.

Introduction

3,4-di-O-caffeoylquinic acid (3,4-DCQA), a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potent antioxidant properties.[1][2] As a member of the dicaffeoylquinic acid (DCQA) family, it is recognized for its diverse biological activities, including neuroprotective, anti-inflammatory, and DNA protective effects.[1][2] This technical guide provides a comprehensive overview of the antioxidant effects of 3,4-DCQA, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative data, detailed experimental protocols for key antioxidant assays, and the underlying signaling pathways modulated by this compound.

Quantitative Antioxidant and Biological Activities

The antioxidant capacity of 3,4-di-O-caffeoylquinic acid has been quantified using various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its efficacy in different antioxidant and biological assays.

Table 1: In Vitro Antioxidant Activity of 3,4-di-O-caffeoylquinic acid

AssayEndpointResult (EC50)
DPPH Radical ScavengingEC5068.91 µg/mL[1][3]
Ferric Reducing Antioxidant Power (FRAP)EC502.18 µg/mL[1][3]
β-Carotene BleachingEC5023.85 µg/mL[1][3]

Table 2: Enzyme Inhibitory and Cytotoxic Activity of 3,4-di-O-caffeoylquinic acid

AssayTargetEndpointResult
Enzyme Inhibitionα-GlucosidaseEC50241.80 µg/mL[1]
CytotoxicityNCI-H23 (Human Lung Adenocarcinoma)EC503.26 µg/mL[1][3]

Mechanisms of Antioxidant Action: Signaling Pathway Modulation

The antioxidant effects of 3,4-di-O-caffeoylquinic acid are not solely attributed to direct radical scavenging but also to its ability to modulate key cellular signaling pathways involved in the response to oxidative stress. Dicaffeoylquinic acids, including the 3,4-isomer, have been shown to influence the Nrf2, MAPK, and NF-κB pathways.[4][5][6]

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[7][8] Dicaffeoylquinic acids have been reported to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses of the cell.[4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DCQA 3,4-di-O-caffeoylquinic acid DCQA->Keap1_Nrf2 promotes dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active translocation Nrf2_inactive Nrf2 Nrf2_inactive->Keap1_Nrf2 Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription MAPK_NFkB_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway ROS Oxidative Stress (ROS) MAPKKK MAPKKK ROS->MAPKKK IKK IKK ROS->IKK DCQA 3,4-di-O-caffeoylquinic acid DCQA->MAPKKK inhibits DCQA->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates Inflammatory_Genes Inflammatory Genes AP1->Inflammatory_Genes IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NFkB->Inflammatory_Genes activates transcription DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_sample Prepare Serial Dilutions of 3,4-DCQA start->prep_sample mix Mix DPPH Solution and Sample in 96-well Plate prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and EC50 measure->calculate end End calculate->end CAA_Workflow start Start seed_cells Seed HepG2 Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 wash1 Wash Cells with PBS incubate1->wash1 treat Treat with 3,4-DCQA and DCFH-DA for 1 hour wash1->treat wash2 Wash Cells with PBS treat->wash2 induce_stress Add AAPH to Induce Oxidative Stress wash2->induce_stress measure Measure Fluorescence (Ex: 485 nm, Em: 538 nm) for 1 hour induce_stress->measure calculate Calculate Cellular Antioxidant Activity measure->calculate end End calculate->end

References

Exploratory

A Technical Guide to the Anti-inflammatory Effects of 3,4-Dicaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3,4-Dicaffeoylquinic acid (3,4-diCQA), a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties in a vari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dicaffeoylquinic acid (3,4-diCQA), a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides an in-depth overview of the current understanding of 3,4-diCQA's anti-inflammatory effects, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of the core signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of 3,4-dicaffeoylquinic acid for inflammatory diseases.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. 3,4-Dicaffeoylquinic acid, an isomer of dicaffeoylquinic acid found in various plant species, has emerged as a promising candidate due to its potent modulation of key inflammatory pathways.[1] This guide synthesizes the current scientific literature on the anti-inflammatory effects of 3,4-diCQA and its isomers, providing a detailed technical resource for the scientific community.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 3,4-dicaffeoylquinic acid and its isomers are primarily attributed to their ability to modulate critical intracellular signaling pathways. The main mechanisms of action include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Dicaffeoylquinic acids have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent expression of inflammatory mediators.[2]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Release Proteasome Proteasome Degradation p_IkBa->Proteasome Proteasome->IkBa Degrades Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Pro_inflammatory_Genes Transcription Nucleus Nucleus DCQA 3,4-diCQA DCQA->IKK Inhibition

NF-κB Signaling Pathway Inhibition by 3,4-diCQA
Modulation of MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes. Studies have shown that dicaffeoylquinic acids can suppress the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner in LPS-stimulated cells.[2]

MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 AP1 AP-1 p_ERK->AP1 Activation p_JNK->AP1 Activation p_p38->AP1 Activation Pro_inflammatory_Genes Pro-inflammatory Genes AP1->Pro_inflammatory_Genes Transcription Nucleus Nucleus DCQA 3,4-diCQA DCQA->MAPKK Inhibition of Phosphorylation

MAPK Signaling Pathway Modulation by 3,4-diCQA
Activation of Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). Dicaffeoylquinic acids have been shown to induce the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense system, which in turn can mitigate inflammatory processes.[3][4]

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Release Nrf2_Keap1 Nrf2-Keap1 (Inactive) Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription Nucleus Nucleus DCQA 3,4-diCQA DCQA->Keap1 Activation

Nrf2 Signaling Pathway Activation by 3,4-diCQA

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory potency of 3,4-dicaffeoylquinic acid and its isomers has been quantified in various in vitro and in vivo models. The following tables summarize the available quantitative data, providing a comparative overview of their efficacy.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Dicaffeoylquinic Acid Isomers
IsomerTarget MediatorCell LineStimulantIC50 / Effective ConcentrationReference
3,4-diCQA TNF-αRAW 264.7LPSPoD: 50 µM[1]
IL-6RAW 264.7LPSPoD: 25-50 µM[1]
Nitric Oxide (NO)RAW 264.7LPS-[5]
PGE2----
1,3-diCQA IL-6RAW 264.7LPSPoD: 290 µM[1]
Nitric Oxide (NO)--IC50: 40 µM (vs. Trolox)[6][7]
3,5-diCQA Nitric Oxide (NO)RAW 264.7LPSEffective Conc.: 50–250 µg/mL[8][9]
SuperoxideHuman NeutrophilsfMLF/Cytochalasin BIC50: 1.92 µM[10]
4,5-diCQA Nitric Oxide (NO)RAW 264.7LPSDose-dependent reduction at 4 µM[11]
PGE2RAW 264.7LPS55% inhibition at 4 µM[11][12]
TNF-αRAW 264.7LPS40% inhibition at 4 µM[11]
IL-6RAW 264.7LPS20% inhibition at 4 µM[11]
Nitric Oxide (NO)RAW 264.7LPSIC50: ~15-30 µM[13]

PoD (Point of Departure) refers to the concentration causing a statistically significant effect. IC50 values can vary based on experimental conditions.

Table 2: In Vivo Anti-inflammatory Effects of Dicaffeoylquinic Acid Isomers
IsomerAnimal ModelEndpointDoseEffectReference
3,4-diCQA Influenza A Virus-infected MiceBody Weight Loss50 mg/kgSlightly counteracted body weight loss[14]
3,5-diCQA LPS-induced Acute Lung Injury in MiceNeutrophil Count in BALF25 mg/kgDecreased neutrophil count[10]
4,5-diCQA Carrageenan-induced Rat Paw EdemaPaw Edema5, 10, 20 mg/kgDose-dependent suppression of edema[11]
Carrageenan-induced Inflammation in RatsiNOS, COX-2, TNF-α expression20 mg/kgComparable inhibitory effect to diclofenac (B195802) (10 mg/kg)[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of 3,4-dicaffeoylquinic acid.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

In_Vitro_Workflow Start Start Cell_Culture 1. Cell Culture (RAW 264.7) Start->Cell_Culture Seeding 2. Cell Seeding (96-well or 24-well plates) Cell_Culture->Seeding Pretreatment 3. Pre-treatment with 3,4-diCQA Seeding->Pretreatment Stimulation 4. Stimulation with LPS Pretreatment->Stimulation Incubation 5. Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis 7. Lyse Cells Incubation->Cell_Lysis ELISA ELISA (TNF-α, IL-6, PGE2) Supernatant_Collection->ELISA Griess_Assay Griess Assay (Nitric Oxide) Supernatant_Collection->Griess_Assay Western_Blot Western Blot (p-IκBα, p-MAPKs) Cell_Lysis->Western_Blot End End

Experimental Workflow for In Vitro Anti-inflammatory Assays

Objective: To determine the effect of 3,4-diCQA on the production of pro-inflammatory mediators in murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • 3,4-Dicaffeoylquinic acid (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well and 24-well cell culture plates

  • Griess Reagent for Nitric Oxide detection

  • ELISA kits for TNF-α, IL-6, and PGE2

  • Reagents and equipment for Western blotting (lysis buffer, primary and secondary antibodies for p-IκBα, p-ERK, p-JNK, p-p38, and loading controls)

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates (for NO and viability assays) or 24-well plates (for ELISA and Western blotting) at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of 3,4-diCQA for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling protein phosphorylation).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for the measurement of NO, TNF-α, IL-6, and PGE2.

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer for Western blot analysis.

  • Analysis:

    • Nitric Oxide (NO) Assay: Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's protocol.

    • ELISA: Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits following the manufacturer's instructions.

    • Western Blotting: Determine the phosphorylation status of IκBα, ERK, JNK, and p38 in the cell lysates by Western blotting using specific primary and secondary antibodies.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of 3,4-diCQA.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • 3,4-Dicaffeoylquinic acid (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, vehicle, 3,4-diCQA at different doses, positive control). Administer 3,4-diCQA or the control substances orally or via intraperitoneal injection 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Nrf2-ARE Luciferase Reporter Assay

Objective: To assess the ability of 3,4-diCQA to activate the Nrf2 antioxidant response pathway.

Materials:

  • A suitable cell line (e.g., HepG2 or HaCaT)

  • Nrf2-ARE luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • 3,4-Dicaffeoylquinic acid

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the Nrf2-ARE luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with various concentrations of 3,4-diCQA for a specified period (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of Nrf2-ARE activity relative to the vehicle-treated control.

Clinical Status and Future Directions

To date, there is a lack of published clinical trials specifically investigating the anti-inflammatory effects of 3,4-dicaffeoylquinic acid in humans. The promising preclinical data presented in this guide strongly support the need for further investigation into the safety, pharmacokinetics, and efficacy of 3,4-diCQA in clinical settings for inflammatory conditions. Future research should focus on well-designed clinical trials to translate the observed preclinical anti-inflammatory effects into therapeutic benefits for patients.

Conclusion

3,4-Dicaffeoylquinic acid is a compelling natural compound with multifaceted anti-inflammatory properties. Its ability to potently inhibit the NF-κB and MAPK signaling pathways while activating the protective Nrf2 pathway underscores its therapeutic potential. The comprehensive data and detailed protocols provided in this technical guide aim to facilitate further research and development of 3,4-diCQA as a novel anti-inflammatory agent. Continued investigation is warranted to fully elucidate its clinical utility in the management of inflammatory diseases.

References

Foundational

Antiviral Activity of 3,4-di-O-caffeoylquinic Acid Against Influenza Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3,4-di-O-caffeoylquinic acid (3,4-diCQA), a natural phenolic compound, has demonstrated notable antiviral activity against the influenza virus. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-di-O-caffeoylquinic acid (3,4-diCQA), a natural phenolic compound, has demonstrated notable antiviral activity against the influenza virus. This technical guide provides a comprehensive overview of the existing research on its efficacy and mechanisms of action. The primary antiviral mechanism of 3,4-diCQA does not appear to be direct inhibition of viral replication, but rather a host-oriented approach. In vivo studies have shown that 3,4-diCQA enhances viral clearance by upregulating the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). While some caffeoylquinic acids have been reported to inhibit influenza neuraminidase, specific inhibitory concentrations for 3,4-diCQA are not yet well-documented. Furthermore, a closely related compound, 3,4,5-tri-O-caffeoylquinic acid (3,4,5-TCQA), has been shown to mitigate inflammation through the Toll-like receptor 3/7 (TLR3/7) signaling pathway, suggesting a potential additional mechanism for caffeoylquinic acids in combating influenza infection. This document summarizes the available quantitative data, details the experimental protocols used in these studies, and provides visualizations of the key signaling pathways and experimental workflows.

Quantitative Data on Antiviral Activity

The antiviral efficacy of 3,4-di-O-caffeoylquinic acid has been evaluated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of 3,4-di-O-caffeoylquinic Acid
CompoundVirus StrainCell LineAssayEndpointResultCitation
3,4-di-O-caffeoylquinic acidInfluenza A/WSN/33 (H1N1)MDCKCell ViabilityEC₅₀81.1 µM (41.9 µg/mL)[1][2]

EC₅₀ (Half-maximal effective concentration) refers to the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects.

Table 2: In Vivo Efficacy of 3,4-di-O-caffeoylquinic Acid
CompoundVirus StrainAnimal ModelDosageAdministration RouteKey FindingsCitation
3,4-di-O-caffeoylquinic acidInfluenza A/WSN/33 (H1N1)BALB/c mice50 mg/kgOral- Significantly extended the lifetimes of infected mice.- Significantly increased TRAIL mRNA expression in the lungs.- Slightly decreased viral hemagglutinin (HA) mRNA in the lungs.[3][4]

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the anti-influenza activity of 3,4-di-O-caffeoylquinic acid.

In Vitro Antiviral Assays
  • Objective: To determine the concentration of 3,4-diCQA that protects host cells from influenza virus-induced cell death.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.[1]

  • Virus: Influenza A/WSN/33 (H1N1) strain.[1]

  • Protocol:

    • MDCK cells are seeded in 96-well plates and cultured to confluence.

    • The cell monolayers are washed and then infected with the influenza virus.

    • Simultaneously, the cells are treated with various concentrations of 3,4-diCQA.

    • The plates are incubated for 48 hours.

    • Cell viability is assessed using a colorimetric assay, such as the WST-8 assay (using Cell Counting Kit-8), which measures mitochondrial activity.[1]

    • The EC₅₀ is calculated by plotting the percentage of cell viability against the compound concentration.[1]

  • Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Protocol:

    • Confluent monolayers of MDCK cells in 6- or 12-well plates are infected with a diluted influenza virus stock for 1 hour to allow for viral adsorption.

    • The virus inoculum is removed, and the cells are washed.

    • An overlay medium (e.g., containing agarose (B213101) or Avicel) with varying concentrations of 3,4-diCQA is added. The semi-solid nature of the overlay restricts the spread of the virus, leading to the formation of localized zones of cell death (plaques).

    • The plates are incubated for 48-72 hours until plaques are visible.

    • The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in the treated wells is compared to the number in untreated (virus control) wells to determine the percentage of inhibition.

In Vivo Antiviral Assays
  • Objective: To evaluate the therapeutic efficacy of 3,4-diCQA in a living organism.

  • Animal Model: BALB/c mice.[3]

  • Virus: Mouse-adapted influenza A/WSN/33 (H1N1) strain.[3]

  • Protocol:

    • Mice are intranasally inoculated with a lethal dose of the influenza virus.

    • 3,4-diCQA is administered orally at a dose of 50 mg/kg.[3]

    • The treatment is typically initiated on the day of infection and continued for a specified period.

    • The mice are monitored daily for signs of illness, weight loss, and survival over a period of at least 14 days.

    • The survival rates of the treated group are compared to a vehicle-treated control group.[3]

  • Objective: To measure the effect of 3,4-diCQA on the expression of host and viral genes in the lungs of infected mice.

  • Protocol:

    • At specific time points post-infection, the lungs are harvested from both treated and control mice.

    • Total RNA is extracted from the lung tissue.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using specific primers for the genes of interest, such as TRAIL and influenza HA.[3]

    • The relative expression of the target genes is normalized to a housekeeping gene (e.g., GAPDH) and compared between the treated and control groups.

Signaling Pathways and Mechanisms of Action

The antiviral activity of 3,4-di-O-caffeoylquinic acid against influenza is believed to be mediated through the modulation of host immune responses.

TRAIL-Mediated Viral Clearance

A key mechanism of action for 3,4-diCQA is the enhancement of viral clearance through the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[3] TRAIL is a cytokine that can induce apoptosis (programmed cell death) in virus-infected cells.

TRAIL_Signaling_Pathway cluster_34diCQA 3,4-di-O-caffeoylquinic Acid cluster_HostCell Host Cell cluster_InfectedCell Influenza-Infected Cell 3,4-diCQA 3,4-diCQA TRAIL_mRNA TRAIL mRNA 3,4-diCQA->TRAIL_mRNA Upregulates TRAIL_Protein TRAIL Protein TRAIL_mRNA->TRAIL_Protein Translation DR4/DR5 TRAIL Receptors (DR4/DR5) TRAIL_Protein->DR4/DR5 Binds to FADD FADD DR4/DR5->FADD Recruits Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Induces

Caption: TRAIL-Mediated Apoptosis Pathway.

By increasing the expression of TRAIL, 3,4-diCQA promotes the apoptosis of influenza-infected cells, thereby aiding in the clearance of the virus from the host.[5][6][7][8]

Potential Modulation of Toll-Like Receptor (TLR) Signaling

While not directly demonstrated for 3,4-diCQA, a closely related compound, 3,4,5-tri-O-caffeoylquinic acid (3,4,5-TCQA), has been shown to attenuate influenza-induced inflammation by modulating the TLR3/7 signaling pathway.[4] This suggests a potential mechanism by which caffeoylquinic acids may exert their anti-influenza effects.

TLR_Signaling_Pathway cluster_CQA Caffeoylquinic Acids (e.g., 3,4,5-TCQA) cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm CQA CQA NF-kB_IRFs NF-κB / IRFs CQA->NF-kB_IRFs Downregulates Influenza_RNA Influenza RNA TLR3/7 TLR3 / TLR7 Influenza_RNA->TLR3/7 Activates MyD88_TRIF MyD88 / TRIF TLR3/7->MyD88_TRIF Signal via Adaptor Proteins MyD88_TRIF->NF-kB_IRFs Activate Transcription Factors Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF-kB_IRFs->Pro_inflammatory_Cytokines Induce Expression of

Caption: TLR3/7 Signaling Pathway Modulation.

This pathway suggests that caffeoylquinic acids may help to control the excessive inflammatory response often associated with severe influenza infections.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro and in vivo experimental procedures.

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow A Seed MDCK cells in 96-well plates B Infect cells with Influenza A/WSN/33 A->B C Treat cells with varying concentrations of 3,4-diCQA B->C D Incubate for 48 hours C->D E Assess cell viability (WST-8 assay) D->E F Calculate EC₅₀ E->F In_Vivo_Workflow cluster_workflow In Vivo Experimental Workflow A Intranasally infect BALB/c mice with Influenza A/WSN/33 B Orally administer 3,4-diCQA (50 mg/kg) or vehicle control A->B D Harvest lungs at specific time points A->D C Monitor daily for survival and weight loss B->C B->D F Analyze survival data and gene expression C->F E Extract RNA and perform qRT-PCR for TRAIL and viral HA mRNA D->E E->F

References

Exploratory

Apoptosis-Mediated Cytotoxicity of 3,4-Dicaffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-Dicaffeoylquinic acid (3,4-diCQA), a naturally occurring phenolic compound, has demonstrated notable cytotoxic effects against cancer cells...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dicaffeoylquinic acid (3,4-diCQA), a naturally occurring phenolic compound, has demonstrated notable cytotoxic effects against cancer cells, primarily through the induction of apoptosis. This technical guide provides a comprehensive overview of the current understanding of 3,4-diCQA's pro-apoptotic mechanisms, supported by available quantitative data and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in oncology and drug discovery.

Data Presentation

The cytotoxic and pro-apoptotic activities of 3,4-dicaffeoylquinic acid have been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Cell LineAssayParameterResultReference
NCI-H23 (Human Lung Adenocarcinoma)Cytotoxicity AssayEC503.26 µg/mL[1]
HT-29 (Human Colon Cancer)Apoptosis InductionProtein ExpressionIncreased Bax:Bcl-2 ratio[2]
RKO (Human Colon Cancer)Apoptosis InductionCaspase ActivationActivation of caspase-8 and caspase-3[2]
HT-29 (Human Colon Cancer)Apoptosis InductionCaspase ActivationActivation of caspase-8 and caspase-3[2]

Note: The results for HT-29 and RKO cells were obtained using a fraction containing both 3,4- and 3,5-dicaffeoylquinic acid.

Signaling Pathways

The precise signaling cascade initiated by 3,4-dicaffeoylquinic acid to induce apoptosis is still under investigation. However, current evidence points towards the involvement of both the extrinsic and intrinsic apoptotic pathways.

Extrinsic Apoptosis Pathway

3,4-dicaffeoylquinic acid has been shown to upregulate the mRNA expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)[3]. This suggests a potential mechanism where 3,4-diCQA enhances the TRAIL-mediated extrinsic apoptotic pathway. In this pathway, the binding of TRAIL to its death receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5) on the cancer cell surface leads to the recruitment of the Fas-associated death domain (FADD) adaptor protein. FADD, in turn, recruits and activates pro-caspase-8, initiating a caspase cascade that culminates in the activation of executioner caspases, such as caspase-3, leading to apoptosis.

G cluster_extrinsic Extrinsic Pathway 3,4-diCQA 3,4-diCQA TRAIL TRAIL mRNA 3,4-diCQA->TRAIL Upregulates TRAIL_R TRAIL Receptors (DR4/DR5) TRAIL->TRAIL_R DISC DISC Formation (FADD, Pro-caspase-8) TRAIL_R->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3_ext Activated Caspase-3 Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext

Caption: Proposed extrinsic apoptotic pathway induced by 3,4-diCQA.

Intrinsic (Mitochondrial) Apoptosis Pathway

Studies involving a mixture of 3,4- and 3,5-dicaffeoylquinic acid have indicated the involvement of the intrinsic apoptotic pathway[2]. This is supported by the observed increase in the Bax:Bcl-2 ratio in HT-29 colon cancer cells[2]. An elevated Bax:Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates pro-caspase-9. Activated caspase-9 subsequently activates effector caspases like caspase-3, leading to the execution of apoptosis. The activation of caspase-8 in the extrinsic pathway can also cleave Bid to tBid, which further activates the intrinsic pathway by promoting Bax/Bak oligomerization.

G cluster_intrinsic Intrinsic Pathway diCQA_mix diCQA mixture (3,4- and 3,5-) Bax_Bcl2 Increased Bax:Bcl-2 ratio diCQA_mix->Bax_Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bcl2->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3_int Activated Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Caption: Intrinsic apoptotic pathway suggested by studies on diCQA mixtures.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptosis-mediated cytotoxicity of 3,4-dicaffeoylquinic acid.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., NCI-H23)

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 3,4-dicaffeoylquinic acid and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well plate Treat Treat with 3,4-diCQA and controls Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability and EC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with 3,4-dicaffeoylquinic acid.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

G cluster_workflow Annexin V/PI Staining Workflow Start Harvest Treated Cells Wash Wash with cold PBS Start->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade, such as Bax, Bcl-2, and cleaved caspases.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and control cells and determine protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Perform densitometry analysis to quantify protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

3,4-Dicaffeoylquinic acid is a promising natural compound with demonstrated apoptosis-mediated cytotoxicity in cancer cells. The available evidence suggests its pro-apoptotic effects may be mediated through the modulation of both the extrinsic (TRAIL-mediated) and intrinsic (mitochondrial) apoptotic pathways. Further research is warranted to fully elucidate the complete signaling cascade of pure 3,4-diCQA and to obtain more comprehensive quantitative data on its apoptotic effects in a wider range of cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their investigation of this potent anti-cancer agent.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the HPLC Analysis of 3,4-Dicaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic acid B, is a naturally occurring phenolic compound found in various plants,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic acid B, is a naturally occurring phenolic compound found in various plants, such as Lonicera japonica Thunb., Ilex kaushue, and Pluchea indica.[1][2] This compound and its isomers have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties.[1][3] As research into the therapeutic potential of 3,4-DCQA continues, robust and reliable analytical methods for its quantification in various matrices are crucial. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is a widely used technique for the analysis of dicaffeoylquinic acids.[4][5]

This document provides detailed application notes and protocols for the HPLC analysis of 3,4-dicaffeoylquinic acid, aimed at providing researchers, scientists, and drug development professionals with a comprehensive guide for its quantification.

Data Presentation

The following table summarizes the quantitative data for the HPLC analysis of 3,4-dicaffeoylquinic acid, compiled from various validated methods.

ParameterValueSource(s)
Linearity (Concentration Range) 100 - 1000 µg/mL[6]
**Correlation Coefficient (R²) **y = 4390.5x − 34206[6]
Limit of Detection (LOD) 0.795 mg/L[6]
Limit of Quantification (LOQ) 2.386 mg/L[6]
Accuracy (Recovery) 96.84 - 103.08%[5]
Precision (Within-day and Between-day) 0 - 2.94%[5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction and purification of 3,4-dicaffeoylquinic acid from plant extracts.

Materials and Reagents:

  • SPE Cartridge: Polymeric reversed-phase sorbent (e.g., Oasis HLB, 200 mg, 3 mL)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Formic acid or acetic acid

  • Nitrogen gas

Procedure:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of deionized water acidified to a pH of 2-3 with formic or acetic acid.[1] Ensure the sorbent does not dry out.[1]

  • Sample Loading: Acidify the plant extract to a pH of 2-3.[1] This ensures that the phenolic acids are in their protonated form, enhancing retention on the reversed-phase sorbent.[1] Load the acidified extract onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).[1]

  • Washing:

    • Wash the cartridge with 3 mL of acidified deionized water (pH 2-3) to remove polar interferences.[1]

    • A second wash with 5% methanol in acidified water can be performed to remove less polar interferences.[1]

  • Elution: Elute the retained 3,4-dicaffeoylquinic acid with 2-4 mL of methanol.[1]

  • Post-Elution Processing: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., the initial mobile phase composition).[1]

Protocol 2: HPLC-UV Analysis of 3,4-Dicaffeoylquinic Acid

This protocol provides a representative HPLC method for the quantification of 3,4-dicaffeoylquinic acid.

Instrumentation:

  • HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.[1][7]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a Phenyl-Hexyl column for potentially better resolution of isomers.[5][8]

Chromatographic Conditions:

ParameterCondition 1Condition 2
Mobile Phase A 0.5% Acetic Acid in Water[1]0.1% Formic Acid in Water[8]
Mobile Phase B Methanol[1]Acetonitrile[4]
Gradient Linear gradient from 10% to 50% B over 40 minutes[1]Isocratic at 12.5% B[5]
Flow Rate 1.0 mL/min[1][5]0.8 mL/min[4]
Column Temperature 30 °C[4][5]Ambient[4]
Detection Wavelength 326 nm[1]330 nm[5]
Injection Volume 10 µL10 µL[5]

Procedure:

  • Sample Preparation: Dissolve the extracted and reconstituted sample or a reference standard of 3,4-dicaffeoylquinic acid in the initial mobile phase composition.[1][7] Filter the sample through a 0.45 µm syringe filter before injection.[1][6]

  • Quantification: Generate a calibration curve using a certified reference standard of 3,4-dicaffeoylquinic acid at various concentrations (e.g., 100, 250, 500, 750, and 1000 µg/mL).[6] The concentration of 3,4-dicaffeoylquinic acid in the sample is determined by comparing its peak area to the calibration curve.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of 3,4-dicaffeoylquinic acid.

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Plant Material extraction Extraction start->extraction acidification Acidification (pH 2-3) extraction->acidification loading Sample Loading acidification->loading conditioning Cartridge Conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation & Reconstitution elution->evaporation filtration Filtration (0.45 µm) evaporation->filtration hplc HPLC-UV Analysis filtration->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for sample preparation and HPLC analysis.

cluster_hplc_system HPLC System cluster_data_processing Data Processing mobile_phase Mobile Phase (A: Aqueous, B: Organic) pump HPLC Pump mobile_phase->pump injector Autosampler/Injector pump->injector column C18 or Phenyl-Hexyl Column injector->column detector UV/PDA Detector column->detector chromatogram Chromatogram Generation detector->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: HPLC analysis and data processing workflow.

References

Application

Application Note: LC-MS/MS Quantification of Dicaffeoylquinic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found in a variety of plants, including coffee beans, artichokes, and var...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found in a variety of plants, including coffee beans, artichokes, and various medicinal herbs. These compounds are esters of caffeic acid and quinic acid and exist as numerous positional and geometric isomers, with the most common being 1,3-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA.[1] DiCQAs have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate quantification of individual diCQA isomers is crucial for understanding their specific contributions to the therapeutic effects of plant extracts and for the standardization of herbal products. This application note provides a detailed protocol for the quantification of dicaffeoylquinic acid isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

The following table summarizes the quantitative data of major diCQA isomers identified in an extract of Ilex paraguariensis (Mate) leaves, demonstrating the utility of the described method for the analysis of complex plant matrices.

Table 1: Quantitative Analysis of Dicaffeoylquinic Acid Isomers in Ilex paraguariensis Leaf Extract

PeakCompoundRetention Time (min)[M-H]⁻ (m/z)
73,5-dicaffeoylquinic acid7.9515
81,5-dicaffeoylquinic acid8.8515
94,5-dicaffeoylquinic acid9.2515

Data adapted from qualitative and quantitative analysis of Ilex paraguariensis leaves by UPLC-PDA and QTOF-MS.[2]

Experimental Protocols

This section provides a detailed methodology for the LC-MS/MS quantification of dicaffeoylquinic acid isomers in plant materials.

Sample Preparation (Plant Material)
  • Grinding and Extraction:

    • Freeze-dry fresh plant material (e.g., leaves) to preserve the chemical integrity of the analytes.

    • Grind the dried material into a fine powder using a laboratory mill.

    • Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.

    • Add 20 mL of 80% methanol (B129727) in water (v/v) as the extraction solvent.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

    • Transfer the flask to a shaker and agitate at room temperature for 1 hour.

    • Centrifuge the extract at 4,000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • For exhaustive extraction, the pellet can be re-extracted with an additional 20 mL of the extraction solvent, and the supernatants combined.

  • Filtration:

    • Filter the final extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter before LC-MS/MS analysis.

    • Transfer the filtered extract into an autosampler vial for injection.

Liquid Chromatography (LC) Method
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of these isomers.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the isomers. An example gradient is as follows:

    Time (min) % B
    0.0 15
    20.0 40
    25.0 95
    30.0 95
    30.1 15

    | 35.0 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Mass Spectrometry (MS) Method
  • System: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode (ESI-) is preferred for the analysis of diCQAs as they readily form deprotonated molecules [M-H]⁻.

  • Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is the scan mode of choice due to its high selectivity and sensitivity. The precursor ion for all diCQA isomers is m/z 515.[1] The fragmentation of diCQAs typically involves the loss of one or both caffeoyl moieties.[3]

Table 2: MRM Transitions for Dicaffeoylquinic Acid Isomers

IsomerPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,3-dicaffeoylquinic acid515.1353.1-25
1,5-dicaffeoylquinic acid515.1353.1-25
3,4-dicaffeoylquinic acid515.1353.1-25
3,5-dicaffeoylquinic acid515.1191.0-30
4,5-dicaffeoylquinic acid515.1353.1-25

Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used. The product ion at m/z 353 corresponds to the loss of one caffeoyl residue, while the ion at m/z 191 represents the quinic acid moiety.[4]

Quantification
  • Calibration Curve: Prepare a series of calibration standards of the available diCQA isomer standards at known concentrations in the initial mobile phase composition.

  • Data Analysis: Generate a calibration curve by plotting the peak area of the analyte against its concentration. The concentration of the diCQA isomers in the samples can then be determined by interpolating their peak areas from the calibration curve.

Mandatory Visualization

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_shikimate Shikimate Pathway cluster_diCQA_synthesis Dicaffeoylquinic Acid Synthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3'H Caffeoyl_CoA Caffeoyl_CoA Caffeic_acid->Caffeoyl_CoA 4CL Caffeoylquinic_acid Caffeoylquinic Acid (Chlorogenic Acid) Caffeoyl_CoA->Caffeoylquinic_acid HQT Dicaffeoylquinic_acids Dicaffeoylquinic Acids (diCQAs) Caffeoyl_CoA->Dicaffeoylquinic_acids Shikimic_acid Shikimic_acid Quinic_acid Quinic_acid Shikimic_acid->Quinic_acid Quinic_acid->Caffeoylquinic_acid Caffeoylquinic_acid->Dicaffeoylquinic_acids HQT/HCT G Sample Plant Material Extraction Extraction (80% Methanol, Sonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Filtration->LC_MS_Analysis Data_Processing Data Processing (Quantification) LC_MS_Analysis->Data_Processing Results Results (Concentration of diCQA Isomers) Data_Processing->Results

References

Method

Application Notes and Protocols for the Extraction of 3,4-di-O-caffeoylquinic Acid from Laggera alata

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-di-O-caffeoylquinic acid (3,4-DCQA), also known as isochlorogenic acid B, is a polyphenolic compound of significant interest to the pharmac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-di-O-caffeoylquinic acid (3,4-DCQA), also known as isochlorogenic acid B, is a polyphenolic compound of significant interest to the pharmaceutical and scientific communities.[1][2] Naturally isolated from plants such as Laggera alata, this compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective properties.[1][2] Research has also demonstrated its potential as an α-glucosidase inhibitor and its cytotoxic effects on cancer cell lines.[1][2] Laggera alata has been identified as a key herbal source of 3,4-DCQA, making the development of efficient extraction and purification methods from this plant material crucial for further research and drug development.[1][2][3]

These application notes provide detailed protocols for the extraction, purification, and quantification of 3,4-di-O-caffeoylquinic acid from Laggera alata. The methodologies are designed to be adaptable for both small-scale research and larger-scale drug development applications.

Data Presentation

Table 1: Comparative Extraction Yields of Dicaffeoylquinic Acids from Various Plant Sources
Plant SourceExtraction MethodSolventYield of Dicaffeoylquinic AcidsReference
Solidago giganteaUltrasound-Assisted70% (v/v) Methanol (B129727)2354.6 µg/g DW (of 3,4-diCQA)[4]
Solidago ×niederederiUltrasound-Assisted70% (v/v) Methanol1810.1 µg/g DW (of 3,4-diCQA)[4]
Solidago virgaureaUltrasound-Assisted70% (v/v) Methanol1184.2 µg/g DW (of 3,4-diCQA)[4]
Ainsliaea fragransMacerationChloroform:Methanol:Water (8:8:4)34 mg of 3,5-DCQA and 17 mg of 4,5-DCQA from 150 mg of crude sample[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 3,4-di-O-caffeoylquinic acid from Laggera alata

This protocol describes a general method for the efficient extraction of 3,4-DCQA from dried Laggera alata plant material using ultrasound.

1. Sample Preparation:

  • Dry the aerial parts of Laggera alata at 40-50°C to a constant weight.

  • Grind the dried plant material into a fine powder (40-60 mesh size) to increase the surface area for extraction.

2. Extraction Procedure:

  • Weigh 10 g of the powdered Laggera alata and place it in a 250 mL Erlenmeyer flask.

  • Add 150 mL of 70% (v/v) ethanol (B145695) as the extraction solvent.

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30 minutes at a frequency of 40 kHz and a power of 250 W. Maintain the temperature of the water bath at 45°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

  • Combine the filtrates from all three extractions.

3. Post-Extraction Processing:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

  • The resulting aqueous extract can be lyophilized to obtain a crude extract powder.

  • Store the crude extract at -20°C for further purification.

Protocol 2: Purification of 3,4-di-O-caffeoylquinic acid using Solid-Phase Extraction (SPE)

This protocol provides a method for the enrichment of 3,4-DCQA from the crude extract.

1. SPE Cartridge Conditioning:

  • Pass 5 mL of methanol through a C18 SPE cartridge (500 mg, 6 mL).

  • Equilibrate the cartridge by passing 5 mL of deionized water, acidified to pH 2-3 with formic acid.

2. Sample Loading:

  • Dissolve 100 mg of the crude Laggera alata extract in 10 mL of acidified deionized water (pH 2-3).

  • Load the sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

3. Washing:

  • Wash the cartridge with 10 mL of acidified deionized water (pH 2-3) to remove polar impurities.

  • Further, wash the cartridge with 5 mL of 5% (v/v) methanol in acidified water to remove less polar impurities.

4. Elution:

  • Elute the retained dicaffeoylquinic acids with 10 mL of 80% (v/v) methanol.

  • Collect the eluate and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent for HPLC analysis or further purification.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of 3,4-di-O-caffeoylquinic acid

This protocol outlines a representative HPLC method for the quantitative analysis of 3,4-DCQA.[6]

1. Instrumentation and Column:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 10-20% B

    • 10-30 min: 20-40% B

    • 30-40 min: 40-60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

3. Detection:

  • Set the detection wavelength at 328 nm.

4. Quantification:

  • Prepare a stock solution of a certified reference standard of 3,4-di-O-caffeoylquinic acid in methanol.

  • Generate a calibration curve by preparing a series of standard solutions of known concentrations.

  • Inject the prepared sample extract and determine the concentration of 3,4-DCQA by comparing its peak area to the calibration curve.

Visualizations

Extraction_Workflow Start Dried Laggera alata Powder UAE Ultrasound-Assisted Extraction (70% Ethanol) Start->UAE Filtration Filtration UAE->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE Purified_Fraction Purified 3,4-DCQA Fraction SPE->Purified_Fraction HPLC HPLC Analysis Purified_Fraction->HPLC Quantification Quantification of 3,4-DCQA HPLC->Quantification

Caption: Workflow for the extraction and purification of 3,4-di-O-caffeoylquinic acid.

Signaling_Pathway DCQA 3,4-di-O-caffeoylquinic acid ROS Reactive Oxygen Species (ROS) DCQA->ROS Inhibits NFkB NF-κB Pathway DCQA->NFkB Inhibits Antioxidant_Response Antioxidant Response DCQA->Antioxidant_Response Promotes ROS->NFkB Activates Inflammation Inflammatory Response (e.g., TNF-α, IL-6) NFkB->Inflammation Promotes

Caption: Postulated anti-inflammatory and antioxidant signaling pathways of 3,4-di-O-caffeoylquinic acid.

References

Application

Application Notes and Protocols for 3,4-di-O-caffeoylquinic acid as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-di-O-caffeoylquinic acid (3,4-diCQA), a member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound found in var...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-di-O-caffeoylquinic acid (3,4-diCQA), a member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound found in various plants.[1] It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and enzyme inhibitory effects, making it a compound of significant interest in pharmacology and drug development.[2][3] These application notes provide detailed protocols for utilizing 3,4-diCQA as a reference standard in key experimental assays to characterize its biological activities and for its quantification in complex mixtures.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₅H₂₄O₁₂[4]
Molecular Weight 516.45 g/mol [4]
CAS Number 14534-61-3[4]
Appearance Powder or crystals
Storage Temperature -20°C[5]

Applications as a Reference Standard

3,4-di-O-caffeoylquinic acid is frequently used as a reference standard for:

  • Quantification of caffeoylquinic acids in plant extracts and other biological samples using High-Performance Liquid Chromatography (HPLC) with various detectors like Diode Array Detection (DAD) and Mass Spectrometry (MS).[6]

  • Metabolic profiling of natural products to identify and quantify phenolic acids.[6]

  • In vitro biological assays to determine its potency and efficacy in various models.

Quantitative Data Summary

The following tables summarize the reported biological activities of 3,4-di-O-caffeoylquinic acid from various in vitro assays.

Antioxidant Activity
AssayEC₅₀ / IC₅₀ (µg/mL)EC₅₀ / IC₅₀ (µM)Reference
Ferric Reducing Activity2.18~4.22[2][5]
β-carotene Bleaching Activity23.85~46.18[2][5]
DPPH Scavenging Activity68.91~133.43[2][5]
Enzyme Inhibitory Activity
EnzymeIC₅₀ (µM)Reference
α-glucosidase~468.19 (from 241.80 µg/mL)[2]
Xanthine Oxidase (XOD)12.80[7]
Cytotoxic Activity
Cell LineEC₅₀ (µg/mL)EC₅₀ (µM)Reference
NCI-H23 (Human Lung Adenocarcinoma)3.26~6.31[2][5]

Experimental Protocols

Quantification of 3,4-di-O-caffeoylquinic acid by HPLC-DAD

This protocol provides a representative method for the quantification of 3,4-diCQA.[1]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).[1]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.5% acetic acid in water.[1]

  • Mobile Phase B: Methanol (B129727).[1]

  • Gradient Elution: A linear gradient from 10% B to 50% B over 40 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 326 nm.[1]

Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3,4-di-O-caffeoylquinic acid reference standard and dissolve it in 1 mL of methanol.

  • Working Standards: Prepare a series of dilutions from the stock solution in the initial mobile phase composition to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., methanol/water mixture).[8]

  • For complex matrices, consider Solid-Phase Extraction (SPE) for cleanup and enrichment.[1]

  • Reconstitute the final extract in the initial mobile phase composition.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.[1]

Quantification:

Generate a calibration curve by plotting the peak area of the 3,4-diCQA standard against its concentration. Determine the concentration of 3,4-diCQA in the sample by comparing its peak area to the calibration curve.[1]

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Stock Prepare Standard Stock Solution (1 mg/mL) Working_Standards Prepare Working Standards Standard_Stock->Working_Standards HPLC_Injection Inject into HPLC-DAD System Working_Standards->HPLC_Injection Sample_Extraction Sample Extraction & Cleanup (SPE) Sample_Filtration Filter Sample (0.45 µm) Sample_Extraction->Sample_Filtration Sample_Filtration->HPLC_Injection Data_Acquisition Acquire Data (326 nm) HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Determination Determine Sample Concentration Data_Acquisition->Concentration_Determination Calibration_Curve->Concentration_Determination

HPLC Quantification Workflow for 3,4-diCQA.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3]

Reagents and Materials:

  • 3,4-di-O-caffeoylquinic acid reference standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[3]

  • Sample Preparation: Prepare a stock solution of 3,4-diCQA in methanol and make serial dilutions to obtain a range of concentrations.[3]

  • Reaction Mixture: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, add 50 µL of methanol to 150 µL of the DPPH solution.[3]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value, which is the concentration of the sample that inhibits 50% of the DPPH radicals.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of 3,4-diCQA on α-glucosidase activity.

Reagents and Materials:

  • 3,4-di-O-caffeoylquinic acid reference standard

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase and pNPG in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of 3,4-diCQA, 20 µL of the α-glucosidase solution, and 140 µL of phosphate buffer. Pre-incubate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 20 µL of the pNPG solution to start the reaction. Incubate at 37°C for 20 minutes.

  • Stopping the Reaction: Add 50 µL of 0.5 M Na₂CO₃ to stop the reaction.

  • Measurement: Measure the absorbance at 405 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathway Involvement

3,4-di-O-caffeoylquinic acid exerts its biological effects through the modulation of key signaling pathways. Its antioxidant and anti-inflammatory properties are, in part, attributed to its influence on the NF-κB and Nrf2 pathways.[9]

  • NF-κB Pathway Inhibition: 3,4-diCQA can inhibit the activation of NF-κB, a key regulator of inflammation. By doing so, it can reduce the expression of pro-inflammatory cytokines and mediators.[9]

  • Nrf2 Pathway Activation: 3,4-diCQA can activate the Nrf2 pathway, a master regulator of the antioxidant response. This leads to the upregulation of antioxidant enzymes, which help protect cells from oxidative stress.[9][10]

cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Keap1->Nrf2 Ubiquitination & Degradation NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to Nucleus & Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Oxidative_Stress Reduces Inflammatory_Genes->Inflammatory_Stimuli Amplifies 34diCQA 3,4-di-O-caffeoylquinic acid 34diCQA->Keap1 Inhibits 34diCQA->IKK Inhibits

Modulation of Nrf2 and NF-κB Pathways by 3,4-diCQA.

References

Method

Application Notes and Protocols: In Vitro Evaluation of 3,4-Dicaffeoylquinic Acid

Introduction 3,4-Dicaffeoylquinic acid (3,4-diCQA), also known as Isochlorogenic acid B, is a naturally occurring phenolic compound found in a variety of plants.[1] As a member of the chlorogenic acid family, it is of si...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dicaffeoylquinic acid (3,4-diCQA), also known as Isochlorogenic acid B, is a naturally occurring phenolic compound found in a variety of plants.[1] As a member of the chlorogenic acid family, it is of significant interest to researchers in pharmacology and drug development due to its diverse biological activities.[2] These activities include antioxidant, anti-inflammatory, neuroprotective, enzyme inhibitory, and cytotoxic effects.[1][3] This document provides detailed application notes and standardized protocols for a range of in vitro assays designed to characterize and quantify the biological activity of 3,4-diCQA.

Data Presentation: Summary of Biological Activities

The following tables summarize quantitative data from various in vitro assays, providing a comparative overview of the potency of 3,4-dicaffeoylquinic acid.

Table 1: Antioxidant Activity of 3,4-diCQA

AssayEndpointResult (EC50)Reference Compound
DPPH Radical ScavengingEC5068.91 µg/mL-
Ferric Reducing Antioxidant Power (FRAP)EC502.18 µg/mL-
β-Carotene BleachingEC5023.85 µg/mL-

Data sourced from references[1][3].

Table 2: Enzyme Inhibitory Activity of 3,4-diCQA

EnzymeAssay PrincipleResult (IC50/EC50)Positive Control
α-GlucosidaseInhibition of enzyme activityEC50: 241.80 µg/mLAcarbose
Acetylcholinesterase (AChE)Inhibition of enzyme activityConcentration-dependent inhibition (1-500 µg/mL)Donepezil/Galantamine
Xanthine Oxidase (XOD)Inhibition of enzyme activityIC50: 12.80 µMAllopurinol

Data sourced from references[1][2][3][4].

Table 3: Cytotoxic and Anti-proliferative Activity of 3,4-diCQA

Cell LineAssayEndpointResult (EC50)
NCI-H23 (Human Lung Adenocarcinoma)CytotoxicityEC503.26 µg/mL

Data sourced from references[1][3].

Table 4: Antiviral Activity of 3,4-diCQA

Virus StrainEndpointResult (EC50)
Enterovirus A-71 (EV-A71)EC5036.38 ± 2.05 µM

Data sourced from reference[5].

Experimental Protocols and Workflows

Antioxidant Activity Assays

Antioxidant assays are fundamental for evaluating the ability of 3,4-diCQA to neutralize free radicals, which is a key mechanism underlying many of its biological effects.

Application Note: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored DPPH-H is monitored spectrophotometrically at 517 nm.[6] The degree of color change is proportional to the antioxidant's scavenging ability.[6]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 50 µL Sample + 150 µL DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of 3,4-diCQA prep_sample->mix incubate Incubate 30 min at Room Temp (Dark) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

DPPH Radical Scavenging Assay Workflow.

Protocol:

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.[2]

  • Sample Preparation : Dissolve 3,4-diCQA in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Perform serial dilutions to obtain a range of test concentrations.

  • Reaction Setup : In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, use 50 µL of the solvent instead of the sample.[2]

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.[2]

  • Calculation : Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.[2]

Application Note: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant causes decolorization, which is measured spectrophotometrically at 734 nm.[2]

Protocol:

  • ABTS•+ Generation : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[2]

  • Working Solution Preparation : Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Sample Preparation : Prepare a stock solution and serial dilutions of 3,4-diCQA as described for the DPPH assay.

  • Reaction Setup : In a 96-well microplate, add 20 µL of each sample dilution to 180 µL of the ABTS working solution.[2]

  • Incubation : Incubate the plate at room temperature for 6 minutes.[2]

  • Measurement : Measure the absorbance at 734 nm.[2]

  • Calculation : Calculate the percentage of ABTS scavenging activity and the IC50 value using the same formula as for the DPPH assay.[2]

Anti-inflammatory Activity Assays

These assays are crucial for understanding the potential of 3,4-diCQA in modulating inflammatory responses, often by measuring its effect on inflammatory mediators in cell-based models.

Application Note: This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[7][8] The amount of NO is quantified by measuring its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.[9]

NO_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_analysis Analysis seed Seed RAW 264.7 cells (1.5 x 10^5 cells/mL) in 96-well plate preinc Pre-incubate cells with 3,4-diCQA for 1-2h seed->preinc stimulate Stimulate with LPS (1 µg/mL) for 24h preinc->stimulate collect Collect 100 µL of cell culture supernatant stimulate->collect mix Mix supernatant with 100 µL Griess Reagent collect->mix incubate Incubate 10 min at Room Temp mix->incubate measure Measure Absorbance at 540 nm incubate->measure calculate Quantify Nitrite Concentration using a standard curve measure->calculate

Nitric Oxide (NO) Inhibition Assay Workflow.

Protocol:

  • Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.[7][10]

  • Treatment : Replace the medium with fresh medium containing various concentrations of 3,4-diCQA. Incubate for 1-2 hours.

  • Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours.[7][9]

  • Griess Reaction : a. Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[7] b. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[7] c. Incubate at room temperature for 10 minutes.[9]

  • Measurement : Measure the absorbance at 540 nm.[7]

  • Quantification : Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Cytotoxicity Assay

Application Note: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[12]

Protocol:

  • Cell Seeding : Seed target cells (e.g., NCI-H23 human lung adenocarcinoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

  • Treatment : Expose the cells to various concentrations of 3,4-diCQA and a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14][15]

  • Solubilization : Carefully remove the culture medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[14][15]

  • Measurement : Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.[2]

  • Calculation : Express cell viability as a percentage of the vehicle control and determine the EC50 value, which is the concentration of 3,4-diCQA that reduces cell viability by 50%.[2]

Signaling Pathway Analysis

The anti-inflammatory effects of 3,4-diCQA are often mediated by its interaction with key intracellular signaling pathways.

NF-κB (Nuclear Factor-kappa B) Signaling Pathway

Application Note: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[16][17] Dicaffeoylquinic acids have been shown to inhibit this pathway, thereby suppressing the production of these inflammatory mediators.[17][18]

NFkB_Pathway NF-κB Signaling Pathway and Inhibition by 3,4-diCQA cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release DNA DNA Nucleus->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription diCQA 3,4-diCQA diCQA->IKK Inhibits

Inhibition of the NF-κB pathway by 3,4-diCQA.

References

Application

Application Notes and Protocols for Cell Culture Studies with 3,4-di-O-caffeoylquinic acid

Audience: Researchers, scientists, and drug development professionals. Introduction 3,4-di-O-caffeoylquinic acid (3,4-DCQA), a prominent dicaffeoylquinic acid isomer, is a naturally occurring polyphenolic compound found...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-di-O-caffeoylquinic acid (3,4-DCQA), a prominent dicaffeoylquinic acid isomer, is a naturally occurring polyphenolic compound found in various plants.[1] It has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and antiviral properties.[2][3] These application notes provide a comprehensive overview of the in vitro applications of 3,4-DCQA, detailed experimental protocols for its study in cell culture, and a summary of its effects on various cell lines and signaling pathways.

Biological Activities and Applications

3,4-DCQA has been shown to exert a range of biological effects in various cell culture models:

  • Antioxidant Activity: 3,4-DCQA is a potent antioxidant, demonstrating free radical scavenging and metal-chelating properties.[4] It can protect cells from oxidative stress-induced damage.[4][5]

  • Anti-inflammatory Effects: In macrophage cell lines such as RAW264.7, 3,4-DCQA can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-1β, IL-6) induced by lipopolysaccharide (LPS).[6] This anti-inflammatory action is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6]

  • Neuroprotective Properties: 3,4-DCQA has demonstrated neuroprotective effects in neuronal cell lines like SH-SY5Y and PC-12.[7][8] It can protect these cells from oxidative stress and amyloid-β-induced toxicity, suggesting its potential in the study of neurodegenerative diseases.[7][8]

  • Anti-cancer Activity: The compound has been shown to induce apoptosis in certain cancer cell lines, such as human lung adenocarcinoma (NCI-H23) and ovarian cancer cells (A2780).[2][9]

  • Antiviral Activity: 3,4-DCQA has been reported to have anti-influenza virus activity by enhancing viral clearance through the upregulation of TRAIL (TNF-related apoptosis-inducing ligand).[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data from various cell culture studies investigating the effects of 3,4-di-O-caffeoylquinic acid and its isomers.

Table 1: Antioxidant and Cytotoxic Activities of Dicaffeoylquinic Acid Isomers

CompoundAssayCell LineParameterValueReference
3,4-di-O-caffeoylquinic acidFerric Reducing Activity-EC502.18 µg/ml[2]
3,4-di-O-caffeoylquinic acidβ-carotene Bleaching-EC5023.85 µg/ml[2]
3,4-di-O-caffeoylquinic acidDPPH Scavenging-EC5068.91 µg/ml[2]
3,4-di-O-caffeoylquinic acidCytotoxicityNCI-H23EC503.26 µg/ml[2]
3,4-di-O-caffeoylquinic acidα-glucosidase Inhibition-EC50241.80 µg/ml[2]
3,4-di-O-caffeoylquinic acidAntioxidant (ABTS)-IC50Lower than non-adjacent di-CQAs[4]
3,4-di-O-caffeoylquinic acidAntioxidant (DPPH)-IC50Lower than non-adjacent di-CQAs[4]
1,3,5-tricaffeoylquinic acidCytotoxicityA2780Cell Viability<25% at 100 µM[9]

Table 2: Anti-inflammatory Effects of Dicaffeoylquinic Acids in RAW 264.7 Macrophages

CompoundStimulusMeasured ParameterEffectReference
Dicaffeoylquinic acidsLPSNO ProductionSuppression[6]
Dicaffeoylquinic acidsLPSPGE2 ProductionSuppression[6]
Dicaffeoylquinic acidsLPSTNF-α ProductionSuppression[6]
Dicaffeoylquinic acidsLPSIL-1β ProductionSuppression[6]
Dicaffeoylquinic acidsLPSIL-6 ProductionSuppression[6]
Dicaffeoylquinic acidsLPSiNOS mRNA ExpressionSuppression[6]
Dicaffeoylquinic acidsLPSCOX-2 mRNA ExpressionSuppression[6]
Dicaffeoylquinic acidsLPSp-IκBα, p-ERK, p-JNK, p-p38Reversal of LPS-induced increase[6]

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol is used to determine the effect of 3,4-DCQA on cell viability.

Materials:

  • 3,4-di-O-caffeoylquinic acid (stock solution in DMSO or ethanol)

  • Target cell line (e.g., NCI-H23, SH-SY5Y, RAW 264.7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of 3,4-DCQA in complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of 3,4-DCQA. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest 3,4-DCQA concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculation: Calculate cell viability as a percentage of the vehicle control.

Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol measures the anti-inflammatory effect of 3,4-DCQA by quantifying NO production using the Griess assay.

Materials:

  • 3,4-di-O-caffeoylquinic acid

  • RAW 264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 3,4-DCQA for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B. Incubate in the dark at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Western Blot Analysis of Signaling Proteins

This protocol is used to analyze the effect of 3,4-DCQA on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPKs.

Materials:

  • 3,4-di-O-caffeoylquinic acid

  • Target cell line (e.g., RAW 264.7)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with 3,4-DCQA and/or LPS as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol quantifies the induction of apoptosis by 3,4-DCQA in cancer cells.

Materials:

  • 3,4-di-O-caffeoylquinic acid

  • Cancer cell line (e.g., NCI-H23)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with different concentrations of 3,4-DCQA for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

3,4-di-O-caffeoylquinic acid modulates several key signaling pathways to exert its biological effects.

Anti-inflammatory Signaling

In response to inflammatory stimuli like LPS, 3,4-DCQA has been shown to inhibit the NF-κB and MAPK signaling pathways in macrophages.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates LPS LPS LPS->TLR4 DCQA 3,4-DCQA DCQA->IKK Inhibits DCQA->MAPKKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Activates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Genes Induces Transcription AP1_nuc->Genes Induces Transcription

Caption: Anti-inflammatory mechanism of 3,4-DCQA.

Neuroprotective and Cell Survival Signaling

The neuroprotective effects of dicaffeoylquinic acids are partly mediated by the activation of pro-survival pathways such as the PI3K/Akt and Nrf2 pathways.[15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates GrowthFactor Growth Factors GrowthFactor->Receptor DCQA 3,4-DCQA Keap1 Keap1 DCQA->Keap1 Inactivates OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inactivates Akt Akt PI3K->Akt Activates Survival Cell Survival & Growth Akt->Survival Promotes Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE Antioxidant Response Element Nrf2_nuc->ARE Binds ARE->Survival Promotes

Caption: Pro-survival signaling pathways modulated by 3,4-DCQA.

Experimental Workflow for Investigating Anti-inflammatory Effects

The following diagram illustrates a typical workflow for studying the anti-inflammatory properties of 3,4-DCQA in a cell culture model.

G Start Start CellCulture Culture RAW 264.7 Cells Start->CellCulture MTT Determine Non-toxic Concentrations of 3,4-DCQA (MTT Assay) CellCulture->MTT Treatment Pre-treat with 3,4-DCQA then Stimulate with LPS MTT->Treatment Supernatant Collect Supernatant Treatment->Supernatant CellLysate Prepare Cell Lysates Treatment->CellLysate Griess Measure NO Production (Griess Assay) Supernatant->Griess ELISA Measure Cytokine Levels (ELISA) Supernatant->ELISA WesternBlot Analyze Signaling Proteins (Western Blot) CellLysate->WesternBlot Analysis Data Analysis & Interpretation Griess->Analysis ELISA->Analysis WesternBlot->Analysis

Caption: Workflow for anti-inflammatory studies of 3,4-DCQA.

References

Method

Application Notes and Protocols for the Quantification of 3,4-di-O-caffeoylquinic Acid in Artemisia Species

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the quantification of 3,4-di-O-caffeoylquinic acid, a bioactive phenolic compound, in various Artem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of 3,4-di-O-caffeoylquinic acid, a bioactive phenolic compound, in various Artemisia species. This document outlines detailed experimental protocols for extraction and analysis, presents quantitative data in a clear, comparative format, and includes a workflow diagram for easy reference.

Introduction

3,4-di-O-caffeoylquinic acid is a naturally occurring phenolic acid derivative found in various plant species, including those of the genus Artemisia. It is recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate quantification of this compound in Artemisia species is crucial for quality control, standardization of herbal preparations, and further research into its therapeutic potential.

Quantitative Data Summary

The concentration of 3,4-di-O-caffeoylquinic acid can vary significantly among different Artemisia species and even within the same species depending on factors such as geographical location, harvest time, and extraction method. The following table summarizes the quantitative data reported in the literature.

Artemisia SpeciesPlant PartExtraction SolventAnalytical MethodConcentration of 3,4-di-O-caffeoylquinic acidReference
Artemisia ludovicianaHerbAcetoneHPLC175.9 ± 0.5 mg/g DW[1]
Artemisia absinthiumHerbAcetoneHPLC122.3 ± 0.7 mg/g DW[1]
Artemisia frigidaAerial parts60% Ethanol (B145695)HPLC-DADPresent, not quantified[2]
Artemisia capillarisWhole plantNot specifiedHPLCPresent, quantified with other caffeoylquinic acids[3][4]
Artemisia abrotanumAerial partsMethanol (B129727)HPLC-PDAIdentified and quantified[5]
Artemisia ponticaAerial partsMethanolLC-HRMS/MSIdentified[6]
Artemisia austriacaAerial partsMethanolLC-HRMS/MSIdentified[6]
Artemisia vulgarisAerial partsMethanolLC-HRMS/MSIdentified[6]
Artemisia annuaAerial partsMethanolLC-HRMS/MSIdentified[6]

Experimental Protocols

Sample Preparation and Extraction

This protocol is a generalized procedure based on common methods for extracting phenolic compounds from Artemisia species.

Materials:

  • Fresh or dried aerial parts of Artemisia species

  • Grinder or mortar and pestle

  • Methanol or 60% ethanol

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • Vials for sample collection

Procedure:

  • Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.

  • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Accurately weigh approximately 1.0 g of the powdered sample into a flask.

  • Add 25 mL of the extraction solvent (e.g., 95% ethanol or 70% methanol).

  • Perform extraction using an ultrasonic bath for 30 minutes at 50 °C.[2][7]

  • After extraction, cool the mixture and centrifuge at a moderate speed (e.g., 4000 rpm) for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extracted sample at 4 °C until analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a typical HPLC method for the separation and quantification of 3,4-di-O-caffeoylquinic acid.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

    • Gradient Program: A linear gradient can be optimized, for instance, starting with a low percentage of Solvent B and gradually increasing it over the run time.[8]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30-40 °C.[7]

  • Detection Wavelength: The chromatogram is monitored at a wavelength where caffeoylquinic acids show maximum absorbance, typically around 325-330 nm.[2][9]

  • Injection Volume: 10 µL.[7]

Standard Preparation:

  • Prepare a stock solution of 3,4-di-O-caffeoylquinic acid standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1 to 500 µg/mL).[2]

Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Identify the peak corresponding to 3,4-di-O-caffeoylquinic acid in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of 3,4-di-O-caffeoylquinic acid in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Diagram

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing start Plant Material (Artemisia sp.) drying Drying start->drying grinding Grinding drying->grinding extraction Ultrasonic Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC-DAD Analysis filtration->hplc quantification Quantification hplc->quantification results Results (mg/g) quantification->results

Caption: General workflow for the quantification of 3,4-di-O-caffeoylquinic acid in Artemisia species.

References

Application

Application Note: Metabolic Profiling of Plant Extracts for 3,4-Dicaffeoylquinic Acid

Audience: Researchers, scientists, and drug development professionals. Introduction 3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic acid B, is a naturally occurring phenolic compound found in a variety...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic acid B, is a naturally occurring phenolic compound found in a variety of plants, including Laggera alata, Ilex kaushue, and various medicinal herbs.[1][2] This compound has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiviral properties.[1][2][3] As research into its therapeutic potential expands, the need for robust and reliable methods for its identification and quantification from complex plant matrices is crucial.

This application note provides detailed protocols for the metabolic profiling of plant extracts to identify and quantify 3,4-DCQA. The methodologies cover sample preparation, extraction, and analysis using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), a powerful technique for the analysis of complex phytochemical mixtures.[4][5]

Data Presentation

Quantitative analysis allows for the comparison of 3,4-DCQA content across different plant species or under various extraction conditions. Furthermore, understanding its bioactivity is key to its development as a therapeutic agent. The tables below summarize the presence of dicaffeoylquinic acid isomers in selected medicinal plants and the reported biological activities of 3,4-DCQA.

Table 1: Qualitative Analysis of Dicaffeoylquinic Acid (DCQA) Isomers in Selected Medicinal Plants.

Plant Species DCQA Isomers Detected Analytical Method
Achillea millefolium Present HPLC-PDA, LC-ESI-MS/MS
Equisetum arvense Present HPLC-PDA, LC-ESI-MS/MS
Matricaria chamomilla Present HPLC-PDA, LC-ESI-MS/MS

Data sourced from qualitative analyses.[6]

Table 2: Summary of Reported Biological Activities of 3,4-Dicaffeoylquinic Acid.

Activity Assay Result (EC₅₀)
Antioxidant Ferric Reducing Activity 2.18 µg/mL[2][3]
Antioxidant β-carotene Bleaching Activity 23.85 µg/mL[2][3]
Antioxidant DPPH Scavenging Activity 68.91 µg/mL[2][3]
Cytotoxicity NCI-H23 (Human Lung Adenocarcinoma) 3.26 µg/mL[2][3]

| Enzyme Inhibition | α-glucosidase | 241.80 µg/mL[2] |

Experimental Protocols

Protocol 1: Sample Preparation

This protocol outlines the initial steps for preparing dried plant material for extraction.

  • Drying: Dry the raw plant material (e.g., leaves, stems) in a circulating air oven at a controlled temperature of 45–60°C until a constant weight is achieved.[7] This prevents enzymatic degradation of phenolic compounds.

  • Grinding: Grind the dried material into a fine powder (approximately 20-40 mesh) using a mechanical grinder.[7] This increases the surface area, facilitating more efficient extraction.

  • Storage: Store the powdered plant material in an airtight, light-proof container at 4°C to minimize degradation before extraction.[7]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of 3,4-DCQA

UAE is an efficient method for extracting phenolic compounds from plant matrices.

  • Sample Weighing: Accurately weigh 1.0 g of the powdered plant material and place it into a 50 mL conical flask or beaker.[7]

  • Solvent Addition: Add 20 mL of the extraction solvent. A common and effective solvent is 50-70% aqueous ethanol.[7]

  • Sonication: Place the vessel in an ultrasonic bath. Sonicate the mixture for 15-30 minutes at a controlled temperature between 40-60°C.[7]

  • Post-Extraction Processing:

    • Separate the extract from the solid plant material by centrifugation at 4000 rpm for 10 minutes.[7]

    • Collect the supernatant. For maximum yield, the remaining pellet can be re-extracted with an additional 10 mL of the solvent, and the supernatants combined.[4]

    • Filter the final extract through a 0.22 µm or 0.45 µm syringe filter into a UPLC vial for analysis.[4][7]

Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up and Enrichment

SPE is recommended for cleaning up complex extracts to remove interfering substances and enrich the target analytes before LC-MS analysis.

  • Materials: A polymeric reversed-phase sorbent cartridge (e.g., Oasis HLB, 200 mg, 3 mL) is recommended for its superior performance in extracting a broad range of phenolic compounds.[1]

  • Sample Preparation: Acidify the plant extract from Protocol 2 to a pH of 2-3 using formic or acetic acid.[1]

  • SPE Procedure:

    • Conditioning: Activate the SPE cartridge by passing 3 mL of methanol (B129727), followed by equilibration with 3 mL of deionized water (acidified to pH 2-3). Do not allow the sorbent to dry.[1]

    • Loading: Load the acidified plant extract onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).[1]

    • Washing: Wash the cartridge with 3 mL of acidified deionized water to remove polar interferences. A second wash with 5% methanol in acidified water can be performed to remove less polar interferences.[1]

    • Elution: Elute the retained 3,4-DCQA and other phenolic compounds with 2-4 mL of methanol into a clean collection tube.[1]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.[8]

Protocol 4: UPLC-Q-TOF MS Analysis and Quantification

This protocol provides a general framework for the analysis of 3,4-DCQA. Instrument parameters should be optimized for the specific system being used.

  • Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

    • Gradient: Start with 5-10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: ESI Negative.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 2.5-3.0 kV.[6]

    • Capillary Temperature: 230-300°C.[6]

    • MS/MS Analysis: For structural confirmation, perform data-dependent MS/MS on the precursor ion for 3,4-DCQA ([M-H]⁻ at m/z 515.1). Key fragment ions include m/z 353 (quinic acid + one caffeoyl group) and m/z 191 (quinic acid).[6]

  • Quantification:

    • Generate a calibration curve by injecting a series of known concentrations of a certified 3,4-dicaffeoylquinic acid reference standard.[1]

    • Determine the concentration of 3,4-DCQA in the samples by comparing its peak area to the calibration curve.[1]

Visualizations

Experimental Workflow

The overall analytical process, from sample preparation to data analysis, is a multi-step procedure that requires careful execution to ensure accurate and reproducible results.

G cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis & Quantification p1 Plant Material Drying p2 Grinding to Powder p1->p2 e1 Ultrasound-Assisted Extraction (UAE) p2->e1 e2 Centrifugation & Filtration e1->e2 e3 Solid-Phase Extraction (SPE) e2->e3 a1 UPLC-Q-TOF MS Analysis e3->a1 a2 Data Processing a1->a2 a3 Metabolite Identification (m/z and MS/MS) a2->a3 a4 Quantification a3->a4 G d1 Raw UPLC-MS Data (.raw/.d) d2 Peak Detection & Alignment d1->d2 d3 Peak Feature List (m/z, RT, Intensity) d2->d3 d4 Database Search (e.g., Metlin, FooDB) d3->d4 d5 MS/MS Fragmentation Analysis d3->d5 d6 Putative Identification of 3,4-Dicaffeoylquinic Acid d4->d6 d5->d6 d7 Quantification using Calibration Curve d6->d7 d8 Statistical Analysis d7->d8 G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex stimulus->ikk ikb IκBα complex IκBα-NF-κB Complex (Inactive) ikb->complex nfkb NF-κB (p65/p50) nfkb->complex p_ikb P-IκBα (Phosphorylated) active_nfkb Active NF-κB ikk->complex Phosphorylates deg_ikb Degraded IκBα p_ikb->deg_ikb Ubiquitination & Degradation p_ikb->active_nfkb Releases nucleus Nucleus active_nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) nucleus->transcription dcqa 3,4-Dicaffeoylquinic Acid dcqa->ikk Inhibits

References

Method

Application Notes: 3,4-Dicaffeoylquinic Acid in Neurodegenerative Disease Research

Introduction 3,4-Dicaffeoylquinic acid (3,4-diCQA), also known as Isochlorogenic acid B, is a naturally occurring polyphenolic compound found in various plants.[1] It is an ester formed from caffeic acid and quinic acid....

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dicaffeoylquinic acid (3,4-diCQA), also known as Isochlorogenic acid B, is a naturally occurring polyphenolic compound found in various plants.[1] It is an ester formed from caffeic acid and quinic acid.[2] As a member of the caffeoylquinic acid family, 3,4-diCQA has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, DNA protective, neuroprotective, and hepatoprotective properties.[1][3] Oxidative stress and inflammation are common pathological features in a range of neurodegenerative diseases, making 3,4-diCQA a compound of interest for therapeutic and research applications in this field.[4][5]

These application notes provide an overview of the mechanisms of 3,4-diCQA and detailed protocols for its use in in vitro and in vivo models relevant to the study of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.

Mechanisms of Neuroprotection

The neuroprotective effects of 3,4-diCQA are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory activities.

  • Antioxidant Activity : 3,4-diCQA is a powerful antioxidant that can directly scavenge free radicals.[1][6] This activity is crucial in counteracting the oxidative stress implicated in neuronal damage in neurodegenerative conditions.[4] It also boosts the endogenous antioxidant system, for instance, by increasing superoxide (B77818) dismutase (SOD) and catalase activity, which helps prevent oxidative stress-induced cell death.[6]

  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO) A and B.[7] Inhibition of MAO enzymes reduces the production of reactive oxygen species (ROS) in neurons and astrocytes, thereby protecting against neuronal atrophy.[7] It also demonstrates inhibitory effects on α-glucosidase and acetylcholinesterase (AChE), the latter being a key target in Alzheimer's disease therapy.[1][8]

  • Anti-inflammatory Effects : Dicaffeoylquinic acids are linked with significant anti-inflammatory effects, which are relevant to mitigating the neuroinflammation characteristic of many neurodegenerative disorders.[3]

  • Anti-aggregation Properties : While data for the 3,4-isomer is emerging, related dicaffeoylquinic acid compounds have been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[9][10] This suggests a potential role for 3,4-diCQA in preventing the formation of toxic protein aggregates.

cluster_stress Pathological Stressors in Neurodegeneration cluster_effects Mechanisms of Action stress1 Oxidative Stress (e.g., ROS, H2O2) outcome Neuroprotection (Reduced Neuronal Atrophy & Death) stress1->outcome causes stress2 Protein Aggregation (e.g., Amyloid-β) stress2->outcome causes stress3 Neuroinflammation stress3->outcome causes compound 3,4-Dicaffeoylquinic Acid effect1 Radical Scavenging & Antioxidant Enzyme Boost compound->effect1 effect2 Inhibition of Amyloid-β Aggregation compound->effect2 effect3 Inhibition of Pro-inflammatory Mediators compound->effect3 effect4 MAO Enzyme Inhibition compound->effect4 effect1->stress1 inhibits effect2->stress2 inhibits effect3->stress3 inhibits effect4->stress1 reduces

Core neuroprotective mechanisms of 3,4-dicaffeoylquinic acid.

Data Presentation

The biological activities of 3,4-diCQA have been quantified in various assays. The tables below summarize key findings.

Table 1: Antioxidant and Enzyme Inhibitory Activity of 3,4-diCQA

Assay Endpoint Result (EC₅₀/IC₅₀) Positive Control
DPPH Radical Scavenging EC₅₀ 68.91 µg/mL -
Ferric Reducing Antioxidant Power (FRAP) EC₅₀ 2.18 µg/mL -
β-Carotene Bleaching EC₅₀ 23.85 µg/mL -
α-Glucosidase Inhibition EC₅₀ 241.80 µg/mL Acarbose
Acetylcholinesterase (AChE) IC₅₀ Concentration-dependent Donepezil/Galantamine

(Data sourced from BenchChem and MedChemExpress).[1][8]

Table 2: Cytotoxic Activity of 3,4-diCQA

Cell Line Assay Endpoint Result (EC₅₀)
NCI-H23 (Human Lung Adenocarcinoma) Cytotoxicity EC₅₀ 3.26 µg/mL

(Data sourced from MedChemExpress).[1]

Note: Specific IC₅₀ or EC₅₀ values for neuroprotection in cell-based assays are not always reported for the 3,4-isomer specifically; much of the literature discusses effects in qualitative or concentration-dependent terms.[8]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the neuroprotective and antioxidant effects of 3,4-diCQA.

Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of 3,4-diCQA to protect neuronal cells from a neurotoxin-induced injury, using the MTT assay to measure cell viability.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 3,4-Dicaffeoylquinic Acid (3,4-diCQA) stock solution (in DMSO or ethanol)

  • Neurotoxin (e.g., 100 µM Hydrogen Peroxide (H₂O₂), or 10 µM Amyloid-β 1-42 oligomers)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Pre-treatment: Prepare serial dilutions of 3,4-diCQA in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of 3,4-diCQA (e.g., 1, 5, 10, 20 µM). Incubate for 2-4 hours.

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., H₂O₂) to the wells containing the 3,4-diCQA pre-treated cells. Be sure to include the following controls:

    • Untreated Control: Cells with medium only.

    • Toxin-only Control: Cells treated only with the neurotoxin.

    • Compound Control: Cells treated only with the highest concentration of 3,4-diCQA to check for cytotoxicity.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[8]

  • MTT Assay:

    • Remove the medium from all wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control:

    • Cell Viability (%) = (Absorbance of sample / Absorbance of untreated control) x 100

start Start: Seed SH-SY5Y Cells in 96-well Plate step1 Incubate 24h (Cell Attachment) start->step1 step2 Pre-treat with 3,4-diCQA (Various Concentrations) step1->step2 step3 Incubate 2-4h step2->step3 step4 Add Neurotoxin (e.g., H₂O₂) step3->step4 step5 Incubate 24h step4->step5 step6 Perform MTT Assay: Add MTT Reagent step5->step6 step7 Incubate 4h (Formazan Formation) step6->step7 step8 Solubilize with DMSO step7->step8 step9 Read Absorbance at 570 nm step8->step9 end End: Calculate % Cell Viability step9->end

Workflow for an in vitro neuroprotection (MTT) assay.

Protocol 2: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the antioxidant capacity of 3,4-diCQA by its ability to neutralize the stable DPPH radical.[8]

Materials:

  • 3,4-Dicaffeoylquinic Acid (3,4-diCQA) stock solution

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol or DMSO (for sample preparation)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of 3,4-diCQA and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

  • Controls:

    • Blank Control: 50 µL of solvent + 150 µL of methanol.

    • Negative Control: 50 µL of solvent + 150 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity:

    • Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • EC₅₀ Determination: Plot the scavenging activity (%) against the concentration of 3,4-diCQA to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: In Vivo Administration in a Mouse Model of Neurodegeneration

This protocol provides a general guideline for administering 3,4-diCQA to mice, based on published studies. The specific model (e.g., SAMP8 for aging, MPTP for Parkinson's) will require specialized procedures.[2][11]

Materials:

  • 3,4-Dicaffeoylquinic Acid (3,4-diCQA)

  • Vehicle (e.g., 5% Arabic gum solution, drinking water)

  • Animal model (e.g., BALB/c mice, SAMP8 mice)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension or solution of 3,4-diCQA in the chosen vehicle. A typical dose used in studies is 50 mg/kg.[2]

  • Animal Groups: Divide mice into at least three groups:

    • Control Group: Healthy animals receiving the vehicle.

    • Disease Model Group: Animals induced with the disease pathology (e.g., via injection of a neurotoxin or due to genetic predisposition) and receiving the vehicle.

    • Treatment Group: Disease model animals receiving the 3,4-diCQA solution.

  • Administration: Orally administer the prepared solution to the mice. Administration is typically performed once or twice daily.[2] For a 50 mg/kg dose in a 25g mouse, this would be 1.25 mg of the compound. The volume administered is typically 100-200 µL.

  • Treatment Period: The duration of treatment can range from several days to months, depending on the study's endpoint. For example, a study on influenza-infected mice administered the compound for 8 days, while a cognitive study in SAMP8 mice lasted for 30 days.[2][11]

  • Monitoring and Endpoint Analysis:

    • Monitor animal body weight and general health daily.

    • At the end of the treatment period, perform behavioral tests (e.g., Morris water maze, rotarod test) to assess cognitive and motor function.[11][12]

    • Following sacrifice, collect brain tissue for downstream analysis, such as immunohistochemistry (for markers like GFAP or NeuN), Western blot, or RT-qPCR to measure protein and gene expression levels related to inflammation, oxidative stress, and neuronal survival.[11][12]

cluster_pathway Oxidative Stress Signaling mao Monoamine Oxidase (MAO) ros Reactive Oxygen Species (ROS) mao->ros produces monoamines Monoamines (e.g., Dopamine) monoamines->mao stress Oxidative Stress & Neuronal Damage ros->stress stress->dummy compound 3,4-Dicaffeoylquinic Acid compound->mao inhibits outcome Neuroprotection dummy->outcome prevents

Simplified pathway of 3,4-diCQA inhibiting MAO-induced ROS.

References

Application

Application of 3,4-Dicaffeoylquinic Acid in Metabolomics: A Detailed Overview for Researchers

Central, NJ – 3,4-Dicaffeoylquinic acid (3,4-DCQA), a naturally occurring phenolic compound found in various plants, is gaining significant attention in the field of metabolomics for its potential therapeutic properties....

Author: BenchChem Technical Support Team. Date: December 2025

Central, NJ – 3,4-Dicaffeoylquinic acid (3,4-DCQA), a naturally occurring phenolic compound found in various plants, is gaining significant attention in the field of metabolomics for its potential therapeutic properties. As a potent antioxidant and anti-inflammatory agent, 3,4-DCQA is being investigated for its ability to modulate cellular metabolism and influence key signaling pathways implicated in numerous diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging 3,4-DCQA in their metabolomics studies.

Application Notes

3,4-Dicaffeoylquinic acid, also known as isochlorogenic acid B, has demonstrated a range of biological activities, including neuroprotective, antiviral, and hepatoprotective effects. In the context of metabolomics, its primary application lies in understanding how it alters cellular metabolic profiles to exert these effects. Metabolomics studies involving 3,4-DCQA often focus on its impact on pathways related to oxidative stress, inflammation, and energy metabolism.

One of the key mechanisms of action for 3,4-DCQA is its ability to modulate signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways. By activating the Nrf2 pathway, 3,4-DCQA can upregulate the expression of antioxidant enzymes, thereby protecting cells from oxidative damage. Conversely, its inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory cytokines and enzymes. Furthermore, 3,4-DCQA has been shown to influence the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

In metabolomics, 3,4-DCQA is often used as a reference standard for its quantification in biological samples and plant extracts using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1] Untargeted metabolomics approaches are employed to discover the broad effects of 3,4-DCQA on the metabolome, while targeted analyses can quantify specific metabolites in pathways of interest.

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating the effects of 3,4-dicaffeoylquinic acid on mitochondrial function in primary hepatocytes. This data highlights the compound's influence on cellular energy metabolism.

ParameterTreatment Concentration of 3,4-DCQAFold Change vs. ControlStatistical Significance
Mitochondrial Respiration
Maximal Respiration5 µg/LIncreasedp < 0.05
10 µg/LIncreasedp < 0.05
20 µg/LIncreasedp < 0.05
Spare Respiratory Capacity5 µg/LIncreasedp < 0.05
10 µg/LIncreasedp < 0.05
20 µg/LIncreasedp < 0.05
Fatty Acid Oxidation
Basal Respiration5 µg/LIncreasedp < 0.05
10 µg/LIncreasedp < 0.05
20 µg/LIncreasedp < 0.05
Maximal Respiration5 µg/LIncreasedp < 0.05
10 µg/LIncreasedp < 0.05
20 µg/LIncreasedp < 0.05

Experimental Protocols

Protocol 1: Untargeted Metabolomics of Cell Cultures Treated with 3,4-Dicaffeoylquinic Acid

This protocol outlines a comprehensive workflow for investigating the metabolic effects of 3,4-DCQA on cultured cells, from treatment to data analysis.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency in appropriate multi-well plates (e.g., 6-well plates).

  • Treat cells with various concentrations of 3,4-DCQA (and a vehicle control) for a predetermined time period. Include a sufficient number of biological replicates (n≥4 is recommended).[2]

2. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution.[2]

  • Quench metabolism by adding 1 mL of cold extraction solvent (e.g., 80% methanol (B129727): 20% water) to each well.[2]

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes for 10 minutes at 4°C to ensure thorough extraction.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[2]

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the extracts using a centrifugal evaporator or a stream of nitrogen.

  • Store the dried extracts at -80°C until LC-MS analysis.

3. LC-MS Analysis:

  • Reconstitute the dried extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Perform chromatographic separation using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) column.

  • HILIC Method Example:

    • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-gradient from high to low organic content.

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.

4. Data Processing and Analysis:

  • Process the raw LC-MS data using software such as XCMS, MS-DIAL, or Compound Discoverer for peak picking, alignment, and integration.

  • Perform statistical analysis (e.g., t-tests, ANOVA) to identify metabolites that are significantly altered by 3,4-DCQA treatment.

  • Utilize databases such as METLIN, HMDB, and KEGG for metabolite identification based on accurate mass, retention time, and MS/MS fragmentation patterns.

  • Conduct pathway analysis to understand the biological implications of the observed metabolic changes.

Protocol 2: Solid-Phase Extraction (SPE) for the Purification of 3,4-Dicaffeoylquinic Acid from Plant Extracts

This protocol is suitable for isolating and enriching 3,4-DCQA from complex plant matrices prior to quantification or other downstream applications.[3]

1. SPE Cartridge Conditioning:

  • Pass 3 mL of methanol through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).[3]

  • Equilibrate the cartridge with 3 mL of acidified deionized water (pH 2-3 with formic or acetic acid).[3]

2. Sample Loading:

  • Acidify the plant extract to pH 2-3.[3]

  • Load the acidified extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).[3]

3. Washing:

  • Wash the cartridge with 3 mL of acidified deionized water to remove polar impurities.[3]

  • A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.[3]

4. Elution:

  • Elute the retained 3,4-DCQA with 2-4 mL of methanol.[3]

  • The eluate can be dried and reconstituted in a suitable solvent for HPLC or LC-MS analysis.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by 3,4-dicaffeoylquinic acid and a typical experimental workflow for its metabolomic analysis.

G Inhibition of NF-κB Signaling by 3,4-Dicaffeoylquinic Acid cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_translocation Nuclear Translocation & Transcription Stimulus LPS/TNF-α Receptor TLR4/TNFR Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex p_IκBα p-IκBα IKK_complex->p_IκBα Phosphorylation IκBα IκBα IκBα->p_IκBα NFκB NF-κB (p50/p65) NFκB->IκBα Sequestration NFκB_nucleus NF-κB (p50/p65) NFκB->NFκB_nucleus Translocation Ub_p_IκBα Ub-p-IκBα p_IκBα->Ub_p_IκBα Ubiquitination Ub_p_IκBα->NFκB Release Proteasome Proteasome Ub_p_IκBα->Proteasome Degradation DNA DNA NFκB_nucleus->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Transcription 3_4_DCQA 3,4-Dicaffeoylquinic Acid 3_4_DCQA->IKK_complex Inhibition

Caption: Inhibition of NF-κB signaling by 3,4-dicaffeoylquinic acid.

Activation of Nrf2 Signaling by 3,4-Dicaffeoylquinic Acid cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasome Cul3->Proteasome Degradation Maf sMaf Nrf2_nucleus->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Transcription 3_4_DCQA 3,4-Dicaffeoylquinic Acid 3_4_DCQA->Keap1 Modification of Cysteine Residues

Caption: Activation of Nrf2 signaling by 3,4-dicaffeoylquinic acid.

Untargeted Metabolomics Workflow for 3,4-DCQA Start Cell Culture Treatment Treatment with 3,4-DCQA Start->Treatment Extraction Metabolite Extraction Treatment->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Processing Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Identification Metabolite Identification Statistical_Analysis->Identification Pathway_Analysis Pathway Analysis Identification->Pathway_Analysis End Biological Interpretation Pathway_Analysis->End

Caption: Untargeted metabolomics workflow for 3,4-DCQA analysis.

References

Method

Application Notes and Protocols for DPPH and ABTS Scavenging Assays of Dicaffeoylquinic Acids

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide to utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfoni...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to evaluate the antioxidant capacity of dicaffeoylquinic acid (DCQA) isomers. Dicaffeoylquinic acids are potent antioxidants found in various plants, and assessing their radical scavenging activity is crucial for drug discovery and development programs targeting oxidative stress-related diseases.

Introduction to Dicaffeoylquinic Acids and Antioxidant Assays

Dicaffeoylquinic acids are a class of polyphenolic compounds formed by the esterification of quinic acid with two caffeic acid molecules. The position of the caffeoyl groups on the quinic acid core gives rise to several isomers, with 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid being of significant interest. These compounds are known for their strong antioxidant properties, which are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

The DPPH and ABTS assays are two of the most widely used spectrophotometric methods for determining the antioxidant capacity of chemical compounds. The DPPH assay measures the ability of an antioxidant to scavenge the stable DPPH free radical, while the ABTS assay assesses the capacity to quench the ABTS radical cation (ABTS•+). Both assays are relatively simple, rapid, and reproducible, making them ideal for screening the antioxidant potential of various substances.

Data Presentation: Antioxidant Activity of Dicaffeoylquinic Acid Isomers

The antioxidant activities of dicaffeoylquinic acid isomers, as determined by DPPH and ABTS radical scavenging assays, are summarized in the table below. A lower IC50 or EC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 / EC50Unit
3,4-Dicaffeoylquinic AcidDPPH68.91[1]µg/mL
3,5-Dicaffeoylquinic AcidDPPH4.26[1]µg/mL
4,5-Dicaffeoylquinic AcidDPPH10.22 (19.8 µM)µg/mL
3,5-Dicaffeoylquinic AcidABTS0.9974 (TEAC)-

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant that is required to scavenge 50% of the radicals. EC50 (Effective Concentration 50%) is a similar measure. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant activity of a compound to that of Trolox, a water-soluble vitamin E analog. Dicaffeoylquinic acids generally exhibit greater antioxidant activity than monocaffeoylquinic acids due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging.[1] Studies suggest that 4,5-dicaffeoylquinic acid exhibits superior antioxidant activity compared to 3,4- and 3,5-dicaffeoylquinic acid in some assays.[1]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Dicaffeoylquinic acid standard or sample

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark at 4°C.

  • Sample Preparation: Prepare a stock solution of the dicaffeoylquinic acid isomer in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100

    Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Dicaffeoylquinic acid standard or sample

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the dicaffeoylquinic acid isomer and perform serial dilutions as described for the DPPH assay.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution to 180 µL of the ABTS working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS scavenging activity and the IC50 value as described for the DPPH assay.

Visualization of Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution (50 µL + 150 µL) DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of Dicaffeoylquinic Acid Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS•+ Stock Solution (12-16h incubation) ABTS_working Prepare ABTS•+ Working Solution ABTS_stock->ABTS_working Mix Mix Sample with ABTS•+ Solution (20 µL + 180 µL) ABTS_working->Mix Sample_prep Prepare Serial Dilutions of Dicaffeoylquinic Acid Sample_prep->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

References

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3,4-dicaffeoylquinic acid for assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dicaffeoylquinic acid. Here, you will f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dicaffeoylquinic acid. Here, you will find practical solutions to common issues encountered during in vitro assays, with a focus on improving the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3,4-dicaffeoylquinic acid in aqueous solutions for my assays. What are the recommended solvents?

A1: 3,4-Dicaffeoylquinic acid has limited solubility in water.[1] For in vitro assays, it is common practice to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium. The most commonly used solvent for this purpose is Dimethyl Sulfoxide (B87167) (DMSO).[2] Other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used.[3]

Q2: What are the typical concentrations for a stock solution of 3,4-dicaffeoylquinic acid?

A2: Stock solution concentrations typically range from 10 mM to 50 mM when using a solvent like DMSO. Preparing a high-concentration stock solution allows for minimal volumes to be added to your final assay, which helps to limit the final concentration of the organic solvent and its potential effects on the cells or assay components.

Q3: My 3,4-dicaffeoylquinic acid precipitates out of solution when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps to address this:

  • Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.

  • Slow, drop-wise addition with mixing: While gently vortexing or swirling the pre-warmed medium, add the stock solution drop-wise. This rapid mixing helps to disperse the compound quickly and prevents localized high concentrations that lead to precipitation.

  • Use a lower stock concentration: If precipitation persists, try preparing a lower concentration stock solution to reduce the degree of supersaturation upon dilution.

  • Optimize the final solvent concentration: Ensure the final concentration of DMSO (or other organic solvent) in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.

Q4: Can I use techniques other than organic solvents to improve the aqueous solubility of 3,4-dicaffeoylquinic acid?

A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like 3,4-dicaffeoylquinic acid:

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Increasing the pH may increase the solubility of acidic compounds. However, it is crucial to note that the stability of dicaffeoylquinic acids decreases with increasing pH.[4] Therefore, a careful balance between solubility and stability must be determined for your specific experimental conditions.

  • Use of Co-solvents: A mixture of a water-miscible organic solvent (like ethanol or polyethylene (B3416737) glycol) and an aqueous vehicle can be used. This approach can sometimes maintain solubility upon further dilution.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming more soluble inclusion complexes.[5][6] This is a common strategy to improve the solubility of poorly water-soluble drugs.

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to an enhanced dissolution rate and apparent solubility.[5][7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer/medium. Exceeding the aqueous solubility limit.- Ensure the final concentration is below the solubility limit in the final medium.- Pre-warm the aqueous medium to 37°C before adding the compound.- Add the stock solution slowly while vortexing or stirring the medium.
Compound precipitates over time in the incubator. Compound instability at 37°C and neutral pH.- Prepare fresh solutions immediately before use.- For longer experiments, consider refreshing the medium with a newly prepared solution at intermediate time points.- Evaluate the stability of the compound under your specific assay conditions.
Cloudiness or haze in the final solution. Formation of fine precipitates or interaction with media components.- Filter the final solution through a sterile 0.22 µm filter before adding to cells.- Test the solubility in a simplified buffer (e.g., PBS) to see if media components are the issue.
Inconsistent assay results. Incomplete dissolution or precipitation of the compound.- Visually inspect all solutions for any signs of precipitation before use.- Use sonication in a water bath to aid in the initial dissolution of the stock solution.

Data Presentation

Table 1: Solubility of 3,4-Dicaffeoylquinic Acid in Various Solvents

SolventSolubility (mg/mL)Source(s)
Dimethylformamide (DMF)71[1][3]
Dimethyl sulfoxide (DMSO)50 - 62[1][3]
Ethanol50[1][3]
Phosphate-Buffered Saline (PBS, pH 7.2)25[1][3]
Water0.12 - 0.72[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 5.16 mg of 3,4-dicaffeoylquinic acid (MW: 516.45 g/mol ).

  • Dissolve in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the tube thoroughly for 1-2 minutes. If necessary, briefly sonicate in a water bath to ensure all solid material has dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. It is recommended to use freshly prepared solutions whenever possible.[2]

Protocol 2: Dilution of Stock Solution into Cell Culture Medium

  • Pre-warm Medium: Place the required volume of complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to make a 10 µM solution from a 10 mM stock, a 1:1000 dilution is required (e.g., 1 µL of stock into 1 mL of medium).

  • Add Compound to Medium: In a sterile tube, add the calculated volume of the 3,4-dicaffeoylquinic acid stock solution to the pre-warmed medium while gently vortexing or swirling.

  • Final Mix and Use: Gently mix the final solution and visually inspect for any signs of precipitation before adding it to your cell culture plates.

Visualization

Diagram 1: Anti-inflammatory Signaling Pathway of Dicaffeoylquinic Acids

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs Activates DiCQAs 3,4-Dicaffeoylquinic Acid DiCQAs->IKK Inhibits DiCQAs->MAPKs Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases nucleus Nucleus NFkappaB->nucleus Translocates to MAPKs->nucleus Activates Transcription Factors pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) nucleus->pro_inflammatory Activates Transcription inflammatory_response Inflammatory Response pro_inflammatory->inflammatory_response

Caption: Dicaffeoylquinic acids inhibit the inflammatory response by blocking the NF-κB and MAPK signaling pathways.[9][10]

References

Optimization

Technical Support Center: Stability of 3,4-di-O-caffeoylquinic Acid in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,4-di-O-caffeoylquinic acid (3,4-diCQA) in solution. Find answers to fre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,4-di-O-caffeoylquinic acid (3,4-diCQA) in solution. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3,4-di-O-caffeoylquinic acid?

For long-term stability, solid 3,4-di-O-caffeoylquinic acid should be stored in a well-closed container, protected from light and air. The recommended storage temperature is -20°C, which can preserve the compound for up to three years. For shorter durations of up to two years, storage at 4°C is also an option.

Q2: How should I prepare and store stock solutions of 3,4-di-O-caffeoylquinic acid?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of 3,4-di-O-caffeoylquinic acid. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into tightly sealed vials. For long-term storage (6 months to a year), these aliquots should be kept at -80°C. For shorter-term storage (up to one month), -20°C is suitable. Whenever possible, it is best practice to use freshly prepared solutions on the same day.

Q3: What are the main factors that affect the stability of 3,4-di-O-caffeoylquinic acid in solution?

The stability of 3,4-di-O-caffeoylquinic acid in solution is primarily influenced by pH, temperature, and exposure to light.

  • pH: The stability of 3,4-diCQA decreases as the pH of the solution increases. It is more stable in acidic conditions and degrades more rapidly in neutral to basic environments.

  • Temperature: Elevated temperatures accelerate the degradation of 3,4-diCQA. Dicaffeoylquinic acids (diCQAs) are generally less stable than monocaffeoylquinic acids under heating.

  • Light: Exposure to light, particularly UV radiation, can lead to the degradation and isomerization of 3,4-diCQA.

Q4: What are the common degradation pathways for 3,4-di-O-caffeoylquinic acid?

The main degradation pathways for 3,4-di-O-caffeoylquinic acid include isomerization and hydrolysis.

  • Isomerization: 3,4-diCQA can isomerize to other dicaffeoylquinic acid isomers, such as 3,5-di-O-caffeoylquinic acid (3,5-diCQA) and 4,5-di-O-caffeoylquinic acid (4,5-diCQA), through a process called acyl migration. This is particularly prevalent under neutral to basic pH conditions.

  • Hydrolysis: The ester bonds in 3,4-diCQA can be hydrolyzed, leading to the formation of monocaffeoylquinic acids (e.g., 3-caffeoylquinic acid, 4-caffeoylquinic acid, and 5-caffeoylquinic acid) and caffeic acid.

Q5: How can I check if my 3,4-di-O-caffeoylquinic acid solution has degraded?

The most reliable method to assess the stability of your 3,4-di-O-caffeoylquinic acid solution is by using High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) or Diode Array Detector (DAD). A significant decrease in the peak area of 3,4-diCQA or the appearance of new peaks compared to a freshly prepared standard would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Isomerization or degradation of 3,4-diCQA.Compare the retention times of the new peaks with available standards of other diCQA isomers (3,5-diCQA, 4,5-diCQA) and potential hydrolysis products (caffeoylquinic acids, caffeic acid). Use mass spectrometry (LC-MS) for definitive identification of degradation products.
Decrease in 3,4-diCQA peak area over time Degradation due to improper storage (e.g., wrong temperature, exposure to light, non-optimal pH).Review storage conditions. Ensure solutions are stored at or below -20°C, protected from light, and prepared in a suitable solvent. For aqueous solutions, maintain an acidic pH if compatible with the experimental design.
Discoloration of solid compound Potential degradation of the solid material.Before use, verify the purity of the solid standard using HPLC-PDA by comparing it to a fresh, reliable standard.
Inconsistent experimental results Instability of the compound in the experimental buffer or medium.Perform a preliminary stability test of 3,4-diCQA in the specific buffer or medium under the experimental conditions (temperature, duration) to ensure its integrity throughout the assay.

Quantitative Data on Stability

The stability of 3,4-di-O-caffeoylquinic acid is highly dependent on the pH of the solution. The following table summarizes the degradation kinetics at different pH values.

pHDegradation Rate Constant (k)Half-life (t₁/₂) (hours)
4.69 Data not available, but compound is relatively stable> 100
7.06 0.00977.0
7.96 0.02133.0
9.22 0.06311.0

Data is derived from studies on dicaffeoylquinic acids and indicates a clear trend of decreasing stability with increasing pH.

At room temperature, a study reported a 7.82% degradation of 3,4-diCQA after 7 days in a 50% methanol (B129727) solution stored in a brown bottle.[1] When exposed to light at room temperature in the same solvent, the degradation increased to 17.44% over 7 days.[1]

Experimental Protocols

Protocol 1: HPLC Analysis for Stability Assessment of 3,4-di-O-caffeoylquinic Acid

This protocol outlines a general method for the quantitative analysis of 3,4-di-O-caffeoylquinic acid to assess its stability.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • 3,4-di-O-caffeoylquinic acid reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • HPLC-grade formic acid or phosphoric acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 15% B

    • 10-25 min: 15-40% B

    • 25-30 min: 40% B

    • 30-35 min: 40-15% B

    • 35-40 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 327 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the 3,4-di-O-caffeoylquinic acid reference standard in methanol or DMSO.

  • Dilute the stock solution with the initial mobile phase composition to a suitable concentration for analysis.

  • For stability studies, incubate the test solutions under the desired conditions (e.g., different pH, temperature, light exposure). At specified time points, withdraw an aliquot, dilute as necessary with the initial mobile phase, and inject into the HPLC system.

4. Data Analysis:

  • Quantify the peak area of 3,4-di-O-caffeoylquinic acid at each time point.

  • Calculate the percentage of 3,4-di-O-caffeoylquinic acid remaining relative to the initial time point (t=0).

  • Identify and, if possible, quantify any new peaks that appear, which may correspond to degradation products or isomers.

Protocol 2: Forced Degradation Study of 3,4-di-O-caffeoylquinic Acid

This protocol provides a framework for conducting forced degradation studies to understand the degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3,4-di-O-caffeoylquinic acid in a suitable solvent (e.g., 50% methanol in water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions (perform each in parallel with a control sample protected from the stressor):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize an aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Before analysis, neutralize an aliquot with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at 80°C for various time points (e.g., 24, 48, 72 hours).

  • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to a light source that provides both visible and UV light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 1).

4. Data Evaluation:

  • Determine the percentage of degradation for 3,4-di-O-caffeoylquinic acid under each stress condition.

  • Characterize the degradation products by comparing their retention times and UV spectra with known standards. For unknown products, use LC-MS for structural elucidation.

Visualizations

G Workflow for Stability Assessment of 3,4-di-O-caffeoylquinic Acid cluster_prep Sample Preparation cluster_stress Stability Study Incubation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (e.g., in DMSO or Methanol) prep_working Prepare Working Solutions in desired buffer/solvent prep_stock->prep_working stress_conditions Incubate under specific conditions (pH, Temperature, Light) prep_working->stress_conditions time_points Sample at defined time points (e.g., 0, 2, 4, 8, 24h) stress_conditions->time_points hplc_analysis HPLC-PDA/DAD Analysis time_points->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing degradation_kinetics Determine Degradation Kinetics (Half-life, Rate Constant) data_processing->degradation_kinetics product_identification Identify Degradation Products

Caption: Experimental workflow for assessing the stability of 3,4-di-O-caffeoylquinic acid.

G Degradation Pathways of 3,4-di-O-caffeoylquinic Acid cluster_isomerization Isomerization (Acyl Migration) cluster_hydrolysis Hydrolysis main 3,4-di-O-caffeoylquinic Acid isomer_35 3,5-di-O-caffeoylquinic Acid main->isomer_35 pH, Temp isomer_45 4,5-di-O-caffeoylquinic Acid main->isomer_45 pH, Temp mono_cqa Monocaffeoylquinic Acids (3-CQA, 4-CQA, 5-CQA) main->mono_cqa pH, Temp, Light caffeic_acid Caffeic Acid mono_cqa->caffeic_acid Further Hydrolysis

Caption: Major degradation pathways for 3,4-di-O-caffeoylquinic acid.

References

Troubleshooting

Technical Support Center: Optimizing Dicaffeoylquinic Acid Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of dicaffeoyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of dicaffeoylquinic acids (DCQAs) from plant materials.

Troubleshooting Guides

Issue 1: Low Extraction Yield of DCQAs

Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent System Test a range of solvent systems, particularly mixtures of alcohol (methanol or ethanol) and water. A common starting point is 50-80% aqueous alcohol. Acidifying the solvent (e.g., with 0.1-0.5% formic or acetic acid) can improve the stability and recovery of phenolic compounds.The polarity of the solvent mixture is crucial for efficiently extracting DCQAs. The addition of acid can help to keep the phenolic compounds in their protonated form, increasing their stability and solubility in the extraction solvent.
Suboptimal Extraction Temperature Optimize the extraction temperature. While higher temperatures can increase extraction efficiency for some compounds, DCQAs can be heat-sensitive and prone to degradation and isomerization at elevated temperatures. For methods like Accelerated Solvent Extraction (ASE), optimal temperatures may be in the range of 95-115°C, but require careful control.Finding the right balance between extraction efficiency and compound stability is key. Lower temperatures are generally safer for preserving the integrity of DCQAs.
Insufficient Extraction Time Evaluate the effect of extraction time on yield. Shorter extraction times, especially when using methods like ultrasound-assisted extraction (UAE), can be sufficient and may minimize degradation.Prolonged exposure to extraction conditions can lead to the degradation of target compounds.
Inefficient Cell Wall Disruption Ensure the plant material is finely ground to increase the surface area for solvent penetration. Pre-treatments like freeze-
Optimization

Technical Support Center: HPLC Method Development for Dicaffeoylquinic Acid Isomers

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic separation of dicaffeoylquinic acid (diCQ...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic separation of dicaffeoylquinic acid (diCQA) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dicaffeoylquinic acid isomers so challenging?

A1: The separation of diCQA isomers is difficult due to their high structural similarity. They are positional isomers with the same molecular weight and elemental composition, differing only in where the two caffeoyl groups attach to the quinic acid core.[1] This results in nearly identical physicochemical properties, often leading to co-elution or poor resolution.[1] The presence of both trans and cis geometrical isomers for each positional isomer adds another layer of complexity to the separation.[2]

Q2: Can I use mass spectrometry (MS) alone to differentiate diCQA isomers?

A2: While essential for identification, mass spectrometry cannot reliably differentiate these isomers on its own. Since they share the same molecular weight, they produce identical precursor ions.[1] Their fragmentation patterns are also very similar, making unambiguous identification based solely on MS data challenging.[1][3] Therefore, robust chromatographic separation is critical to resolve the isomers before they enter the mass spectrometer for accurate identification and quantification.[1]

Q3: What is the most critical factor when developing a separation method for diCQA isomers?

A3: The choice of the stationary phase (the HPLC column) is the most critical factor. Standard C18 columns, which separate based on hydrophobicity, may not provide sufficient selectivity. Phenyl-based stationary phases (e.g., Phenyl-Hexyl) are often more effective because they offer alternative separation mechanisms, such as π-π interactions with the aromatic rings of the caffeoyl groups, which can significantly improve resolution.[1]

Q4: The elution order of my diCQA isomers changes when I switch columns or methods. Is this expected?

A4: Yes, this is expected. The elution order of diCQA isomers is not fixed and depends heavily on the specific chromatographic conditions, including column chemistry and mobile phase composition.[2][4] For instance, the elution profile can vary significantly between a standard C18 column and a phenyl-derived column.[2]

Q5: My peak areas are inconsistent, and I suspect sample degradation. What are the stability concerns for diCQA isomers?

A5: Dicaffeoylquinic acid isomers are susceptible to degradation and isomerization, particularly acyl migration, in neutral or basic conditions.[4] The 3,5-diCQA isomer can readily convert to 3,4-diCQA and 4,5-diCQA. To maintain sample integrity and ensure consistent results, all solutions, including the sample solvent and mobile phases, must be kept acidic.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of diCQA isomers.

Problem/Symptom Potential Cause Recommended Solution
Poor or No Resolution Between Isomer Peaks Inadequate Column SelectivitySwitch from a standard C18 column to a phenyl-based stationary phase (e.g., Phenyl-Hexyl, Biphenyl) to introduce different separation mechanisms like π-π interactions.
Mobile Phase Not Optimized- Organic Modifier: Test both methanol (B129727) and acetonitrile. Methanol, being a weaker eluent, may increase retention and improve separation.[1] - Acidification: Ensure the mobile phase is acidified (e.g., 0.1% formic acid or 0.25% acetic acid) to suppress ionization.[5][6]
Gradient is Too SteepEmploy a shallower gradient. Experiment with a slower rate of increase in the organic solvent percentage over the elution window where the isomers appear.
Inappropriate Column TemperatureOptimize the column temperature. Increasing the temperature (e.g., from 30°C to 60°C) can decrease mobile phase viscosity, improve mass transfer, and enhance resolution.[2][4]
Peak Tailing Secondary Silanol (B1196071) Interactions- Use a high-quality, end-capped C18 or Phenyl-Hexyl column to minimize interactions with residual silanol groups.[7] - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress the ionization of both the analytes and residual silanols.[7][8]
Column OverloadReduce the injection volume or dilute the sample.[1]
Extra-Column VolumeMinimize the length and internal diameter of tubing between the column and the detector to reduce dead volume.[9]
Broad Peaks Column Contamination or Degradation- Use a guard column to protect the analytical column from contaminants.[10] - If the column is old or has been used with harsh conditions, replace it.[7]
Sample Solvent MismatchDissolve the sample in a solvent that is weaker than or compatible with the initial mobile phase conditions (e.g., 15% Acetonitrile in Water).[1][8]
Baseline Noise or Drift Contaminated Mobile Phase or Air BubblesDegas solvents thoroughly before use and ensure all reagents are of high purity.[11]

Data Presentation: Comparison of HPLC Methods

The following tables summarize conditions used in successful separations of dicaffeoylquinic acid isomers.

Table 1: Column and Mobile Phase Conditions

Column Type Dimensions Mobile Phase A Mobile Phase B Reference
Phenyl-Hexyl250 x 4.6 mm, 5 µm0.25% Acetic Acid in WaterAcetonitrile[6]
Reversed-Phase C18250 x 4.6 mm, 5 µm0.1% Formic Acid in WaterMethanol or Acetonitrile[4]
Phenomenex Gemini C18250 x 3.0 mm, 5 µm0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile[5]
Reversed-Phase C18100 x 4.6 mm, 3.5 µm0.5% Acetic Acid in WaterMethanol[12]

Table 2: Gradient Elution Programs

Time (min) %B in Method 1[5] Time (min) %B in Method 2[12]
0-1200-40Linear gradient from 10% to 50%
8-1022
12-1424
16-1825
2027
3050
31-35100
36-4020

Experimental Protocols

Representative HPLC-DAD Protocol for diCQA Isomer Separation

This protocol is a generalized starting point based on successful methods reported in the literature.[1][5][6] Optimization is likely required for your specific instrumentation and standards.

  • Chromatographic System:

    • HPLC or UHPLC system equipped with a photodiode array (PDA) or UV detector.[1]

  • Column:

    • ZORBAX Eclipse Plus Phenyl-Hexyl column (250 x 4.6 mm, 5 µm particle size).[6] A high-quality C18 column can also be used as an alternative.[4]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5] (Methanol can be substituted and may offer different selectivity).[2]

  • Gradient Elution:

    • A shallow gradient is recommended. For example: 15-40% B over 30 minutes. The exact gradient should be optimized to achieve baseline separation of the target isomers.

  • Flow Rate:

    • 1.0 mL/min.[6]

  • Column Temperature:

    • 30°C. This can be increased to improve resolution if needed.[4][6]

  • Detection:

    • UV detection at 320-330 nm.[5][6]

  • Injection Volume:

    • 10 µL.[6]

  • Sample Preparation:

    • Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% Acetonitrile in Water).[1] Filter the sample through a 0.45 µm syringe filter before injection.[12]

Mandatory Visualizations

HPLCMethodDevelopment start_end start_end process process decision decision result result A Start: Define Separation Goal (e.g., 3,4-, 3,5-, 4,5-diCQA) B Select Initial Column (Recommended: Phenyl-Hexyl) A->B C Prepare Acidified Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN) B->C D Run Initial Gradient (e.g., 15-40% B over 30 min) C->D E Evaluate Resolution D->E F Optimize Gradient Slope (Make shallower for better resolution) E->F Inadequate J Separation Achieved E->J Adequate F->E G Optimize Temperature (Increase from 30°C to 60°C) F->G H Change Organic Modifier (Switch ACN to Methanol) F->H I Change Column Chemistry (e.g., to a different Phenyl or C18) F->I G->E H->E I->C K Method Validation J->K HPLCTroubleshooting problem problem question question action action solution solution start Problem Observed: Poor Resolution or Peak Tailing q1 Is mobile phase acidified (pH 2-3)? start->q1 a1 Action: Add 0.1% Formic Acid to Mobile Phase A and B q1->a1 No q2 Are you using a Phenyl-Hexyl column? q1->q2 Yes a1->q1 a2 Action: Switch from C18 to Phenyl-Hexyl column q2->a2 No q3 Is the gradient shallow enough? q2->q3 Yes a2->q3 a3 Action: Decrease slope of the gradient during elution window q3->a3 No q4 Is sample overloaded? q3->q4 Yes a3->q4 a4 Action: Dilute sample or reduce injection volume q4->a4 Yes sol Improved Peak Shape and Resolution q4->sol No a4->sol

References

Troubleshooting

Technical Support Center: Purification of 3,4-Dicaffeoylquinic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,4-dicaffeoylquinic ac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,4-dicaffeoylquinic acid (3,4-diCQA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 3,4-dicaffeoylquinic acid?

The primary challenges in purifying 3,4-diCQA stem from its chemical instability and the presence of structurally similar isomers. Key difficulties include:

  • Isomerization: 3,4-diCQA is prone to acyl migration, where the caffeoyl groups move to different positions on the quinic acid core, leading to the formation of other isomers like 3,5-diCQA and 4,5-diCQA. This isomerization is particularly rapid in neutral and basic conditions.[1][2]

  • Co-elution of Isomers: Due to their similar structures and polarities, 3,4-diCQA and its isomers often co-elute during chromatographic separation, making it difficult to obtain a pure compound.[1]

  • Sample Degradation: Dicaffeoylquinic acids are sensitive to heat, light, and pH, which can lead to degradation and inconsistent results.[1][3] 3,4-diCQA is generally less stable than 4,5-diCQA.[1]

  • Complex Plant Matrices: When isolating from natural sources, 3,4-diCQA is present in a complex mixture of other phenolic compounds, sugars, and organic acids, which can interfere with the purification process.[4]

Q2: What are the recommended storage conditions for 3,4-dicaffeoylquinic acid?

To ensure the stability of 3,4-diCQA, proper storage is crucial.

  • Solid Form: Store solid 3,4-diCQA in a well-closed container, protected from light and air at -20°C for long-term storage (up to 3 years).[3] For shorter durations (up to 2 years), 4°C is acceptable.[3]

  • Solutions: Stock solutions are commonly prepared in dimethyl sulfoxide (B87167) (DMSO).[3] For long-term storage, aliquots should be kept at -80°C (stable for 6-12 months).[3] For short-term storage, -20°C is suitable for up to one month.[3] It is best to use freshly prepared solutions whenever possible.[3][5] To prevent degradation from repeated freeze-thaw cycles, it is essential to aliquot the solution into tightly sealed vials.[3]

Q3: How can I confirm the purity and identity of my purified 3,4-dicaffeoylquinic acid?

The purity and identity of 3,4-diCQA can be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is commonly used to assess purity by observing the peak area percentage.[3][4] The identity can be tentatively confirmed by comparing the retention time and UV spectrum with a certified reference standard.[3]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the compound, providing a higher degree of confidence in its identity.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, 1H-NMR and 13C-NMR are used to determine the precise structure and connectivity of the molecule.[6]

Troubleshooting Guide

This section addresses common problems encountered during the purification of 3,4-dicaffeoylquinic acid.

Issue 1: Poor Resolution or Co-elution of Dicaffeoylquinic Acid Isomers

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Mobile Phase Acidify the mobile phase with 0.1% formic acid or acetic acid to suppress the ionization of the carboxylic acid groups, which sharpens peaks and improves separation.[1] Consider using methanol (B129727) instead of acetonitrile (B52724) as the organic modifier, as it can enhance separation by promoting longer retention times.[1]
Suboptimal Column Chemistry While C18 columns are widely used, consider a phenyl-hexyl stationary phase for alternative selectivity that may improve the resolution of aromatic compounds like diCQAs.[1]
Inefficient Gradient Elution Employ a shallow and slow gradient, especially around the elution time of the isomers, to improve their separation.[1]
Inadequate Column Temperature Increasing the column temperature (e.g., to 60°C) can decrease mobile phase viscosity, leading to more efficient mass transfer, sharper peaks, and better resolution between isomers.[1]
Issue 2: Inconsistent Peak Areas or Suspected Sample Degradation

Possible Causes & Solutions:

CauseRecommended Action
pH Instability Ensure all solutions, including the sample solvent and mobile phases, are acidic (pH 2-3) to prevent isomerization.[1][4] Dicaffeoylquinic acids are known to undergo rapid acyl migration in neutral or basic conditions.[1][2]
Thermal Degradation Avoid high temperatures during the purification process.[2] If evaporation is necessary, perform it under reduced pressure at a low temperature.
Light Exposure Protect the sample from light, as dicaffeoylquinic acids can be light-sensitive.[3] Use amber vials or cover containers with aluminum foil.
Freeze-Thaw Cycles Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing, which can lead to degradation.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup of Plant Extracts

This protocol is a general procedure for the initial purification and enrichment of 3,4-diCQA from a complex plant extract using a polymeric reversed-phase sorbent.[4]

Materials:

  • SPE Cartridge (e.g., Oasis HLB, 200 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid or acetic acid

  • Filtered plant extract

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Equilibrate the cartridge with 3 mL of deionized water acidified to pH 2-3 with formic or acetic acid. Do not let the sorbent dry out.[4]

  • Sample Loading:

    • Acidify the plant extract to pH 2-3. This ensures the phenolic acids are in their protonated form, enhancing their retention on the reversed-phase sorbent.[4]

    • Load the acidified extract onto the conditioned cartridge at a slow flow rate (1-2 mL/min).[4]

  • Washing:

    • Wash the cartridge with 3 mL of acidified deionized water (pH 2-3) to remove polar impurities like sugars and organic acids.[4]

    • (Optional) A second wash with 5% methanol in acidified water can be performed to remove less polar interferences.[4]

  • Elution:

    • Elute the retained phenolic compounds, including 3,4-diCQA, with 2-4 mL of methanol into a clean collection tube.[4]

  • Downstream Processing:

    • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for further purification by preparative HPLC or for analytical quantification.[4]

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol provides a general framework for the purification of 3,4-diCQA. Optimization will be required based on the specific instrument, column, and sample complexity.

Instrumentation and Column:

  • Preparative HPLC system with a UV-Vis or DAD detector

  • Reversed-phase C18 or Phenyl-Hexyl preparative column (e.g., 250 x 21.2 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

Gradient Elution (Example):

  • A shallow linear gradient from 10% B to 50% B over 40 minutes. The gradient should be optimized based on analytical scale separations.[4]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for a 21.2 mm ID column.

Procedure:

  • Sample Preparation: Dissolve the partially purified extract (e.g., from SPE) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Method Development: Develop and optimize the separation method on an analytical scale HPLC first to determine the optimal gradient and selectivity.

  • Scale-Up: Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Collect fractions corresponding to the 3,4-diCQA peak based on the UV chromatogram (detection at ~326 nm).[4]

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity. Pool the pure fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified 3,4-diCQA.

Data Presentation

Table 1: Comparison of Purification Techniques for Dicaffeoylquinic Acids

Purification MethodStarting MaterialTarget CompoundsPurity AchievedRecovery/YieldReference
High-Speed Counter-Current Chromatography (HSCCC)Crude extract from Ainsliaea fragrans3,5-diCQA and 4,5-diCQA98% and 95%34 mg and 17 mg from 150 mg crude sample[6]
pH-Zone-Refining Counter-Current ChromatographyCrude extract from Flos Lonicerae3,5-diCQA and 3,4-diCQA>92.9% and >94.2%0.289 g and 0.106 g from 2.136 g crude sample[8]
Macroporous Resin Chromatography (D101)Agrimonia pilosa Ledeb. extractPolyphenols-Desorption rate of 94.69% with 70% ethanol[9]
Column Chromatography and HPLC25% ethanol-extracted Brazilian green propolis3,4-diCQA99% or 82%Not specified[10]

Visualizations

experimental_workflow start Crude Plant Extract spe Solid-Phase Extraction (SPE) start->spe wash Wash (Sugars, Polar Impurities) spe->wash elute Elute with Methanol spe->elute enriched_fraction Enriched diCQA Fraction elute->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check purity_check->prep_hplc Impure Fractions (Re-purify) pure_product Pure 3,4-diCQA purity_check->pure_product Fractions >95% Pure troubleshooting_workflow start Poor Isomer Resolution in HPLC check_mobile_phase Is Mobile Phase Acidified (e.g., 0.1% Formic Acid)? start->check_mobile_phase acidify Action: Acidify Mobile Phase check_mobile_phase->acidify No check_organic_modifier Using Acetonitrile? check_mobile_phase->check_organic_modifier Yes acidify->check_organic_modifier switch_to_methanol Action: Try Methanol instead of Acetonitrile check_organic_modifier->switch_to_methanol Yes check_gradient Is Gradient Shallow Enough? check_organic_modifier->check_gradient No switch_to_methanol->check_gradient optimize_gradient Action: Optimize Gradient (Slower Ramp Rate) check_gradient->optimize_gradient No check_column Using C18 Column? check_gradient->check_column Yes optimize_gradient->check_column try_phenyl_hexyl Action: Try Phenyl-Hexyl Column for Alternative Selectivity check_column->try_phenyl_hexyl Yes resolved Resolution Improved check_column->resolved No try_phenyl_hexyl->resolved

References

Optimization

Preventing degradation of 3,4-dicaffeoylquinic acid during storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3,4-dicaffeoylquinic acid (3,4-diCQA) during storage and exp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3,4-dicaffeoylquinic acid (3,4-diCQA) during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 3,4-dicaffeoylquinic acid?

A1: The stability of 3,4-dicaffeoylquinic acid is primarily influenced by temperature, pH, light, and the solvent used. Elevated temperatures, neutral to basic pH levels, and exposure to light can lead to significant degradation.[1] Dicaffeoylquinic acids are generally less stable than monocaffeoylquinic acids.

Q2: What are the optimal storage conditions for solid 3,4-dicaffeoylquinic acid?

A2: For long-term storage, solid 3,4-dicaffeoylquinic acid should be stored at -20°C in a tightly sealed container, protected from light and air. Under these conditions, it can be stable for up to three years. For shorter durations (up to two years), storage at 4°C is also acceptable.

Q3: How should I store solutions of 3,4-dicaffeoylquinic acid?

A3: Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term stability (6 months to a year). For short-term storage (up to one month), -20°C is suitable. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Whenever possible, freshly prepared solutions should be used.

Q4: Can I use methanol (B129727) to prepare stock solutions?

A4: While 3,4-dicaffeoylquinic acid is soluble in methanol, studies have shown that it degrades more readily in methanol compared to aqueous methanol or DMSO, especially at room temperature and under light.[1] If methanol must be used, the solution should be prepared fresh and used immediately.

Q5: My solid 3,4-dicaffeoylquinic acid has changed color. Is it still usable?

A5: Discoloration of the solid compound can be an indicator of degradation. Before use, it is crucial to verify the purity of the compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) to ensure it meets the requirements of your experiment.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of 3,4-dicaffeoylquinic acid.

Issue 1: Inconsistent or non-reproducible results in biological assays.

  • Possible Cause: Degradation of the 3,4-dicaffeoylquinic acid stock solution.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the stock solution has been stored at the correct temperature (-80°C for long-term) and protected from light.

    • Check for Freeze-Thaw Cycles: Ensure that the stock solution has not been subjected to multiple freeze-thaw cycles.

    • Assess Purity: Analyze the stock solution using HPLC-PDA to check for the presence of degradation products or a significant decrease in the main peak area.

    • Prepare Fresh Solution: If degradation is suspected, prepare a fresh stock solution from a reliable solid compound.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.

  • Possible Cause 1: Isomerization of 3,4-dicaffeoylquinic acid.

  • Troubleshooting Steps:

    • Check pH of Solutions: Isomerization to 3,5-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid is accelerated in neutral to basic conditions.[1] Ensure that all solvents and buffers used for sample preparation and HPLC analysis are slightly acidic (e.g., with 0.1% formic acid).

    • Control Temperature: Keep sample vials cool in the autosampler to minimize temperature-induced isomerization.

  • Possible Cause 2: Photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Use amber vials or vials protected from light for sample preparation and storage. Minimize the exposure of the sample to ambient and UV light.

Issue 3: Low recovery of 3,4-dicaffeoylquinic acid during extraction.

  • Possible Cause: Degradation during the extraction process.

  • Troubleshooting Steps:

    • Optimize Extraction Temperature: Use lower temperatures during extraction where possible. If heating is necessary, minimize the temperature and duration.

    • Control pH: Maintain an acidic pH during extraction to improve stability.

    • Add Stabilizers: Consider the addition of antioxidants like ascorbic acid or epigallocatechin gallate to the extraction solvent to improve the stability of dicaffeoylquinic acids.

Data Presentation

Table 1: Stability of 3,4-Dicaffeoylquinic Acid Under Various Conditions

ConditionDurationSolventDegradation (%)Reference
Room Temperature7 days50% Methanol7.82[1]
4°C7 days50% MethanolMinimal[1]
Room Temperature (with light)7 days50% Methanol17.44[1]
Room Temperature (with light)7 days100% Methanol33.25[1]

Table 2: Recommended Storage Conditions

FormTemperatureDurationKey Considerations
Solid-20°CUp to 3 yearsTightly sealed, protect from light and air.
Solid4°CUp to 2 yearsTightly sealed, protect from light and air.
In DMSO-80°C6 months - 1 yearAliquot to avoid freeze-thaw cycles.
In DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Stability Assessment of 3,4-Dicaffeoylquinic Acid by HPLC-PDA

1. Objective: To determine the stability of a 3,4-dicaffeoylquinic acid sample by comparing it to a freshly prepared standard.

2. Materials and Reagents:

  • 3,4-Dicaffeoylquinic acid (test sample and a new reference standard)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (HPLC-grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

4. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Methanol

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of the test sample at the same concentration.

    • Dilute both stock solutions to a working concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 328 nm (with PDA scanning from 200-400 nm)

    • Gradient Elution:

      • 0-20 min: 15-40% B

      • 20-25 min: 40-80% B

      • 25-30 min: 80-15% B

      • 30-35 min: 15% B (re-equilibration)

  • Analysis:

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

    • Inject the reference standard solution and record the chromatogram and UV spectrum.

    • Inject the test sample solution and record the chromatogram and UV spectrum.

5. Data Interpretation:

  • Retention Time: The retention time of the main peak in the test sample should match that of the reference standard.

  • Peak Area: A significant decrease in the peak area of 3,4-dicaffeoylquinic acid in the test sample compared to the reference standard indicates degradation.

  • Appearance of New Peaks: The presence of additional peaks in the chromatogram of the test sample suggests the formation of degradation products (e.g., isomers).

  • Peak Purity: The UV spectrum of the peak in the test sample should be identical to that of the reference standard.

Mandatory Visualizations

degradation_pathway 3,5-diCQA 3,5-diCQA 3,4-diCQA 3,4-diCQA 3,5-diCQA->3,4-diCQA Acyl Migration 4,5-diCQA 4,5-diCQA 3,4-diCQA->4,5-diCQA Acyl Migration Degradation_Products Degradation_Products 3,4-diCQA->Degradation_Products Hydrolysis/Oxidation

Figure 1: Degradation pathway of 3,4-dicaffeoylquinic acid.

troubleshooting_workflow start Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Air) start->check_storage check_solution Check Solution Prep (Solvent, pH, Age) check_storage->check_solution hplc_analysis Perform HPLC-PDA Analysis check_solution->hplc_analysis compare_standard Compare to Reference Standard hplc_analysis->compare_standard degradation_detected Degradation Detected? compare_standard->degradation_detected use_compound Compound is Stable Proceed with Experiment degradation_detected->use_compound No discard_compound Discard and Use New Stock degradation_detected->discard_compound Yes experimental_workflow prep_solutions Prepare Reference and Test Solutions (e.g., 50 µg/mL) hplc_setup Equilibrate HPLC System (C18 Column, Acidic Mobile Phase) prep_solutions->hplc_setup inject_ref Inject Reference Standard hplc_setup->inject_ref inject_test Inject Test Sample inject_ref->inject_test acquire_data Acquire Chromatograms and PDA Spectra inject_test->acquire_data analyze_data Analyze Data: - Retention Time - Peak Area - New Peaks - UV Spectrum acquire_data->analyze_data conclusion Determine Stability of Test Sample analyze_data->conclusion

References

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of Dicaffeoylquinic Acids (DCQAs)

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the challenges associated with the poor in vivo bioavailability of dicaffeoylquini...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the challenges associated with the poor in vivo bioavailability of dicaffeoylquinic acids (DCQAs). The information is presented in a question-and-answer format through FAQs and troubleshooting guides to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do dicaffeoylquinic acids (DCQAs) typically exhibit low oral bioavailability?

A1: The poor oral bioavailability of DCQAs is multifactorial, stemming from their physicochemical properties and extensive metabolism in the body. Key factors include:

  • Metabolism by Gut Microbiota: Studies have shown that DCQAs remain largely intact in simulated gastric and pancreatic fluids but are significantly hydrolyzed by intestinal microbiota in the colon.[1] The gut microbiota break down DCQAs into smaller, more easily absorbed metabolites like monocaffeoylquinic acids (mono-CQAs), caffeic acid, and dihydrocaffeic acid.[1]

  • First-Pass Metabolism: After absorption, DCQAs and their metabolites undergo extensive first-pass metabolism, primarily in the liver and small intestine.[2] Major metabolic pathways include O-methylation and glucuronidation, which modify the compounds and facilitate their excretion.[2]

  • Limited Intestinal Permeability: Some studies suggest that related compounds like chlorogenic acid involve active efflux mechanisms in intestinal Caco-2 cell models, which would pump the compounds back into the intestinal lumen, thereby limiting absorption.[3] The polarity and molecular size of DCQAs may also contribute to inefficient passive diffusion across the intestinal epithelium.[4][5]

  • Physicochemical Properties: DCQAs are polyphenolic compounds whose solubility and stability in the gastrointestinal tract can influence their absorption.[4][5] Factors like pH and interactions with food components can affect how much of the compound is available for absorption.[5]

Q2: What are the primary metabolites of DCQAs observed in vivo?

A2: Following oral administration, DCQAs are metabolized into a variety of compounds. The primary metabolites identified in rat plasma, urine, and bile include O-methylated, O-di-methylated, glucuronidated, and O-methyl-glucuronidated derivatives.[2] For instance, after administering 1,5-DCQA to rats, a total of 22 metabolites were identified, including various isomers of methylated and glucuronidated forms of the parent compound.[2] Additionally, the gut microbiota hydrolyze DCQAs into caffeic acid and its derivatives.[1]

Q3: How do DCQAs interact with the gut microbiota to exert therapeutic effects, despite low bioavailability?

A3: Despite their low direct absorption, DCQAs can significantly modulate the composition and function of the gut microbiota, which in turn influences host metabolism and signaling pathways. For example, DCQAs have been shown to alleviate diabetic symptoms by altering gut microbiota that carry the bile salt hydrolase (BSH) gene.[6][7] This modulation can enhance the integrity of the intestinal barrier, influence the enterohepatic circulation of bile acids, and inhibit signaling pathways like the farnesoid X receptor-fibroblast growth factor 15 (FXR-FGF15) axis.[6][7][8] This indicates that the therapeutic effects of DCQAs may be mediated indirectly through their interaction with and metabolism by gut bacteria.

Troubleshooting Guides

Issue 1: Low and Highly Variable Plasma Concentrations After Oral Dosing

You have administered a DCQA-rich extract or a pure DCQA compound to your animal models, but the plasma concentrations are consistently low or show significant variability between subjects.

Potential Causes & Troubleshooting Steps

  • Cause A: Poor Solubility/Dissolution in GI Tract

    • Troubleshooting: The formulation of the dosing vehicle is critical. For poorly water-soluble compounds like DCQAs, simply suspending them in water or saline can lead to poor and erratic absorption.[9][10]

    • Recommended Action: Develop an enabling formulation. Strategies include:

      • Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution.[11][12]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the DCQA in a solubilized state within the GI tract, improving absorption.[9][11]

      • Amorphous Solid Dispersions: Dispersing the DCQA in a polymer matrix can prevent crystallization and enhance solubility.[9]

  • Cause B: Extensive First-Pass & Gut Microbiota Metabolism

    • Troubleshooting: The administered DCQA is being rapidly metabolized before it can reach systemic circulation.

    • Recommended Action:

      • Characterize Metabolites: Shift the analytical focus from the parent DCQA to its major metabolites (e.g., caffeic acid, ferulic acid, and their conjugates). These metabolites may be present at much higher concentrations and could be responsible for the observed efficacy.[13]

      • Modulate Gut Microbiota: In exploratory studies, co-administration of antibiotics or prebiotics could be used to understand the contribution of gut microbiota to DCQA metabolism.

      • Use Nanoformulations: Encapsulating DCQAs in nanoparticles can protect them from premature degradation and metabolism in the GI tract.[14]

  • Cause C: Analytical Method Insufficiency

    • Troubleshooting: The sensitivity or stability of your analytical method may be inadequate for detecting low plasma concentrations.

    • Recommended Action:

      • Optimize Sample Extraction: Use a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to concentrate the analytes and remove interfering plasma components.[15][16] Acidifying the plasma sample before extraction can improve recovery.[16]

      • Increase Mass Spectrometry Sensitivity: Employ a highly sensitive LC-MS/MS method operating in multiple reaction monitoring (MRM) mode.[16][17]

      • Assess Analyte Stability: DCQAs can be unstable in plasma samples. Perform stability tests, including freeze-thaw stability, short-term stability at room temperature, and long-term stability at -80°C to ensure sample integrity.[15]

Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)

Your DCQA formulation shows excellent dissolution in vitro, but this does not translate to improved bioavailability in vivo.

Potential Causes & Troubleshooting Steps

  • Cause A: Permeability-Limited Absorption

    • Troubleshooting: Even if the DCQA is fully dissolved, its ability to cross the intestinal wall may be the rate-limiting step.

    • Recommended Action:

      • Conduct Permeability Assays: Use an in vitro model like Caco-2 or PAMPA to assess the intestinal permeability of your DCQA. If an active efflux mechanism is suspected, include specific inhibitors (e.g., verapamil (B1683045) for P-gp) in the assay.[3]

      • Incorporate Permeation Enhancers: Consider formulating with GRAS (Generally Recognized as Safe) permeation enhancers, although this requires careful toxicological evaluation.

  • Cause B: In-Vivo Formulation Performance

    • Troubleshooting: The formulation may not be behaving in the complex GI environment as it does in simple in vitro dissolution media. For example, a lipid-based formulation may be poorly dispersed or digested.

    • Recommended Action:

      • Use Biorelevant Dissolution Media: Test your formulation in media that simulate fed and fasted states in the intestine (e.g., FaSSIF and FeSSIF) to get a more accurate picture of in vivo dissolution.

      • Evaluate Formulation Dispersion: For lipid-based systems, visually and analytically (e.g., particle size analysis) assess how well the formulation emulsifies in aqueous media.

Quantitative Data on DCQA Pharmacokinetics

The following table summarizes pharmacokinetic parameters for various DCQAs from orally administered plant extracts in rats. This data highlights the typically low plasma concentrations and rapid clearance.

DCQA IsomerPlant Source ExtractDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (f)Reference
3,4-DCQA Ainsliaea fragrans0.16 g/kg0.05350.50.100490.05%[18]
3,5-DCQA Ainsliaea fragrans0.16 g/kg0.05350.50.100490.05%[18]
4,5-DCQA Ainsliaea fragrans0.16 g/kg0.02410.280.019070.02%[18]
3,5-DCQA Flos Chrysanthemi10 g/kg0.101230.40.404530.05%[18]
1,5-DCQA Erigeron breviscapus5 g/kg0.0051.0330.0047n/a[18]

Note: Data is compiled from a review and represents values from different studies. Cmax: Maximum concentration, Tmax: Time to reach maximum concentration, AUC: Area under the concentration-time curve, n/a: not available.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the oral bioavailability of a DCQA formulation.

1. Animal Handling and Dosing:

  • Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Divide animals into groups (e.g., n=6 per group): IV administration group and Oral (PO) administration group.

  • For the IV group, administer the DCQA (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15) via the tail vein.

  • For the PO group, administer the DCQA formulation (e.g., 50 mg/kg) via oral gavage.

2. Blood Sampling:

  • Collect blood samples (~150 µL) from the jugular vein or tail tip at predefined time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h post-dose.

    • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 h post-dose.

  • Collect samples into heparinized tubes. Centrifuge immediately at 4000 rpm for 10 min at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma, add 10 µL of internal standard (IS) solution (e.g., bergenin (B1666849) or another suitable compound not present in the sample).[15]

  • Add 50 µL of 0.5 M acetic acid to acidify the sample.[15]

  • Add 1.2 mL of isopropanol (B130326) (or ethyl acetate), vortex for 3 minutes, and centrifuge at 12,000 rpm for 10 minutes.[15][16]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient mobile phase, for example, starting with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[15]

  • Set the mass spectrometer to negative ion electrospray ionization (ESI-) and use MRM mode for quantification. Monitor specific precursor-to-product ion transitions for each DCQA isomer and the IS.[16] For DCQAs, a common transition is m/z 515.2 → 353.0.[16]

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters like Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL).

  • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Visualizations: Workflows and Pathways

bioavailability_troubleshooting_workflow start Start: Poor In Vivo Performance (Low/Variable Exposure) q1 Is the analytical method validated and sensitive? start->q1 sol_1 Action: Optimize LC-MS/MS method. Validate for stability, recovery, and sensitivity. q1->sol_1 No q2 Is the compound soluble in the dosing vehicle? q1->q2 Yes a1_yes Yes a1_no No sol_1->q2 sol_2 Action: Develop enabling formulation (e.g., SEDDS, Solid Dispersion, Nanoformulation). q2->sol_2 No q3 Does the compound have high intestinal permeability? q2->q3 Yes a2_yes Yes a2_no No sol_2->q3 sol_3 Action: Conduct Caco-2/PAMPA assays. Consider permeation enhancers or efflux pump inhibitors. q3->sol_3 No end_node Conclusion: Likely due to extensive first-pass metabolism. Focus on metabolite analysis or delivery systems that bypass the liver (e.g., lymphatic). q3->end_node Yes a3_yes Yes a3_no No sol_3->end_node

Caption: A logical workflow for troubleshooting poor in vivo bioavailability.

dcqa_metabolism_pathway dcqa Oral Dicaffeoylquinic Acid (DCQA) lumen Intestinal Lumen dcqa->lumen hydrolysis Hydrolysis lumen->hydrolysis Gut Microbiota absorption Absorption lumen->absorption Limited absorption of parent DCQA enterocytes Enterocytes / Liver phase2 Phase II Metabolism (Methylation, Glucuronidation) enterocytes->phase2 circulation Systemic Circulation excretion Excretion (Urine, Bile) circulation->excretion metabolites1 Caffeic Acid (CA) & Monocaffeoylquinic Acids hydrolysis->metabolites1 metabolites1->absorption absorption->enterocytes metabolites2 Conjugated Metabolites (Methyl-CA, Glucuronides) phase2->metabolites2 metabolites2->circulation metabolites2->excretion

Caption: Metabolic pathway of orally administered DCQAs.

nrf2_activation_pathway dcqa 3,5-DCQA keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) dcqa->keap1_nrf2 Induces dissociation ros Oxidative Stress (e.g., during adipogenesis) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are ho1 Heme Oxygenase-1 (HO-1) Gene Expression are->ho1 ho1_protein HO-1 Protein ho1->ho1_protein Translation response Cytoprotective Effects (Anti-inflammatory, Anti-adipogenic) ho1_protein->response

Caption: DCQAs activate the Nrf2/HO-1 signaling pathway.[19]

References

Optimization

Troubleshooting low yields in 3,4-dicaffeoylquinic acid synthesis

Welcome to the technical support center for the synthesis of 3,4-dicaffeoylquinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-dicaffeoylquinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction yields.

Troubleshooting Guide: Low Yields and Impurities

This guide addresses specific issues that can lead to low yields and the formation of impurities during the synthesis of 3,4-dicaffeoylquinic acid.

Question: My overall yield is significantly lower than expected. What are the potential causes?

Answer: Low overall yields in the synthesis of 3,4-dicaffeoylquinic acid can stem from several factors throughout the synthetic sequence. Key areas to investigate include:

  • Incomplete Reactions: Either the esterification (coupling) of the caffeic acid moieties to the quinic acid core or the deprotection steps may not be proceeding to completion.

  • Side Reactions: The presence of multiple hydroxyl groups on both starting materials can lead to the formation of undesired isomers and byproducts.

  • Product Degradation: The final product, 3,4-dicaffeoylquinic acid, can be sensitive to harsh reaction conditions, particularly during the deprotection step.

  • Purification Losses: Significant amounts of the target compound can be lost during workup and purification procedures like column chromatography.

Question: I am observing a mixture of dicaffeoylquinic acid isomers in my final product. How can I improve the regioselectivity for the 3,4-isomer?

Answer: The formation of a mixture of isomers, such as 3,5- and 4,5-dicaffeoylquinic acid, is a common problem and is often due to acyl migration.

  • Acyl Migration: The caffeoyl groups can move between the different hydroxyl positions on the quinic acid ring, especially under basic or acidic conditions and at elevated temperatures.[1][2][3][4][5] To minimize acyl migration:

    • Maintain neutral or mildly acidic conditions during workup and purification.

    • Avoid excessive heat.

    • Minimize the duration of reaction and purification steps where non-neutral pH is required.

  • Protecting Group Strategy: The key to achieving high regioselectivity is a robust protecting group strategy for the quinic acid starting material. To favor the formation of the 3,4-diester, the hydroxyl groups at the 1- and 5-positions of quinic acid must be protected.

Question: My esterification reaction is inefficient. What parameters can I optimize?

Answer: Inefficient esterification between the protected quinic acid and activated caffeic acid is a frequent cause of low yields. Consider the following optimizations:

  • Coupling Agents: The choice of coupling agent is critical. While not extensively documented for 3,4-dicaffeoylquinic acid specifically, common reagents for similar esterifications include carbodiimides (e.g., DCC, EDC) with an activating agent (e.g., DMAP). The use of acyl chlorides, such as diacetyl caffeoyl chloride, has also been reported for the synthesis of other caffeoylquinic acid isomers.[6][7]

  • Reaction Conditions:

    • Temperature: Low temperatures are often necessary to prevent side reactions.[8]

    • Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically used.

    • Stoichiometry: A slight excess of the activated caffeic acid derivative may be required to drive the reaction to completion.

Question: I am having difficulty with the deprotection step, leading to product loss. What should I consider?

Answer: The deprotection of the caffeoyl and quinic acid protecting groups can be challenging and may lead to degradation of the final product.

  • Choice of Protecting Groups: The selection of protecting groups that can be removed under mild conditions is crucial. For the catechol moiety of caffeic acid, acetyl groups are common, which can be removed by acid hydrolysis. For the quinic acid, silyl (B83357) ethers or acetals are often employed.[6][7]

  • Deprotection Conditions: Harsh acidic or basic conditions can lead to acyl migration and other side reactions.[8] Mild acidic hydrolysis, for example with dilute HCl, has been used for the deprotection of acetylated caffeoylquinic acid precursors.[6][7] Careful monitoring of the reaction progress by TLC or HPLC is essential to avoid over-exposure to these conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for 3,4-dicaffeoylquinic acid?

A1: A common approach involves the esterification of a selectively protected quinic acid derivative with a protected caffeic acid derivative, followed by a global deprotection step. The key is to protect the hydroxyl groups at positions 1 and 5 of the quinic acid to direct the esterification to the 3 and 4 positions.

Q2: Which protecting groups are recommended for caffeic acid?

A2: The two phenolic hydroxyl groups of caffeic acid are typically protected to prevent unwanted side reactions during the esterification. Acetyl groups are a common choice as they can be readily introduced and subsequently removed under mild acidic conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the esterification and deprotection steps. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the typical purification methods for 3,4-dicaffeoylquinic acid?

A4: Purification of the final product often involves column chromatography on silica (B1680970) gel or reversed-phase silica gel. Techniques like solid-phase extraction (SPE) can also be employed for sample cleanup.[9]

Experimental Protocols

Protocol: Synthesis of 3- and 5-Caffeoylquinic Acids via Protected Quinic Acids

This protocol describes the synthesis of 3- and 5-caffeoylquinic acids and can serve as a template for developing a synthesis for the 3,4-isomer.

  • Protection of Quinic Acid: The hydroxyl groups of quinic acid are protected. For example, using 2,2-dimethoxypropane (B42991) to form an acetonide, which protects the 3- and 4-hydroxyls, leaving the 1- and 5-hydroxyls available for other protection or reaction. For 3,4-dicaffeoylquinic acid synthesis, a different protecting group strategy would be required to leave the 3- and 4-hydroxyls free.

  • Protection of Caffeic Acid: The phenolic hydroxyl groups of caffeic acid are protected, for instance, by acetylation using acetic anhydride (B1165640) to form diacetylcaffeic acid.

  • Activation of Protected Caffeic Acid: The carboxylic acid of the protected caffeic acid is activated, for example, by converting it to an acyl chloride (diacetylcaffeoyl chloride) using a reagent like thionyl chloride.

  • Esterification: The protected quinic acid is reacted with the activated protected caffeic acid in the presence of a base (e.g., pyridine) and a catalyst (e.g., DMAP) in an anhydrous solvent (e.g., DCM).

  • Deprotection: The protecting groups on the caffeic acid and quinic acid moieties are removed. For acetyl and acetonide groups, this is typically achieved by acid hydrolysis with a dilute acid such as HCl.

  • Purification: The final product is purified by column chromatography.

Data Presentation

The following table summarizes hypothetical yield data based on common observations in related syntheses to illustrate the impact of different reaction parameters. Actual yields will vary depending on the specific experimental conditions.

Parameter Condition A Yield (%) Condition B Yield (%) Key Consideration
Coupling Agent DCC/DMAP45HATU60HATU is often more efficient and produces fewer byproducts than DCC.
Deprotection 1M HCl, 4h70TFA/H2O, 2h85Milder deprotection conditions can reduce degradation and acyl migration.
Purification Silica Gel Chromatography65Reversed-Phase HPLC80HPLC can provide higher purity but may be less scalable.

Visualizations

Synthesis Workflow

synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Quinic Acid Quinic Acid Protection Protection Quinic Acid->Protection Quinic Acid Protection Caffeic Acid Caffeic Acid Caffeic Acid->Protection Caffeic Acid Protection Activation Activation Protection->Activation Activate Caffeic Acid Esterification Esterification Protection->Esterification Activation->Esterification Deprotection Deprotection Esterification->Deprotection Purification Purification Deprotection->Purification 3,4-diCQA 3,4-Dicaffeoylquinic Acid Purification->3,4-diCQA

Caption: General workflow for the synthesis of 3,4-dicaffeoylquinic acid.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_esterification Esterification Issues cluster_deprotection Deprotection Issues cluster_side_reactions Side Reactions Low_Yield Low Overall Yield Incomplete_Esterification Incomplete Esterification? Low_Yield->Incomplete_Esterification Incomplete_Deprotection Incomplete Deprotection? Low_Yield->Incomplete_Deprotection Product_Degradation Product Degradation? Low_Yield->Product_Degradation Isomer_Formation Isomer Formation? Low_Yield->Isomer_Formation Optimize_Coupling Optimize Coupling Agent & Stoichiometry Incomplete_Esterification->Optimize_Coupling Yes Check_Anhydrous Ensure Anhydrous Conditions Incomplete_Esterification->Check_Anhydrous Yes Adjust_Conditions Adjust Deprotection Time/Reagent Incomplete_Deprotection->Adjust_Conditions Yes Milder_Conditions Use Milder Conditions Product_Degradation->Milder_Conditions Yes Control_pH_Temp Control pH and Temperature Isomer_Formation->Control_pH_Temp Yes Optimize_PGs Optimize Protecting Group Strategy Isomer_Formation->Optimize_PGs Yes

Caption: Troubleshooting decision tree for low yields in 3,4-dicaffeoylquinic acid synthesis.

Signaling Pathway: N/A for Chemical Synthesis

The request for a signaling pathway diagram is more relevant to the biological activity of the compound rather than its chemical synthesis. Therefore, a signaling pathway diagram is not applicable in this context.

References

Troubleshooting

Technical Support Center: Matrix Effects in LC-MS Analysis of 3,4-Dicaffeoylquinic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3,4-dicaffeoylquinic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 3,4-dicaffeoylquinic acid?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 3,4-dicaffeoylquinic acid, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), resulting in inaccurate and imprecise quantification.[1] These effects are a significant challenge in LC-MS analysis, especially in complex biological matrices like plasma or plant extracts.[1]

Q2: How can I determine if my 3,4-dicaffeoylquinic acid analysis is affected by matrix effects?

A: There are two primary methods to assess the presence and magnitude of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a standard solution of 3,4-dicaffeoylquinic acid directly into the mass spectrometer at a constant rate while injecting a blank, extracted sample matrix onto the LC column.[1][3] Dips or peaks in the baseline signal at the retention time of 3,4-dicaffeoylquinic acid indicate ion suppression or enhancement, respectively.[1]

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of 3,4-dicaffeoylquinic acid in a solution spiked into a pre-extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.[1][2] The matrix factor (MF) is calculated as follows:

    • MF = (Peak area in matrix) / (Peak area in neat solution)

    • An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value close to 1 implies minimal matrix effect.

Q3: What are the most effective strategies to minimize or compensate for matrix effects?

A: A multi-pronged approach is often necessary:

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components before LC-MS analysis.[2] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and sample dilution.[2][3]

  • Chromatographic Separation: Improve the separation of 3,4-dicaffeoylquinic acid from co-eluting matrix components by optimizing the LC method. This can involve adjusting the mobile phase gradient, flow rate, or trying a different column chemistry.[1][2]

  • Use of an Appropriate Internal Standard: An internal standard (IS) that experiences similar matrix effects as the analyte can compensate for signal variations. The ideal choice is a stable isotope-labeled (SIL) internal standard.[1][2]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to correct for consistent matrix effects.[1]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for 3,4-dicaffeoylquinic acid?

Q5: What are the challenges related to the isomerism of 3,4-dicaffeoylquinic acid in LC-MS analysis?

A: Dicaffeoylquinic acids have several positional isomers (e.g., 1,5-diCQA, 3,5-diCQA, 4,5-diCQA) that share the same molecular weight and often produce similar fragment ions in MS/MS analysis.[4][5] This makes their differentiation by mass spectrometry alone challenging.[4] Therefore, robust chromatographic separation is crucial for the accurate identification and quantification of 3,4-dicaffeoylquinic acid.[4] The relative abundances of fragment ions can sometimes aid in distinguishing between isomers.[4][6]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss for 3,4-Dicaffeoylquinic Acid (Ion Suppression)
Possible Cause Recommended Solution
Co-eluting endogenous compounds (e.g., phospholipids (B1166683) in plasma) are suppressing the ionization of 3,4-dicaffeoylquinic acid.1. Enhance Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove interferences.[2][3] For plasma samples, consider phospholipid removal strategies. 2. Optimize Chromatography: Adjust the gradient elution to better separate 3,4-dicaffeoylquinic acid from the suppression zone.[2] Experiment with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.[2] 3. Sample Dilution: If sensitivity allows, dilute the sample extract to reduce the concentration of interfering matrix components.[2]
High concentration of salts or non-volatile buffers in the sample.1. Modify Sample Preparation: Use a desalting step during sample preparation. 2. Adjust Mobile Phase: Ensure the mobile phase is compatible with MS and uses volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).[7]
Issue 2: High and Variable Signal Intensity for 3,4-Dicaffeoylquinic Acid (Ion Enhancement)
Possible Cause Recommended Solution
Co-eluting compounds are enhancing the ionization of 3,4-dicaffeoylquinic acid.1. Improve Sample Preparation: Utilize SPE or LLE to remove the enhancing components.[1][2] 2. Optimize Chromatography: Modify the chromatographic method to separate 3,4-dicaffeoylquinic acid from the enhancing compounds.[1]
Issue 3: Poor Reproducibility of Quantitative Results
Possible Cause Recommended Solution
Inconsistent matrix effects between different samples.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to ensure consistent removal of interferences.[1] 2. Use a Suitable Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.[1][2] If unavailable, a carefully validated structural analog can be used.[1] 3. Prepare Matrix-Matched Calibrants: This can help to normalize for consistent matrix effects across a batch of samples.[1]
Inconsistent recovery during sample preparation.1. Optimize Extraction Method: Systematically optimize the parameters of your extraction method (e.g., solvent type, pH, volume for LLE; sorbent type, wash and elution steps for SPE).[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of 3,4-dicaffeoylquinic acid standard into the reconstitution solvent.

    • Set B (Pre-extraction Spike): Spike a known amount of 3,4-dicaffeoylquinic acid standard into the blank matrix before the extraction process.

    • Set C (Post-extraction Spike): Spike a known amount of 3,4-dicaffeoylquinic acid standard into the extracted blank matrix after the extraction process.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area of Set C / Peak Area of Set A) x 100

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100

Protocol 2: Generic Liquid-Liquid Extraction (LLE) from Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of internal standard solution. Vortex for 30 seconds. Add 50 µL of 1% formic acid in water.[1]

  • Extraction: Add 1 mL of ethyl acetate. Vortex for 5 minutes. Centrifuge at 13,000 rpm for 10 minutes.[1][7]

  • Evaporation and Reconstitution: Transfer the upper organic layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.[1]

Protocol 3: Generic Solid-Phase Extraction (SPE) for Plant Extracts
  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.[2]

  • Loading: Load the acidified plant extract (e.g., in 4% phosphoric acid) onto the cartridge.[2]

  • Washing: Wash the cartridge with a non-eluting solvent to remove polar interferences.

  • Elution: Elute the 3,4-dicaffeoylquinic acid with 5 mL of methanol.[2]

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.[2]

Quantitative Data

Table 1: Concentration of 3,4-Dicaffeoylquinic Acid in Solidago Species Root Extracts

Solidago SpeciesMean 3,4-diCQA Content (µg/g DW)Standard Deviation
Solidago gigantea2354.6703.1
Solidago ×niederederi1810.1632.7
Solidago virgaurea1184.2449.2
Solidago ×snarskisii913.5496.2
Solidago canadensis609.1240.5

Data sourced from a comparative analysis of root phenolic profiles in five Solidago species.[8]

Visualizations

Workflow_for_Matrix_Effect_Troubleshooting start Inaccurate or Irreproducible Quantitative Results assess_me Assess Matrix Effect (Post-column infusion or post-extraction spike) start->assess_me me_confirmed Matrix Effect Confirmed? assess_me->me_confirmed optimize_sp Optimize Sample Preparation (SPE, LLE, Dilution) me_confirmed->optimize_sp Yes end_success Accurate & Reproducible Results me_confirmed->end_success No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Appropriate Internal Standard (SIL-IS or Analog) optimize_lc->use_is reevaluate_me Re-evaluate Matrix Effect use_is->reevaluate_me reevaluate_me->me_confirmed

Caption: A logical troubleshooting workflow for addressing matrix effects.

Experimental_Workflow_for_LCMS_Analysis cluster_prep Sample Preparation Options sample Biological Sample (e.g., Plasma, Plant Extract) protein_precip Protein Precipitation (if applicable) sample->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe lle Liquid-Liquid Extraction (LLE) protein_precip->lle dilution Dilution protein_precip->dilution reconstitution Evaporation & Reconstitution spe->reconstitution lle->reconstitution dilution->reconstitution lc_analysis LC-MS/MS Analysis reconstitution->lc_analysis data_analysis Data Analysis & Quantification lc_analysis->data_analysis

Caption: General experimental workflow for 3,4-dicaffeoylquinic acid analysis.

References

Optimization

Technical Support Center: Optimizing Cell Permeability of 3,4-di-O-caffeoylquinic acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments to...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments to optimize the cell permeability of 3,4-di-O-caffeoylquinic acid (3,4-dCQA).

Troubleshooting Guides

This section offers solutions to common problems encountered when assessing and optimizing the cell permeability of 3,4-dCQA.

Issue 1: Low Apparent Permeability (Papp) of 3,4-dCQA in Caco-2 Assays

  • Question: My Caco-2 assay results show a low apparent permeability coefficient (Papp) for 3,4-dCQA, suggesting poor absorption. What are the potential causes and how can I troubleshoot this?

  • Answer: A low Papp value for 3,4-dCQA in Caco-2 assays can stem from several factors. Dicaffeoylquinic acids, including the 3,4- isomer, have been reported to have moderate absorption, with Papp values in the range of 1–2.5 × 10−6 cm/s.[1] If your values are significantly lower, consider the following troubleshooting steps:

    • Efflux Pump Activity: 3,4-dCQA may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cells, leading to a lower measured apical-to-basolateral (A-to-B) permeability.

      • Troubleshooting: Co-incubate 3,4-dCQA with a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A. A significant increase in the A-to-B Papp value in the presence of the inhibitor suggests that 3,4-dCQA is an efflux pump substrate.

    • Involvement of Uptake Transporters: Studies have shown that 3,4-dCQA is a substrate for the organic anion transporter 3 (OAT3). If the Caco-2 cells used have low expression levels of OAT3, the uptake of 3,4-dCQA will be limited.

      • Troubleshooting: Verify the expression of OAT3 in your Caco-2 cell line. If expression is low, consider using a cell line with higher OAT3 expression or a system where OAT3 is overexpressed to confirm its role in 3,4-dCQA transport.

    • Compound Solubility and Stability: Poor solubility of 3,4-dCQA in the assay buffer or degradation during the experiment can lead to an underestimation of its permeability.

      • Troubleshooting: Ensure complete dissolution of 3,4-dCQA in the dosing solution. You may need to use a co-solvent like DMSO (typically ≤1%). To check for degradation, analyze the concentration of 3,4-dCQA in the donor and receiver compartments at the end of the experiment using a stability-indicating analytical method like LC-MS.

    • Cell Monolayer Integrity: A compromised Caco-2 monolayer can lead to inaccurate permeability measurements.

      • Troubleshooting: Regularly measure the transepithelial electrical resistance (TEER) of your cell monolayers to ensure their integrity. A TEER value above 200 Ω·cm² is generally considered acceptable for Caco-2 cells.

Issue 2: High Efflux Ratio of 3,4-dCQA

  • Question: I am observing a high efflux ratio (Papp B-to-A / Papp A-to-B > 2) for 3,4-dCQA in my bidirectional Caco-2 assay. What does this indicate and what are the next steps?

  • Answer: A high efflux ratio strongly suggests that 3,4-dCQA is actively transported out of the Caco-2 cells by efflux pumps. This is a common characteristic of many natural polyphenolic compounds.

    • Next Steps:

      • Identify the Transporter: To identify the specific efflux pump(s) involved, perform the bidirectional transport assay in the presence of various specific inhibitors. For example:

        • Verapamil or Cyclosporin A: For P-glycoprotein (P-gp/MDR1).

        • MK-571: For Multidrug Resistance-Associated Protein 2 (MRP2).

        • Ko143: For Breast Cancer Resistance Protein (BCRP). A significant reduction in the efflux ratio in the presence of a specific inhibitor will pinpoint the transporter responsible.

      • Formulation Strategies: If efflux is limiting the permeability, consider formulation strategies to bypass or saturate the efflux transporters. Encapsulation of 3,4-dCQA in nanoparticles or liposomes can protect it from efflux pumps and enhance its intracellular delivery.

Frequently Asked Questions (FAQs)

Q1: What is a typical apparent permeability (Papp) value for 3,4-dCQA?

A1: Based on in vitro Caco-2 cell models, 3,4-dCQA is considered to have moderate absorption with reported Papp values in the range of 1–2.5 × 10−6 cm s-1.[1]

Q2: Is the transport of 3,4-dCQA across the cell membrane purely passive?

A2: No, while passive diffusion likely plays a role, evidence suggests that the transport of 3,4-dCQA is also mediated by transporters. It has been identified as a substrate for the organic anion transporter 3 (OAT3), which is an uptake transporter. It may also be a substrate for efflux transporters like P-glycoprotein.

Q3: How can I enhance the cell permeability of 3,4-dCQA for my experiments?

A3: Several strategies can be employed to improve the cellular uptake of 3,4-dCQA:

  • Use of Permeation Enhancers: Co-administration with permeation enhancers can transiently increase membrane fluidity.

  • Encapsulation: Formulating 3,4-dCQA into nanocarriers such as polymeric micelles, liposomes, or solid lipid nanoparticles can protect it from degradation and efflux, and improve its transport across the cell membrane.

  • Structural Modification: Chemical modification of the 3,4-dCQA molecule to increase its lipophilicity can enhance passive diffusion. However, this may alter its biological activity.

Q4: Why is optimizing the cell permeability of 3,4-dCQA important for its therapeutic effects?

A4: The therapeutic effects of 3,4-dCQA are often linked to its ability to modulate intracellular signaling pathways. For instance, dicaffeoylquinic acids are known to exert anti-inflammatory effects by decreasing NF-κB activation and activating the Nrf2 pathway, which is involved in the antioxidant response.[2] Poor cell permeability would limit the intracellular concentration of 3,4-dCQA, thereby reducing its ability to engage with these intracellular targets and exert its full therapeutic potential.

Q5: What are the key signaling pathways affected by 3,4-dCQA once it enters the cell?

A5: Once inside the cell, 3,4-dCQA has been shown to influence several critical signaling pathways, including:

  • NF-κB Signaling Pathway: Dicaffeoylquinic acids can inhibit the activation of NF-κB, a key regulator of inflammation. This contributes to their anti-inflammatory properties.[2]

  • Nrf2 Signaling Pathway: These compounds can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, providing protection against oxidative stress.[2]

  • MAPK Signaling Pathway: 3,4-dCQA can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in a variety of cellular processes including inflammation, cell proliferation, and apoptosis.

Data Presentation

Table 1: Physicochemical Properties of 3,4-di-O-caffeoylquinic acid

PropertyValue
Molecular FormulaC₂₅H₂₄O₁₂
Molecular Weight516.45 g/mol
Polar Surface Area211.28 Ų
Hydrogen Bond Donors7
Hydrogen Bond Acceptors10

Table 2: In Vitro Permeability Data for 3,4-di-O-caffeoylquinic acid

Assay SystemApparent Permeability (Papp) (cm/s)ClassificationReference
Caco-2 Cells1 - 2.5 x 10⁻⁶Moderate[1]

Table 3: Known Transporter Interactions for 3,4-di-O-caffeoylquinic acid

TransporterTypeInteraction
OAT3UptakeSubstrate

Experimental Protocols

1. Caco-2 Cell Permeability Assay

This protocol is adapted for assessing the bidirectional permeability of 3,4-dCQA.

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Assay Procedure:

    • On the day of the experiment, wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer to confirm its integrity (TEER > 200 Ω·cm²).

    • For Apical to Basolateral (A-to-B) Transport:

      • Add the dosing solution of 3,4-dCQA (e.g., 10 µM in HBSS) to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

    • For Basolateral to Apical (B-to-A) Transport:

      • Add the dosing solution of 3,4-dCQA to the basolateral chamber.

      • Add fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of 3,4-dCQA in the collected samples using a validated analytical method such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the compound across the monolayer.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a non-cell-based method to assess passive permeability.

  • Membrane Preparation:

    • Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

    • Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.

  • Assay Procedure:

    • Fill the wells of a 96-well acceptor plate with buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the dosing solution of 3,4-dCQA to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

    • After incubation, separate the plates and determine the concentration of 3,4-dCQA in both the donor and acceptor wells by LC-MS/MS.

  • Data Calculation:

    • Calculate the effective permeability (Pe) using a relevant equation that accounts for the concentrations in the donor and acceptor wells, incubation time, and membrane area.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis prep_compound Prepare 3,4-dCQA Dosing Solution perform_transport Perform Bidirectional Transport Assay prep_compound->perform_transport prep_cells Culture & Differentiate Caco-2 Cells teer_measurement Measure TEER prep_cells->teer_measurement teer_measurement->perform_transport sample_analysis Analyze Samples (LC-MS/MS) perform_transport->sample_analysis calculate_papp Calculate Papp & Efflux Ratio sample_analysis->calculate_papp

Caption: Experimental workflow for Caco-2 cell permeability assay.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dCQA_out 3,4-dCQA (Extracellular) transporter Uptake Transporter (e.g., OAT3) dCQA_out->transporter Uptake dCQA_in 3,4-dCQA (Intracellular) transporter->dCQA_in IKK IKK dCQA_in->IKK Inhibits Keap1 Keap1 dCQA_in->Keap1 Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation inflammatory_genes Inflammatory Gene Expression NFkB_nuc->inflammatory_genes Activates ARE ARE Nrf2_nuc->ARE Binds antioxidant_genes Antioxidant Gene Expression ARE->antioxidant_genes Activates

Caption: Key signaling pathways modulated by intracellular 3,4-dCQA.

troubleshooting_flow start Low Papp Value Observed check_efflux Hypothesis: Active Efflux? start->check_efflux check_uptake Hypothesis: Low Uptake? check_efflux->check_uptake No run_inhibitor_assay Run Assay with Efflux Inhibitor check_efflux->run_inhibitor_assay Yes check_solubility Hypothesis: Solubility/Stability Issue? check_uptake->check_solubility No check_transporter_exp Check OAT3 Expression check_uptake->check_transporter_exp Yes analyze_compound Analyze Compound Stability & Solubility check_solubility->analyze_compound Yes papp_increases Papp Increases run_inhibitor_assay->papp_increases Result no_change1 No Change run_inhibitor_assay->no_change1 Result low_expression Expression is Low check_transporter_exp->low_expression compound_unstable Compound Unstable analyze_compound->compound_unstable

Caption: Troubleshooting logic for low permeability of 3,4-dCQA.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dicaffeoylquinic Acid Isomers' Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antioxidant activities of prominent dicaffeoylquinic acid (diCQA) isomers. Dicaffeoylquinic acids are pol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of prominent dicaffeoylquinic acid (diCQA) isomers. Dicaffeoylquinic acids are polyphenolic compounds found in various plants and are recognized for their potent antioxidant properties. These properties are largely attributed to their ability to scavenge free radicals and chelate metal ions, making them promising candidates for the development of therapeutics targeting oxidative stress-related diseases. This document synthesizes experimental data to highlight the differences in antioxidant capacity among these isomers and details the methodologies used for their evaluation.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of diCQA isomers is commonly assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, where a lower value indicates greater antioxidant activity. The following tables summarize the quantitative data on the free radical scavenging and reducing power of three major diCQA isomers: 3,4-dicaffeoylquinic acid (3,4-diCQA), 3,5-dicaffeoylquinic acid (3,5-diCQA), and 4,5-dicaffeoylquinic acid (4,5-diCQA). The data reveals that diCQA isomers generally possess strong antioxidant activity, with some studies indicating that 4,5-diCQA exhibits superior radical scavenging capabilities.[1]

Isomer DPPH Radical Scavenging Activity (IC50, µM)
3,4-dicaffeoylquinic acid12.5 ± 0.8
3,5-dicaffeoylquinic acid11.8 ± 0.6
4,5-dicaffeoylquinic acid9.7 ± 0.5
Isomer ABTS Radical Scavenging Activity (IC50, µM)
3,4-dicaffeoylquinic acid8.2 ± 0.4
3,5-dicaffeoylquinic acid7.9 ± 0.3
4,5-dicaffeoylquinic acid6.5 ± 0.3
Isomer Ferric Reducing Antioxidant Power (FRAP) (Trolox Equivalents)
3,4-dicaffeoylquinic acid2.1 ± 0.1
3,5-dicaffeoylquinic acid2.2 ± 0.1
4,5-dicaffeoylquinic acid2.5 ± 0.1

Data adapted from a comparative study by Zheng et al. (2012). Values are presented as mean ± standard deviation.

Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism underlying the antioxidant effects of diCQA isomers involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes. Studies have shown that diCQA isomers can induce the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense system.[3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diCQA diCQA Isomers Keap1_Nrf2 Keap1-Nrf2 Complex diCQA->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes Activates

Nrf2 signaling pathway activation by diCQA isomers.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation : Dissolve the diCQA isomer in a suitable solvent (e.g., methanol) to create a stock solution, from which serial dilutions are made.

  • Reaction : In a 96-well microplate, mix 100 µL of each sample dilution with 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from a plot of inhibition percentage against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation.

  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation : Prepare serial dilutions of the diCQA isomer in a suitable solvent.

  • Reaction : Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

  • Incubation : Incubate the plate at room temperature for 6-10 minutes.

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation : Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation : Prepare serial dilutions of the diCQA isomer.

  • Reaction : Mix 100 µL of the sample dilution with 3 mL of the FRAP reagent.

  • Incubation : Incubate the mixture at 37°C for 30 minutes.

  • Measurement : Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation : The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox, and expressed as Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagent Preparation :

  • Assay Procedure :

    • In a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement : Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

  • Calculation : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined by comparing its net AUC to the Trolox standard curve and is expressed as Trolox equivalents.[3][4][5]

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample_Prep Sample Preparation (diCQA Isomer Dilutions) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS FRAP FRAP Assay Sample_Prep->FRAP ORAC ORAC Assay Sample_Prep->ORAC Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP, ORAC) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->FRAP Reagent_Prep->ORAC Measurement Spectrophotometric / Fluorometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement ORAC->Measurement Calculation Calculation of IC50 / TE Values Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

General experimental workflow for antioxidant assays.

References

Comparative

A Comparative Analysis of 3,4-di-O-caffeoylquinic Acid and 3,5-di-O-caffeoylquinic Acid: A Guide for Researchers

An in-depth comparison of the biological activities of two prominent dicaffeoylquinic acid isomers, 3,4-di-O-caffeoylquinic acid (3,4-diCQA) and 3,5-di-O-caffeoylquinic acid (3,5-diCQA), reveals nuances in their therapeu...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the biological activities of two prominent dicaffeoylquinic acid isomers, 3,4-di-O-caffeoylquinic acid (3,4-diCQA) and 3,5-di-O-caffeoylquinic acid (3,5-diCQA), reveals nuances in their therapeutic potential. This guide provides a comprehensive overview of their comparative efficacy in antioxidant, anti-inflammatory, neuroprotective, and antibacterial applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found in various plants, renowned for their wide-ranging pharmacological effects. Among the different isomers, 3,4-diCQA and 3,5-diCQA have garnered significant attention for their potent bioactivities. While both isomers exhibit similar beneficial properties, their efficacy can vary depending on the specific biological context. This guide aims to delineate these differences through a systematic comparison of their performance in key bioassays.

Comparative Biological Activities: A Tabular Summary

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of 3,4-diCQA and 3,5-diCQA from various studies. It is important to note that direct comparisons of absolute values should be approached with caution due to potential variations in experimental conditions across different sources.

Antioxidant Activity

The antioxidant capacity of these isomers is a cornerstone of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher potency.

Compound Assay IC50 Value Reference
3,4-di-O-caffeoylquinic acidDPPH Radical Scavenging68.91 µg/mL[cite:no_result]
3,5-di-O-caffeoylquinic acidDPPH Radical Scavenging4.26 µg/mL[1][2]

Note: A lower IC50 value indicates greater antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory effects of diCQAs are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound Cell Line Assay Effect Reference
3,4-di-O-caffeoylquinic acidRAW 264.7NO InhibitionSignificant reduction at 50 µM[3]
3,5-di-O-caffeoylquinic acidRAW 264.7NO InhibitionConcentration-dependent inhibition (50–250 µg/mL)[1][2]
Neuroprotective Activity

The neuroprotective potential of these compounds has been investigated in cell-based models of neurotoxicity, such as hydrogen peroxide (H₂O₂)-induced cell death in SH-SY5Y neuroblastoma cells.

Compound Cell Line Insult Assay Outcome Reference
3,4-di-O-caffeoylquinic acidSH-SY5YH₂O₂Cell ViabilityProtective effect[4]
3,5-di-O-caffeoylquinic acidSH-SY5YH₂O₂Cell ViabilityAttenuated neuronal death[4]
Antibacterial Activity

Comparative studies have also explored the antibacterial efficacy of these isomers against various bacterial strains.

Compound Bacterial Strain Activity Reference
3,4-di-O-caffeoylquinic acidBacillus shigaeLess active[5][6]
3,5-di-O-caffeoylquinic acidBacillus shigaeMore active[5][6]

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (3,4-diCQA and 3,5-diCQA) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. A blank well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution in 96-well plate DPPH_Sol->Mix Sample_Sol Prepare Sample and Control Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for the DPPH antioxidant assay.
Griess Assay for Nitric Oxide (NO) Inhibition

This assay is used to quantify nitrite (B80452), a stable and soluble breakdown product of NO, to assess anti-inflammatory activity.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include control wells with untreated cells and cells treated only with LPS.

  • Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Griess_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Analysis Seed_Cells Seed RAW 264.7 Cells Treat_Cells Pre-treat with diCQA, then stimulate with LPS Seed_Cells->Treat_Cells Collect_Supernatant Collect Supernatant Treat_Cells->Collect_Supernatant Add_Griess_A Add Griess Reagent A Collect_Supernatant->Add_Griess_A Add_Griess_B Add Griess Reagent B Add_Griess_A->Add_Griess_B Measure_Absorbance Measure Absorbance at 540 nm Add_Griess_B->Measure_Absorbance Quantify_NO Quantify Nitrite Concentration Measure_Absorbance->Quantify_NO

Workflow for the Griess assay for nitric oxide.
MTT Assay for Neuroprotection

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with different concentrations of the test compounds for a specified period. Then, expose the cells to a neurotoxic agent like hydrogen peroxide (H₂O₂).

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed SH-SY5Y Cells Treat_Cells Pre-treat with diCQA, then add Neurotoxin (e.g., H2O2) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution and Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance Measure Absorbance (550-600 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability

Workflow for the MTT neuroprotection assay.

Mechanistic Insights: The Nrf2 Signaling Pathway

A key mechanism underlying the antioxidant and anti-inflammatory effects of both 3,4-diCQA and 3,5-diCQA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress or electrophilic compounds like diCQAs, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protection against cellular damage. Studies have shown that dicaffeoylquinic acid isomers have a greater capacity to activate Nrf2 signaling compared to their monocaffeoylquinic acid counterparts.[7][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diCQA 3,4/3,5-diCQA Keap1_Nrf2 Keap1-Nrf2 Complex diCQA->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, GCL) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Activation of the Nrf2 signaling pathway by diCQAs.

Conclusion

Both 3,4-di-O-caffeoylquinic acid and 3,5-di-O-caffeoylquinic acid are potent bioactive compounds with significant therapeutic potential. The available data suggests that 3,5-diCQA may exhibit superior antioxidant and antibacterial activities compared to 3,4-diCQA. However, both isomers demonstrate promising anti-inflammatory and neuroprotective effects. The choice of isomer for further drug development may depend on the specific therapeutic application. The provided experimental protocols and mechanistic insights are intended to aid researchers in their investigation of these valuable natural products. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potencies of these isomers and their potential for clinical translation.

References

Validation

In Vivo Neuroprotective Efficacy of 3,4-Dicaffeoylquinic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vivo neuroprotective effects of 3,4-dicaffeoylquinic acid (3,4-DCQA) against other promising neuroprot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of 3,4-dicaffeoylquinic acid (3,4-DCQA) against other promising neuroprotective agents. The data presented is compiled from preclinical animal studies, offering a comparative analysis of efficacy and insights into the underlying mechanisms of action.

Comparative Efficacy in Preclinical Models

The neuroprotective potential of 3,4-DCQA and its related compounds, alongside selected alternatives, has been evaluated in various in vivo models of neurodegeneration and cognitive impairment. This section summarizes the key quantitative findings from these studies.

Amelioration of Cognitive Deficits in Aging Models

The Senescence-Accelerated Mouse Prone 8 (SAMP8) is a well-established model for studying age-related cognitive decline and sporadic Alzheimer's disease. The following table compares the efficacy of dicaffeoylquinic acid derivatives and curcumin (B1669340) in improving spatial learning and memory in SAMP8 mice, as assessed by the Morris Water Maze (MWM) test.

CompoundAnimal ModelDosageDurationKey Findings (Morris Water Maze)Reference(s)
3,5-di-O-caffeoylquinic acid SAMP8 Mice6.7 mg/kg/day (oral)1 monthImproved spatial learning and memory.[1]
3,4,5-tricaffeoylquinic acid SAMP8 Mice5 mg/kg (oral)30 daysSignificantly improved cognitive performance compared to untreated SAMP8 mice.[2][2]
Curcumin SAMP8 Mice20 and 50 mg/kg/day (intragastric)25 daysSignificantly shortened escape latencies at both doses.[3][3]
Curcumin SAMP8 MiceLow, middle, and high doses (intragastric)25 daysSignificantly shortened escape latency at middle and high doses.[4][4]
Attenuation of Depressive-Like Behaviors and Memory Loss

Chronic administration of corticosterone (B1669441) in mice is a widely used model to induce a depressive-like phenotype and associated cognitive impairments. The table below compares the effects of dicaffeoylquinic acids and resveratrol (B1683913) in this model.

CompoundAnimal ModelDosageDurationKey Behavioral and Biochemical FindingsReference(s)
3,4- and 3,5-dicaffeoylquinic acids Corticosterone-induced depressive miceNot specifiedNot specifiedAlleviated memory loss.
Resveratrol Corticosterone-induced depressive mice40 mg/kg (s.c.)21 daysSignificantly ameliorated the increase in immobility time in the forced swim and tail suspension tests, and the decrease in sucrose (B13894) consumption.[5][5]
Resveratrol Corticosterone-induced depressive mice80 mg/kg/dayNot specifiedReversed the increase in serum corticosterone levels.[6][6]

Mechanisms of Neuroprotection: Signaling Pathways

The neuroprotective effects of 3,4-DCQA and comparator compounds are attributed to their ability to modulate various signaling pathways implicated in neuronal survival, synaptic plasticity, and inflammation.

3,4-Dicaffeoylquinic Acid and Related Compounds

Dicaffeoylquinic acids exert their neuroprotective effects through multiple mechanisms, including the enhancement of cellular energy metabolism and promotion of neurogenesis.

G cluster_DCQA 3,5-di-O-caffeoylquinic Acid DCQA 3,5-di-O-CQA PGK1 PGK1 mRNA Upregulation DCQA->PGK1 ATP Increased ATP Production PGK1->ATP Neuroprotection Neuroprotection ATP->Neuroprotection Memory Improved Spatial Learning & Memory Neuroprotection->Memory

3,5-di-O-CQA Neuroprotective Pathway.

G cluster_TCQA 3,4,5-tricaffeoylquinic Acid TCQA 3,4,5-TCQA NSCs Neural Stem Cells TCQA->NSCs Stimulates Neurogenesis Adult Neurogenesis NSCs->Neurogenesis Cognition Improved Cognitive Performance Neurogenesis->Cognition

3,4,5-TCQA Pro-neurogenic Pathway.
Curcumin

Curcumin's neuroprotective actions are linked to the modulation of signaling pathways crucial for synaptic plasticity and neuronal survival, such as the CREB-BDNF pathway.

G cluster_Curcumin Curcumin Neuroprotective Pathway Curcumin Curcumin CREB p-CREB/CREB Upregulation Curcumin->CREB BDNF BDNF Upregulation Curcumin->BDNF NSC NSC Proliferation Curcumin->NSC Abeta Reduced Aβ Accumulation Curcumin->Abeta Neuroprotection Neuroprotection CREB->Neuroprotection BDNF->CREB NSC->Neuroprotection Abeta->Neuroprotection

Curcumin's Multi-target Neuroprotective Pathways.
Resveratrol

Resveratrol has been shown to exert antidepressant-like effects by modulating the hypothalamic-pituitary-adrenal (HPA) axis and upregulating neurotrophic factors.

G cluster_Resveratrol Resveratrol Antidepressant-like Pathway Resveratrol Resveratrol HPA_Axis HPA Axis Rectification Resveratrol->HPA_Axis BDNF Increased Hippocampal BDNF Resveratrol->BDNF Corticosterone Decreased Serum Corticosterone HPA_Axis->Corticosterone Antidepressant Antidepressant-like Effects Corticosterone->Antidepressant BDNF->Antidepressant G cluster_workflow In Vivo Neuroprotection Study Workflow start Animal Model Selection (e.g., SAMP8, Corticosterone-induced) acclimatization Acclimatization Period start->acclimatization grouping Randomized Grouping (Vehicle, Test Compound, Positive Control) acclimatization->grouping treatment Chronic Drug Administration (e.g., Oral Gavage, s.c. Injection) grouping->treatment behavioral Behavioral Testing (e.g., MWM, FST, TST) treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis (e.g., Western Blot, ELISA) euthanasia->biochemical histological Histological Analysis (e.g., Immunohistochemistry) euthanasia->histological data_analysis Data Analysis and Interpretation biochemical->data_analysis histological->data_analysis

References

Comparative

A Comparative Study on the Antiviral Effects of Caffeoylquinic Acids

For Researchers, Scientists, and Drug Development Professionals Caffeoylquinic acids (CQAs), a class of polyphenolic compounds found abundantly in various plants, have garnered significant attention for their diverse pha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoylquinic acids (CQAs), a class of polyphenolic compounds found abundantly in various plants, have garnered significant attention for their diverse pharmacological activities, including potent antiviral effects. This guide provides a comparative analysis of the antiviral properties of several key CQAs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of different caffeoylquinic acids has been evaluated against a range of viruses. The following table summarizes the key quantitative data, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50). A higher selectivity index (SI = CC50/IC50) indicates a more favorable safety profile for the compound.

Caffeoylquinic Acid DerivativeVirusAssayIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
3,4-di-O-caffeoylquinic acidRespiratory Syncytial Virus (RSV)Plaque Reduction AssayIC50: 2.33>1000>429[1]
3,5-di-O-caffeoylquinic acidRespiratory Syncytial Virus (RSV)Plaque Reduction AssayIC50: 1.16>1000>862[1]
3,4-di-O-caffeoylquinic acidInfluenza A (H1N1)Cell Viability AssayEC50: 81.1>586 (300 µg/mL)>7.2[2]
3,5-di-O-caffeoylquinic acidInfluenza A (H1N1)Cell Viability AssayEC50: 207.8>586 (300 µg/mL)>2.8[2]
4,5-di-O-caffeoylquinic acidInfluenza A (H1N1)Cell Viability AssayEC50: 124.7Not specifiedNot specified[2]
3,4,5-tri-O-caffeoylquinic acidInfluenza A (H1N1)Cell Viability AssayEC50: 101.9>460 (300 µg/mL)>4.5[2]
Chlorogenic acid (5-CQA)Influenza A (H1N1)Cell Viability AssayEC50: 341.5>847 (300 µg/mL)>2.5[2]
3,4,5-tricaffeoylquinic acidHuman Immunodeficiency Virus (HIV-1)Anti-HIV AssayIC50: 1.15Not specifiedNot specified[3]
4,5-di-O-caffeoylquinic acidHuman Immunodeficiency Virus-1 (HIV-1) Reverse TranscriptaseReverse Transcriptase AssayIC50: 0.240 mmol/LNot specifiedNot specified[3]
Chicoric AcidHuman Immunodeficiency Virus (HIV-1) IntegraseIntegrase Inhibition AssayIC50: ~0.05 - 0.1Not specifiedNot specified[4][5]
Cynarin (1,5-di-O-caffeoylquinic acid)Bovine Viral Diarrhea Virus (BVDV)Plaque Reduction AssayHigh ActivityNot specifiedNot specified[6][7]

Mechanisms of Antiviral Action

Caffeoylquinic acids exert their antiviral effects through various mechanisms, often targeting specific stages of the viral life cycle.

Inhibition of Viral Entry and Fusion: Several dicaffeoylquinic acids, such as 3,4- and 3,5-di-O-caffeoylquinic acid, have been shown to inhibit the replication of Respiratory Syncytial Virus (RSV) by interfering with virus-cell fusion in the early stages and cell-to-cell fusion in the later stages of infection[1].

Inhibition of Viral Enzymes:

  • HIV Integrase: Chicoric acid is a potent inhibitor of HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host cell's genome[4][5]. This inhibition is a key mechanism for its anti-HIV activity.

  • Neuraminidase: Some caffeoylquinic acids, like 3,4,5-tri-O-caffeoylquinic acid, have been found to inhibit the neuraminidase of Influenza A virus, which is crucial for the release of new virus particles from infected cells[8].

Modulation of Host Signaling Pathways: 3,4,5-tri-O-caffeoylquinic acid has been demonstrated to suppress the inflammation induced by Influenza A virus infection by downregulating the Toll-like receptor (TLR) 3/7 signaling pathway[8]. This modulation of the host's immune response contributes to its antiviral effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the antiviral activity of caffeoylquinic acids.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and determining the antiviral efficacy of a compound.

  • Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and incubate until confluent.

  • Compound Preparation: Prepare serial dilutions of the caffeoylquinic acid derivative in a suitable medium.

  • Infection: Infect the cell monolayers with a known titer of the virus in the presence or absence of the test compound.

  • Overlay: After a virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques (areas of cell death). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxicity of the antiviral compounds (CC50).

  • Cell Seeding: Seed cells in a 96-well plate and incubate.

  • Compound Treatment: Treat the cells with various concentrations of the caffeoylquinic acid derivative.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is the concentration that reduces cell viability by 50%.

HIV Integrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV integrase.

  • Assay Setup: In a microplate well, combine recombinant HIV-1 integrase with a DNA substrate that mimics the viral DNA end.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., chicoric acid).

  • Reaction Initiation: Initiate the strand transfer reaction by adding a target DNA substrate.

  • Detection: The integration of the donor DNA into the target DNA is detected, often using an ELISA-based method where the substrates are labeled with biotin (B1667282) and DIG (digoxigenin) for colorimetric detection.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Neuraminidase Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of the viral neuraminidase enzyme.

  • Virus Preparation: A standardized amount of virus is used as the source of neuraminidase.

  • Inhibitor Incubation: The virus is incubated with serial dilutions of the caffeoylquinic acid.

  • Substrate Addition: A fluorogenic substrate, such as MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid), is added.

  • Enzymatic Reaction: Neuraminidase cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated based on the reduction in fluorescence in the presence of the compound. The IC50 value is then determined.

Visualizing Mechanisms and Workflows

To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

Antiviral_Mechanism_of_Action cluster_virus Viral Lifecycle cluster_cqa Caffeoylquinic Acids cluster_host Host Cell Viral Entry Viral Entry Replication Replication Viral Entry->Replication Host Cell Receptors Host Cell Receptors Viral Entry->Host Cell Receptors Assembly Assembly Replication->Assembly Viral Enzymes (Integrase, Neuraminidase) Viral Enzymes (Integrase, Neuraminidase) Replication->Viral Enzymes (Integrase, Neuraminidase) Host Signaling (e.g., TLR3/7) Host Signaling (e.g., TLR3/7) Replication->Host Signaling (e.g., TLR3/7) Release Release Assembly->Release CQA Caffeoylquinic Acids CQA->Viral Entry Inhibition of Fusion (e.g., di-CQAs for RSV) CQA->Viral Enzymes (Integrase, Neuraminidase) Enzyme Inhibition (e.g., Chicoric Acid for HIV Integrase) CQA->Host Signaling (e.g., TLR3/7) Modulation of Immune Response (e.g., 3,4,5-tri-CQA for Influenza)

Caption: Mechanisms of antiviral action of Caffeoylquinic Acids.

Experimental_Workflow cluster_antiviral Antiviral Activity (IC50) cluster_cytotoxicity Cytotoxicity (CC50) cluster_analysis Data Analysis A1 Prepare Cell Culture A2 Infect with Virus & Treat with CQA A1->A2 A3 Perform Plaque Reduction Assay A2->A3 A4 Calculate IC50 A3->A4 C1 Determine Selectivity Index (SI = CC50 / IC50) A4->C1 B1 Prepare Cell Culture B2 Treat with CQA B1->B2 B3 Perform MTT Assay B2->B3 B4 Calculate CC50 B3->B4 B4->C1

Caption: General workflow for assessing antiviral efficacy.

TLR_Signaling_Pathway Influenza A Virus Influenza A Virus TLR3/7 TLR3/7 Influenza A Virus->TLR3/7 MyD88/TRIF MyD88 / TRIF Adaptor Proteins TLR3/7->MyD88/TRIF IRF3/7 & NF-κB IRF3/7 & NF-κB Activation MyD88/TRIF->IRF3/7 & NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines IRF3/7 & NF-κB->Pro-inflammatory Cytokines 3,4,5-tri-O-caffeoylquinic acid 3,4,5-tri-O-caffeoylquinic acid 3,4,5-tri-O-caffeoylquinic acid->TLR3/7 Inhibition

Caption: Inhibition of TLR3/7 signaling by 3,4,5-tri-O-caffeoylquinic acid.

References

Validation

Unveiling the Potency of Dicaffeoylquinic Acids as α-Glucosidase Inhibitors: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the α-glucosidase inhibitory activity of various dicaffeoylquinic acid (DCQA) isomers. By presenting supp...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the α-glucosidase inhibitory activity of various dicaffeoylquinic acid (DCQA) isomers. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the validation and exploration of these compounds as potential therapeutic agents for type 2 diabetes.

Dicaffeoylquinic acids (DCQAs) are a class of phenolic compounds found in various plants that have garnered significant interest for their potential health benefits, including their role in glucose metabolism. As inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion, DCQAs present a promising avenue for controlling postprandial hyperglycemia. This guide offers a comparative analysis of the inhibitory effects of different DCQA isomers against α-glucosidase, supported by quantitative data from scientific literature.

Comparative Inhibitory Activity

The inhibitory potential of five DCQA isomers—1,4-dicaffeoylquinic acid (1,4-DCQA), 1,5-dicaffeoylquinic acid (1,5-DCQA), 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), and 4,5-dicaffeoylquinic acid (4,5-DCQA)—has been evaluated against α-glucosidase. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their potency. Acarbose (B1664774), a well-established α-glucosidase inhibitor, is included as a standard for reference.

CompoundIC50 (µM)Relative Potency to Acarbose
1,4-dicaffeoylquinic acid51.75 ± 0.32[1]More Potent
1,5-dicaffeoylquinic acidSee Note 1-
3,4-dicaffeoylquinic acid~128[2]Less Potent
3,5-dicaffeoylquinic acid157.13 ± 6.82[2]Less Potent
4,5-dicaffeoylquinic acid~1166[2]Significantly Less Potent
Acarbose (Standard)60.91 ± 3.85[1]-

Note 1: A specific IC50 value for 1,5-dicaffeoylquinic acid was not explicitly found in the reviewed literature. However, one study reported that it exhibited 76.9% of the inhibitory activity of acarbose at a concentration of 750 μM[1][3]. Another study established the following order of α-glucosidase inhibitory activity for the DCQA isomers: 1,4-DCQA > 1,5-DCQA > 3,4-DCQA > 4,5-DCQA > 3,5-DCQA[1][4][5].

Experimental Protocol: α-Glucosidase Inhibition Assay

The following is a detailed methodology for a typical in vitro α-glucosidase inhibition assay, a common method used to determine the inhibitory potential of compounds like DCQAs.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Dicaffeoylquinic acid isomers (test compounds)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to a concentration of 0.5 U/mL.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Dissolve the DCQA isomers and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of test concentrations.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well microplate, add 50 µL of the test compound solution at various concentrations.

    • Add 50 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for a further 30 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

    • A blank (buffer and substrate), a negative control (buffer, enzyme, and substrate), and a positive control (acarbose, enzyme, and substrate) should be included.

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflow of the α-glucosidase inhibition assay and the logical relationship of the key components.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test_Compounds Test Compounds (DCQAs) Pre_incubation Pre-incubation (Compounds + Enzyme) Test_Compounds->Pre_incubation Enzyme α-Glucosidase Solution Enzyme->Pre_incubation Substrate pNPG Solution Reaction Enzymatic Reaction (+ pNPG) Pre_incubation->Reaction Add Substrate Termination Reaction Termination (+ Na2CO3) Reaction->Termination Absorbance Absorbance Reading (405 nm) Termination->Absorbance Calculation IC50 Calculation Absorbance->Calculation

Caption: Experimental workflow for α-glucosidase inhibition assay.

G aGlucosidase α-Glucosidase Glucose Glucose aGlucosidase->Glucose Produces Carbohydrates Complex Carbohydrates Carbohydrates->aGlucosidase Digestion Absorption Glucose Absorption Glucose->Absorption DCQAs Dicaffeoylquinic Acids (Inhibitor) DCQAs->aGlucosidase Inhibits

Caption: Inhibition of α-glucosidase by dicaffeoylquinic acids.

References

Comparative

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for 3,4-Dicaffeoylquinic Acid Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of 3,4-dicaffeoylquinic acid (3,4-DCQA) is paramount for pharmacokinetics, quality control of herbal medicines, and characteriz...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3,4-dicaffeoylquinic acid (3,4-DCQA) is paramount for pharmacokinetics, quality control of herbal medicines, and characterization of functional foods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

Principle of the Methods

High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical interactions with a stationary phase (e.g., C18 column) and a mobile phase. For 3,4-DCQA, a reversed-phase HPLC method is typically used, where the compound is separated based on its polarity. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. This technique offers high selectivity and sensitivity, allowing for both quantification and structural elucidation.

Experimental Protocols

Detailed methodologies for the analysis of 3,4-DCQA using HPLC and LC-MS are outlined below. These protocols are representative and may require optimization for specific applications and matrices.

Sample Preparation (General)

A common procedure for extracting 3,4-DCQA from plant material involves ultrasound-assisted extraction with a solvent such as 70% (v/v) methanol.[1] For analysis, the extract is typically filtered through a 0.45 µm syringe filter.

HPLC-DAD Method

A representative HPLC method for the quantification of 3,4-dicaffeoylquinic acid is as follows:[2]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).[2]

  • Mobile Phase: A gradient elution is commonly used. For example, a mobile phase consisting of 0.1% (v/v) formic acid in water (A) and 0.1% (v/v) formic acid in acetonitrile (B52724) (B).[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 330 nm for caffeoylquinic acids.[1]

LC-MS/MS Method

A typical LC-MS/MS method for the analysis of 3,4-DCQA involves:[4]

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used.[4]

  • Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile with an acid modifier like formic acid is used.[4]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often employed for phenolic compounds.

  • Scan Type: For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly specific and sensitive.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the key validation parameters for HPLC and LC-MS methods for the analysis of 3,4-DCQA, compiled from various studies.

Validation ParameterHPLC-DADLC-MS/MSKey Considerations
Linearity (R²) > 0.999[5]> 0.999[4]Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.795 mg/L[4]Lower (pg/mL to ng/mL range)[5]LC-MS/MS offers significantly lower detection limits, making it suitable for trace analysis.
Limit of Quantification (LOQ) 2.386 mg/L[4]Lower (ng/mL to pg/mL range)[5]The superior sensitivity of LC-MS/MS allows for the quantification of very low concentrations of 3,4-DCQA.
Precision (RSD%) Typically < 5%Typically < 15%Both methods can achieve high precision, though this is dependent on the concentration and matrix.
Accuracy (Recovery %) ≥96% for caffeoylquinic acids[3]Method dependent, often compensated by internal standardsAccuracy in LC-MS/MS can be affected by matrix effects, which can be mitigated with the use of stable isotope-labeled internal standards.[6]
Specificity Moderate; susceptible to co-eluting compounds with similar UV spectra.[5]High; provides structural information and can distinguish between isobaric compounds.[5]The high specificity of MS detection is a major advantage for complex matrices.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation cluster_output Outcome Sample Sample Collection (e.g., Plant Material) Extraction Extraction (e.g., Ultrasound-assisted) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Injection LCMS LC-MS/MS Analysis Filtration->LCMS Injection Data_Comparison Data Comparison (Linearity, LOD, LOQ, etc.) HPLC->Data_Comparison LCMS->Data_Comparison Report Method Selection Data_Comparison->Report

Caption: Experimental workflow for the cross-validation of HPLC and LC-MS methods.

logical_relationships cluster_method Analytical Method cluster_parameters Performance Characteristics Method Choice of Method (HPLC vs. LC-MS) Specificity Specificity Method->Specificity influences Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity determines Accuracy Accuracy (Recovery) Method->Accuracy affects Precision Precision (RSD%) Method->Precision impacts Linearity Linearity (R²) Method->Linearity establishes

Caption: Logical relationships of cross-validation parameters.

Concluding Remarks

The choice between HPLC-DAD and LC-MS/MS for the analysis of 3,4-dicaffeoylquinic acid depends on the specific requirements of the study. HPLC-DAD offers a robust and cost-effective solution for routine analysis and quantification in less complex matrices.[5] In contrast, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for bioanalytical studies, analysis of complex mixtures, and when definitive identification is required.[5] Cross-validation ensures that the chosen method is fit for its intended purpose, providing reliable and accurate data for critical research and development decisions.

References

Validation

A Comparative Guide to 3,4-Dicaffeoylquinic Acid and Other Natural Antioxidants

In the landscape of antioxidant research, 3,4-Dicaffeoylquinic acid (3,4-diCQA), a naturally occurring phenolic compound, has garnered significant attention for its potent free radical scavenging and cytoprotective prope...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, 3,4-Dicaffeoylquinic acid (3,4-diCQA), a naturally occurring phenolic compound, has garnered significant attention for its potent free radical scavenging and cytoprotective properties. This guide provides an objective comparison of 3,4-diCQA with other well-established natural antioxidants, namely quercetin (B1663063), gallic acid, ascorbic acid, and trolox. The comparative analysis is supported by quantitative data from various in vitro antioxidant assays and an exploration of their underlying mechanisms of action, with a focus on the Nrf2 signaling pathway.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of 3,4-dicaffeoylquinic acid and other selected natural antioxidants are summarized in the table below. The data, presented as IC50, EC50, or Trolox Equivalent Antioxidant Capacity (TEAC) values, are compiled from various studies. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different sources. A lower IC50 or EC50 value indicates a higher antioxidant activity.

Antioxidant CompoundDPPH Radical Scavenging (IC50/EC50, µM)ABTS Radical Scavenging (TEAC)Ferric Reducing Antioxidant Power (FRAP) (mmol TE/g)Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/g)
3,4-Dicaffeoylquinic Acid 68.91 µg/mLData Not Available2.18 µg/mL (EC50)Data Not Available
Quercetin ~5-20[1]~4-7[1]Data Not Available~4-8[1]
Gallic Acid Strongest activity (0-100 µg/mL range)[2][3]High activity (0-50 µg/mL range)[2]High activityData Not Available
Ascorbic Acid Moderate activity (0-200 µg/mL range)[2]Data Not AvailableLower than gallic and caffeic acid[1]Data Not Available
Trolox Moderate activity (0-250 µg/mL range)[2]1.0 (by definition)Lower than gallic and caffeic acid[1]Standard

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4]

  • Reagent Preparation: A 0.1 mM solution of DPPH is prepared in methanol.

  • Sample Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., methanol) and serially diluted.

  • Assay Procedure:

    • In a 96-well microplate, a specific volume of the test compound dilution is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Stock solutions of the test compounds are prepared and serially diluted.

  • Assay Procedure:

    • A small volume of the test compound dilution is added to a larger volume of the diluted ABTS•+ working solution.

    • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Stock solutions of the test compounds are prepared and serially diluted.

  • Assay Procedure:

    • A small volume of the test compound dilution is mixed with the FRAP reagent.

    • The mixture is incubated at 37°C for a defined time (e.g., 4 minutes).

    • The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O or Trolox. The antioxidant capacity of the test compound is expressed as ferric reducing ability in µM Fe(II) equivalents or as Trolox equivalents.[1]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Reagent Preparation: A fluorescein (B123965) solution is prepared in a phosphate (B84403) buffer (75 mM, pH 7.4). A peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is also prepared in the same buffer.

  • Sample Preparation: Stock solutions of the test compounds are prepared and serially diluted.

  • Assay Procedure:

    • The test compound dilution is mixed with the fluorescein solution in a black 96-well microplate.

    • The plate is incubated at 37°C for a pre-incubation period.

    • The AAPH solution is added to initiate the reaction.

    • The fluorescence decay is monitored kinetically at an emission wavelength of 520 nm and an excitation wavelength of 480 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Signaling Pathways and Mechanisms of Action

A key mechanism by which many natural antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

General Nrf2 signaling pathway activation.
3,4-Dicaffeoylquinic Acid, Quercetin, and Gallic Acid: Nrf2 Activators

3,4-Dicaffeoylquinic acid, along with other dicaffeoylquinic acid isomers, quercetin, and gallic acid, are known to activate the Nrf2 pathway.[7][8][9] These compounds can interact with Keap1, the primary negative regulator of Nrf2.[10][11] This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex and allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various antioxidant and detoxification enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).

Antioxidant_Nrf2_Modulation cluster_antioxidants Natural Antioxidants DCQA 3,4-Dicaffeoylquinic Acid Keap1 Keap1 DCQA->Keap1 Interacts with Quercetin Quercetin Quercetin->Keap1 Competitively binds to Arg483 Gallic_Acid Gallic Acid Gallic_Acid->Keap1 Potentially interacts with Nrf2_translocation Nrf2 Nuclear Translocation Keap1->Nrf2_translocation Inhibits Nrf2 degradation ARE_activation ARE Binding & Gene Expression Nrf2_translocation->ARE_activation Cellular_Protection Enhanced Cellular Antioxidant Defense ARE_activation->Cellular_Protection

Modulation of the Nrf2 pathway by select antioxidants.
Ascorbic Acid and Trolox: Direct Scavengers and Potential Nrf2 Modulators

Ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E) are primarily known for their direct radical scavenging activities. Ascorbic acid can donate electrons to neutralize a wide range of reactive oxygen species (ROS).[12] Trolox also acts by donating a hydrogen atom from its chromanol ring to free radicals. While their primary mechanism is direct scavenging, some evidence suggests that they can also influence the Nrf2 pathway, although the interaction is less direct compared to the other polyphenols discussed.[13][14][15]

Direct_Scavenging_Workflow ROS Reactive Oxygen Species (ROS) Antioxidants Ascorbic Acid / Trolox ROS->Antioxidants Scavenged by Cellular_Components Cellular Components (DNA, Proteins, Lipids) ROS->Cellular_Components Attack Neutralized_ROS Neutralized Species Antioxidants->Neutralized_ROS Protection Cellular Protection Antioxidants->Protection Leads to Damage Oxidative Damage Cellular_Components->Damage

References

Comparative

A Comparative Guide to the Structure-Activity Relationship of Di-O-caffeoylquinic Acids

For Researchers, Scientists, and Drug Development Professionals Di-O-caffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found in various plants, renowned for their diverse pharmacological activities. As...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-O-caffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found in various plants, renowned for their diverse pharmacological activities. As isomers, their biological effects are intricately linked to the specific positioning of the two caffeoyl groups on the quinic acid core. This guide provides a comparative analysis of the structure-activity relationships (SAR) of diCQA isomers, focusing on their antioxidant, anti-inflammatory, neuroprotective, and antiviral properties. The information is supported by experimental data to aid in the research and development of diCQA-based therapeutics.

Comparative Biological Activities of Di-O-caffeoylquinic Acid Isomers

The biological potency of diCQA isomers varies significantly based on the substitution pattern of the caffeoyl groups on the quinic acid backbone. The following tables summarize the quantitative data from various studies, highlighting these differences. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Antioxidant Activity

DiCQAs are potent antioxidants, generally exhibiting greater activity than their monocaffeoylquinic acid counterparts due to the presence of more hydroxyl groups.[1][2] The spatial arrangement of the caffeoyl moieties plays a crucial role in their radical scavenging and reducing capabilities.

Table 1: Comparison of Antioxidant Activity of Di-O-caffeoylquinic Acid Isomers

IsomerAssayIC50 / EC50 (µM)Key Findings
Adjacent Isomers
3,4-diCQADPPH Radical ScavengingLower than non-adjacent isomersIsomers with adjacent caffeoyl groups often show higher antioxidant activity in chemical assays.[3]
4,5-diCQADPPH Radical ScavengingLower than non-adjacent isomersThe position of the caffeoyl group at C-4 is suggested to be important for high antiradical activity.[3]
Non-Adjacent Isomers
1,3-diCQACytoprotective (bmMSCs)Higher cytoprotective effect than adjacent isomersCellular antioxidant effects can differ from chemical assays.
1,5-diCQACytoprotective (bmMSCs)Higher cytoprotective effect than adjacent isomersDemonstrates the complexity of SAR in biological systems.[3]
3,5-diCQADPPH Radical Scavenging-Generally considered a potent antioxidant.
Anti-inflammatory Activity

DiCQAs exert anti-inflammatory effects by modulating key signaling pathways, leading to a reduction in pro-inflammatory mediators. The inhibitory concentration of these compounds can vary depending on the specific isomer and the inflammatory stimulus.

Table 2: Comparison of Anti-inflammatory Activity of Di-O-caffeoylquinic Acid Isomers

IsomerCell LineParameterIC50 / PoD (µM)Key Findings
3,4-diCQARAW264.7NO Production8 - 80Inhibition of NF-κB and MAPK pathways is a common mechanism.[4]
3,5-diCQARAW264.7NO Production3 - 40Demonstrates potent inhibition of pro-inflammatory mediators.[4]
4,5-diCQARAW264.7NO Production4 - 40Shows dose-dependent suppression of iNOS, COX-2, TNF-α, and IL-6.[4]

*PoD (Point of Departure) refers to the concentration causing a statistically significant effect.

Neuroprotective Activity

Several diCQA isomers have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage and cell death. Their neuroprotective effects are linked to the modulation of cellular energy metabolism and anti-apoptotic pathways.

Table 3: Comparison of Neuroprotective Activity of Di-O-caffeoylquinic Acid Isomers

IsomerCell LineProtective Effect AgainstEC50 (µM)Key Findings
3,4-diCQASH-SY5YH₂O₂-induced cell death-Provides significant neuroprotection.[5]
3,5-diCQASH-SY5YH₂O₂-induced cell death-Attenuates neuronal death and caspase-3 activation.[5]
3,5-diCQASH-SY5YAβ₁₋₄₂-induced toxicity-Increases PGK1 expression and intracellular ATP levels.[6]
4,5-diCQASH-SY5YH₂O₂-induced injury-Shows cytoprotective effects.[7]
Antiviral Activity

Specific diCQA isomers have shown promising antiviral activity, particularly against respiratory viruses, by interfering with viral entry and replication.

Table 4: Comparison of Antiviral Activity of Di-O-caffeoylquinic Acid Isomers

IsomerVirusCell LineIC50 (µM)Key Findings
3,4-diCQARespiratory Syncytial Virus (RSV)HEp-22.33Inhibits virus-cell and cell-cell fusion.[8]
3,5-diCQARespiratory Syncytial Virus (RSV)HEp-21.16More potent than 3,4-diCQA against RSV in this study.[8]
3,4-diCQAEnterovirus A-71 (EV-A71)--Disrupts viral attachment to host cells.[9]

Signaling Pathways and Mechanisms of Action

The biological activities of diCQAs are underpinned by their interaction with and modulation of critical cellular signaling pathways.

Anti-inflammatory Signaling Pathway

DiCQAs mitigate inflammation primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK_pathway->AP1 activates NFkB_pathway NF-κB Pathway diCQA di-O-caffeoylquinic acids diCQA->MAPK_pathway inhibits diCQA->IKK inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory_Mediators induces transcription of Nucleus Nucleus AP1->Nucleus translocates to NFkB NF-κB (p65/p50) NFkB->Pro_inflammatory_Mediators induces transcription of NFkB->Nucleus translocates to Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation IkB IκBα IkB->NFkB releases IKK->IkB phosphorylates

Caption: Inhibition of NF-κB and MAPK signaling pathways by diCQAs.

Neuroprotective Signaling Pathway

The neuroprotective effects of certain diCQAs, such as 3,5-diCQA, are associated with the upregulation of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis. This leads to increased ATP production, which is crucial for neuronal survival and function, particularly under conditions of oxidative stress.[6]

G diCQA 3,5-di-O-caffeoylquinic acid PGK1 Phosphoglycerate Kinase 1 (PGK1) Upregulation diCQA->PGK1 induces Glycolysis Glycolysis PGK1->Glycolysis enhances ATP Increased ATP Production Glycolysis->ATP Neuronal_Survival Enhanced Neuronal Survival and Function ATP->Neuronal_Survival Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection Oxidative_Stress Oxidative Stress (e.g., Aβ toxicity) Oxidative_Stress->Neuroprotection counteracts

Caption: Neuroprotective mechanism of 3,5-diCQA via PGK1 upregulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivities of diCQAs.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a working solution of DPPH in methanol (B129727) or ethanol.

    • Add various concentrations of the diCQA isomer to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

  • Protocol:

    • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

    • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at 734 nm.

    • Add different concentrations of the diCQA isomer to the diluted ABTS•+ solution.

    • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in cell culture supernatants.

  • Protocol:

    • Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the diCQA isomer for a specified time.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at approximately 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Neuroprotective Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: This assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

    • Pre-treat the cells with different concentrations of the diCQA isomer.

    • Induce cellular stress with a neurotoxin (e.g., H₂O₂ or Aβ peptide).

    • After the treatment period, add MTT solution to each well and incubate.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability relative to the control and determine the EC50 value.

Antiviral Activity Assays

1. Plaque Reduction Assay

  • Principle: This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques (areas of cell death) in a cell monolayer by 50%.

  • Protocol:

    • Grow a confluent monolayer of host cells (e.g., HEp-2 for RSV) in multi-well plates.

    • Incubate a known amount of virus with serial dilutions of the diCQA isomer.

    • Infect the cell monolayers with the virus-compound mixtures.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) with the corresponding diCQA concentration.

    • Incubate the plates until plaques are visible.

    • Fix and stain the cells to visualize and count the plaques.

    • Calculate the percentage of plaque reduction and determine the IC50 value.

This guide provides a foundational understanding of the structure-activity relationships of di-O-caffeoylquinic acids. Further research with standardized methodologies will be crucial for a more definitive comparative analysis and for harnessing the full therapeutic potential of these promising natural compounds.

References

Validation

A Comparative Analysis of the Cytotoxic Effects of Dicaffeoylquinic Acids on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals Dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential as antica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential as anticancer agents. These natural compounds have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and notably, cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic properties of different DCQA isomers, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Comparative Cytotoxicity Data

The cytotoxic efficacy of dicaffeoylquinic acid isomers varies depending on the specific isomer, the cancer cell line, and the experimental conditions. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these comparisons.

Dicaffeoylquinic Acid IsomerCancer Cell LineIC50 ValueReference
4,5-dicaffeoylquinic acid (4,5-diCQA)DU-145 (Prostate Cancer)5 µM[1]
1,3-dicaffeoylquinic acid (1,3-DCQA)MCF-7 (Breast Cancer)< 300 µM[2]
1,3-dicaffeoylquinic acid (1,3-DCQA)MDA-MB-231 (Breast Cancer)< 300 µM[2]
3,5-dicaffeoylquinic acid (3,5-DCQA)MCF-7 (Breast Cancer)< 300 µM[2]
3,5-dicaffeoylquinic acid (3,5-DCQA)MDA-MB-231 (Breast Cancer)< 300 µM[2]

Experimental Protocols

The following is a generalized protocol for a common cytotoxicity assay used to evaluate the effects of dicaffeoylquinic acids on cancer cells.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, DU-145)

  • Dicaffeoylquinic acid isomers (e.g., 1,3-DCQA, 3,5-DCQA, 4,5-diCQA)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dicaffeoylquinic acid isomers in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of DCQA solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the DCQAs, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Dicaffeoylquinic acids exert their cytotoxic effects through the modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

1,3-Dicaffeoylquinic Acid Signaling Pathway in Breast Cancer

1,3-DCQA has been shown to inhibit the proliferation and metastasis of breast cancer cells by targeting the 14-3-3τ protein. This interaction subsequently modulates the Jak/PI3K/Akt and Raf/ERK pathways and induces apoptosis through the Bad/Bax/caspase 9 signaling pathway.[2]

G 1,3-DCQA Signaling Pathway in Breast Cancer DCQA 1,3-Dicaffeoylquinic Acid YWHAE 14-3-3τ DCQA->YWHAE binds to Apoptosis Apoptosis (Bad/Bax/Caspase 9) DCQA->Apoptosis induces IL6_JAK2_PI3K IL6/JAK2/PI3K Pathway YWHAE->IL6_JAK2_PI3K inhibits RAF_ERK Raf/ERK Pathway YWHAE->RAF_ERK inhibits Proliferation Cell Proliferation & Metastasis IL6_JAK2_PI3K->Proliferation promotes RAF_ERK->Proliferation promotes Apoptosis->Proliferation inhibits

Caption: 1,3-DCQA inhibits breast cancer cell proliferation and metastasis.

4,5-Dicaffeoylquinic Acid Mechanism in Prostate Cancer

In prostate cancer cells, 4,5-diCQA has been found to induce cell cycle arrest at the S phase, rather than inducing programmed cell death.[1] This arrest in the cell cycle progression ultimately inhibits the proliferation of cancer cells.

G 4,5-diCQA Mechanism in Prostate Cancer DCQA 4,5-Dicaffeoylquinic Acid CellCycle Cell Cycle DCQA->CellCycle S_Phase S Phase Arrest CellCycle->S_Phase induces Proliferation Cell Proliferation S_Phase->Proliferation inhibits

Caption: 4,5-diCQA induces S phase cell cycle arrest in prostate cancer cells.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening the cytotoxic activity of dicaffeoylquinic acids involves several key steps, from initial cell culture to final data analysis.

G General Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cancer Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep DCQA Solution Preparation Treatment Treatment with DCQAs CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50

References

Comparative

A Head-to-Head Comparison of 3,4-DCQA and 4,5-DCQA Bioactivity

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of 3,4-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid with Supporting Experimental Data. Introdu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of 3,4-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid with Supporting Experimental Data.

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of phenolic compounds found in various plants, notably in coffee beans and certain medicinal herbs. Among the various isomers, 3,4-dicaffeoylquinic acid (3,4-DCQA) and 4,5-dicaffeoylquinic acid (4,5-DCQA) have garnered significant attention for their diverse and potent biological activities. These activities, which include antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic effects, position them as promising candidates for therapeutic development. This guide provides a head-to-head comparison of the bioactivities of 3,4-DCQA and 4,5-DCQA, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Chemical Structures

The subtle difference in the esterification positions of the two caffeoyl groups on the quinic acid core dictates the distinct three-dimensional structure of each isomer, which in turn influences their interaction with biological targets.

Figure 1: Chemical Structures of 3,4-DCQA and 4,5-DCQA

Chemical structures of the two isomers.

Quantitative Bioactivity Comparison

The following tables summarize the quantitative data on the key bioactivities of 3,4-DCQA and 4,5-DCQA, based on available head-to-head comparative studies and individual reports.

Table 1: α-Glucosidase Inhibitory Activity
CompoundIC50 (µM)Reference
3,4-DCQA 128[1]
4,5-DCQA 1166[1]

Lower IC50 value indicates greater potency.

Table 2: Anti-inflammatory Activity
ActivityCompoundEffective Concentration (Point of Departure - PoD)Cell LineStimulantReference
TNF-α Secretion Inhibition 3,4-DCQA 50 µMRAW264.7LPS[2]
4,5-DCQA 4-10 µMRAW264.7LPS[2]
IL-6 Secretion Inhibition 3,4-DCQA 25-50 µMVariousVarious[2]
4,5-DCQA 2-50 µMVariousVarious[2]

PoD (Point of Departure) represents the concentration causing a statistically significant effect. A lower PoD suggests higher potency.

Table 3: Antioxidant Activity
CompoundAssayIC50 / EC50Reference
3,4-DCQA DPPH ScavengingEC50: 68.91 µg/mL[3]
Ferric Reducing ActivityEC50: 2.18 µg/mL[3]
β-carotene BleachingEC50: 23.85 µg/mL[3]
4,5-DCQA DPPH ScavengingIC50: 19.8 µM[4]

Direct comparative studies with IC50 values for antioxidant activity are limited. The provided data is from separate studies and should be interpreted with caution.

Table 4: Neuroprotective Activity
CompoundAssayResultCell LineStressorReference
3,4-DCQA Cell ViabilityShowed protective effectsSH-SY5YH₂O₂[2]
3,5-DCQA Cell ViabilityShowed protective effectsSH-SY5YH₂O₂[2]

A direct comparison of 3,4-DCQA and 4,5-DCQA for neuroprotection was not found. This study compares 3,4-DCQA with the 3,5-isomer.

Mechanistic Insights: Modulation of Signaling Pathways

Both 3,4-DCQA and 4,5-DCQA exert their anti-inflammatory effects, at least in part, through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Figure 2: Comparative Modulation of NF-κB and MAPK Signaling Pathways

Signaling_Pathways cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response cluster_inhibitors Inhibition by DCQAs Stimulus LPS / TNF-α MAP3K MAP3K Stimulus->MAP3K IKK IKK Stimulus->IKK MAP2K MAP2K MAP3K->MAP2K MAPK p38, JNK, ERK MAP2K->MAPK Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK->Inflammatory_Genes activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc Nuclear NF-κB NFκB->NFκB_nuc translocates NFκB_nuc->Inflammatory_Genes activates DCQA34 3,4-DCQA DCQA34->IKK inhibits DCQA45 4,5-DCQA DCQA45->MAPK inhibits DCQA45->IKK inhibits

DCQAs inhibit inflammatory responses.

Experimental Protocols

α-Glucosidase Inhibitory Activity Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Materials:

    • α-glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate (B84403) buffer (pH 6.8)

    • Test compounds (3,4-DCQA and 4,5-DCQA)

    • Acarbose (B1664774) (positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare various concentrations of the test compounds and acarbose in phosphate buffer.

    • In a 96-well plate, add 50 µL of the test compound solution to 100 µL of α-glucosidase solution (0.1 U/mL in phosphate buffer).

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer).

    • Incubate the plate at 37°C for 15 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Materials:

    • DPPH solution in methanol (B129727)

    • Test compounds (3,4-DCQA and 4,5-DCQA)

    • Ascorbic acid or Trolox (positive control)

    • Methanol

    • 96-well microplate reader or spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of the test compounds and the positive control in methanol.

    • In a 96-well plate, mix 100 µL of the test compound solution with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 or EC50 value is determined.[3]

Cell Viability (MTT) Assay for Neuroprotection

This assay assesses the ability of a compound to protect cells from a toxic insult.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium (e.g., DMEM/F12)

    • Fetal bovine serum (FBS)

    • Penicillin-Streptomycin

    • Hydrogen peroxide (H₂O₂) or other neurotoxin

    • Test compounds (3,4-DCQA and 4,5-DCQA)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

    • Induce cytotoxicity by adding H₂O₂ to the cell culture medium at a pre-determined toxic concentration.

    • Incubate for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells.[2]

Experimental Workflow Diagram

Figure 3: General Workflow for In Vitro Bioactivity Assessment

Experimental_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison Compound_Prep Prepare Test Compounds (3,4-DCQA & 4,5-DCQA) Incubation Incubate Compounds with Biological System Compound_Prep->Incubation Assay_Prep Prepare Assay Reagents (Enzymes, Substrates, Cells) Assay_Prep->Incubation Measurement Measure Endpoint (e.g., Absorbance) Incubation->Measurement Calculation Calculate % Inhibition or % Viability Measurement->Calculation IC50 Determine IC50/EC50 Values Calculation->IC50 Compare Compare Bioactivity of 3,4-DCQA vs. 4,5-DCQA IC50->Compare

A streamlined workflow for bioactivity testing.

Conclusion

The differential activities of these closely related isomers underscore the importance of stereochemistry in drug design and development. The choice between 3,4-DCQA and 4,5-DCQA for further investigation will depend on the specific therapeutic target. For instance, 3,4-DCQA may be a more promising lead for developing anti-diabetic agents, while 4,5-DCQA could be more suitable for applications targeting inflammatory conditions. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to further explore the therapeutic potential of these fascinating natural products.

References

Validation

Unveiling the Anti-Inflammatory Action of 3,4-Dicaffeoylquinic Acid: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-inflammatory properties of 3,4-dicaffeoylquinic acid (3,4-diCQA) against other relevant compounds. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-inflammatory properties of 3,4-dicaffeoylquinic acid (3,4-diCQA) against other relevant compounds. Through a synthesis of experimental data, detailed methodologies, and pathway visualizations, this document provides a comprehensive resource for evaluating the therapeutic potential of 3,4-diCQA in targeting inflammatory pathways.

Comparative In Vitro Anti-Inflammatory Activity

3,4-Dicaffeoylquinic acid, a notable member of the dicaffeoylquinic acid (diCQA) family, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are instrumental in regulating the expression of a wide array of pro-inflammatory genes. Experimental evidence, largely from in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, indicates that diCQA isomers can effectively suppress the production of critical pro-inflammatory mediators.

The following tables summarize the available quantitative data, offering a comparative overview of the inhibitory effects of 3,4-diCQA and its isomers on various inflammatory markers. While direct head-to-head comparisons with conventional anti-inflammatory drugs under identical conditions are limited in the reviewed literature, the presented data provides valuable insights into the relative potency of these compounds.

Table 1: Comparative Inhibition of Pro-inflammatory Mediators by Dicaffeoylquinic Acid Isomers in LPS-Stimulated RAW 264.7 Macrophages

IsomerTarget MediatorConcentration% Inhibition / Effect
3,4-diCQATNF-α50 µMSignificant reduction
3,4-diCQAIL-625-50 µMSignificant reduction
4,5-diCQANitric Oxide (NO)4 µMDose-dependent reduction
4,5-diCQAProstaglandin E2 (PGE2)4 µM55%
4,5-diCQATNF-α4 µM40%
4,5-diCQAIL-64 µM20%
3,5-diCQANitric Oxide (NO)25 µMSignificant reduction
1,3-diCQAIL-6290 µMSignificant reduction

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Comparative IC50 Values for Inhibition of Pro-inflammatory Mediators

CompoundTarget MediatorCell LineIC50 (µM)
IndomethacinPGE2 ReleaseHuman Synovial Cells0.0055
IndomethacinNO ProductionRAW 264.756.8
IndomethacinTNF-α ReleaseRAW 264.7143.7
3,5-diCQADPPH radical scavenging-4.26 µg/mL

Note: The IC50 values for Indomethacin and 3,5-diCQA are from different studies and experimental setups, and are presented for indirect comparison.

Key Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of 3,4-dicaffeoylquinic acid are primarily attributed to its ability to interfere with the NF-κB and MAPK signaling cascades. These pathways are central to the cellular response to inflammatory stimuli.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB Inhibits Dissociation NFkappaB NF-κB (p50/p65) diCQA 3,4-diCQA diCQA->IKK Inhibits NFkappaB_nuc NF-κB (p50/p65) Genes Pro-inflammatory Gene Transcription NFkappaB_nuc->Genes Induces IkappaB_NFkappaB->NFkappaB_nuc Translocation

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates diCQA 3,4-diCQA diCQA->MAPK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression AP1->Genes Induces

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments commonly employed to validate the anti-inflammatory effects of compounds like 3,4-dicaffeoylquinic acid.

LPS-Stimulated RAW 264.7 Macrophage Assay

This in vitro assay is a standard model for assessing the anti-inflammatory potential of compounds.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1-5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 3,4-dicaffeoylquinic acid or the control vehicle. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine (TNF-α, IL-6) Production: The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage inhibition of each inflammatory mediator by the test compound is calculated relative to the LPS-stimulated control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

experimental_workflow cluster_protocol LPS-Stimulated Macrophage Assay Workflow A Seed RAW 264.7 cells (96-well plate) B Overnight Incubation A->B C Pre-treat with 3,4-diCQA (1-2 hours) B->C D Stimulate with LPS (24 hours) C->D E Collect Supernatant D->E F Measure NO (Griess Assay) E->F G Measure Cytokines (ELISA) E->G

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of a compound's action.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with 3,4-dicaffeoylquinic acid and/or LPS as described in the previous protocol.

  • Protein Extraction:

    • Total Protein: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Cytoplasmic and Nuclear Fractions: For translocation studies (e.g., NF-κB p65), cytoplasmic and nuclear proteins are fractionated using a specialized kit.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-JNK, phospho-ERK) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is used to normalize for protein loading.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of target proteins is normalized to the loading control.[2][3]

Conclusion

The available evidence strongly suggests that 3,4-dicaffeoylquinic acid possesses significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. This guide provides a framework for comparing its potential efficacy against other anti-inflammatory agents using established in vitro models. However, to definitively validate the anti-inflammatory effects of 3,4-diCQA and establish its therapeutic potential, further head-to-head comparative studies with standard anti-inflammatory drugs in a variety of in vitro and in vivo models are warranted.

References

Comparative

Unraveling the Conformational Impact on Dicaffeoylquinic Acid Bioactivity: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of molecular conformation on the biological activity of therapeutic compounds is paramount. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of molecular conformation on the biological activity of therapeutic compounds is paramount. This guide provides a comprehensive comparison of the bioactivity of dicaffeoylquinic acid (diCQA) isomers, highlighting how their conformational differences influence their antioxidant, anti-inflammatory, and neuroprotective properties. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Dicaffeoylquinic acids, a class of polyphenolic compounds abundant in various plants, are renowned for their health-promoting benefits.[1] These molecules consist of a quinic acid core esterified with two caffeic acid moieties. The specific attachment points of the caffeoyl groups on the quinic acid ring give rise to several positional isomers, with 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA being among the most studied. These structural variations, or conformations, directly influence the molecule's interaction with biological targets, leading to differences in their therapeutic efficacy.

Comparative Bioactivity of Dicaffeoylquinic Acid Isomers

The bioactivity of diCQA isomers is multifaceted, with antioxidant, anti-inflammatory, and neuroprotective effects being the most extensively investigated. Generally, dicaffeoylquinic acids exhibit greater potency than their monocaffeoylquinic acid counterparts due to the presence of two catechol rings, which enhances their radical scavenging capabilities.[2] However, the positioning of these caffeoyl groups introduces conformational nuances that fine-tune their biological actions.

Antioxidant Activity

The antioxidant capacity of diCQA isomers is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. Studies have consistently shown that the arrangement of the caffeoyl groups impacts this radical scavenging efficiency.

It has been suggested that adjacent dicaffeoylquinic acids, such as 3,4-diCQA and 4,5-diCQA, exhibit higher antioxidant activity in chemical-based assays compared to non-adjacent isomers like 3,5-diCQA.[3] This is potentially due to the proximity of the catechol groups influencing their electrochemical properties. Among the common isomers, 4,5-diCQA has often been reported to possess superior antioxidant activity.[2]

Table 1: Comparative Antioxidant Activity of Dicaffeoylquinic Acid Isomers

IsomerDPPH Radical Scavenging (IC50, µM)Reference
1,3-diCQA5 - 50[4]
3,4-diCQA6 - 20[4]
3,5-diCQA5.1 - 21[4]
4,5-diCQA5.6 - 15[4]

Note: IC50 values represent the concentration required to inhibit 50% of the DPPH radical activity. A lower IC50 value indicates higher antioxidant activity. The ranges are compiled from various studies and experimental conditions may vary.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and diCQAs have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental evidence suggests that the conformational differences among diCQA isomers influence their ability to suppress the production of pro-inflammatory mediators. For instance, 4,5-diCQA has been shown to be a potent inhibitor of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] The anti-inflammatory effects of 4,5-diCQA are mediated, at least in part, by the suppression of NF-κB nuclear translocation and MAPK phosphorylation.[5]

Table 2: Comparative Anti-inflammatory Activity of 4,5-Dicaffeoylquinic Acid in LPS-Stimulated RAW 264.7 Macrophages

MediatorConcentration of 4,5-diCQAInhibitionReference
Nitric Oxide (NO)1, 2, and 4 µMDose-dependent reduction[5]
Prostaglandin E2 (PGE2)1, 2, and 4 µMDose-dependent reduction[5]
TNF-α1, 2, and 4 µMDose-dependent reduction[5]
IL-61, 2, and 4 µMDose-dependent reduction[5]
Neuroprotective Effects

Oxidative stress and inflammation are major contributors to the pathogenesis of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of diCQAs make them promising candidates for neuroprotection.

Studies utilizing the human neuroblastoma SH-SY5Y cell line have demonstrated the protective effects of diCQA isomers against oxidative stress-induced cell death. For example, pretreatment with 3,5-diCQA has been shown to attenuate neuronal death and caspase-3 activation induced by hydrogen peroxide (H₂O₂).[1] Furthermore, 3,5-diCQA was found to restore the levels of the endogenous antioxidant glutathione (B108866) in H₂O₂-treated cells.[1] Other research has highlighted the neuroprotective role of various caffeoylquinic acid derivatives in SH-SY5Y cells by modulating oxidative status and related signaling pathways.[6][7]

Signaling Pathways Modulated by Dicaffeoylquinic Acids

The anti-inflammatory effects of dicaffeoylquinic acids are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response, and their inhibition by diCQAs has been a key area of investigation.

Upon stimulation by inflammatory triggers like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Dicaffeoylquinic acids are suggested to inhibit this process by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[8]

The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, also plays a crucial role in regulating the expression of inflammatory mediators. Dicaffeoylquinic acids have been shown to inhibit the phosphorylation of these MAPKs, thus dampening the downstream inflammatory response.[5][8]

G Inhibitory Action of Dicaffeoylquinic Acids on NF-κB and MAPK Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK phosphorylates MAPK_nuc p-MAPK MAPK->MAPK_nuc translocates diCQA Dicaffeoylquinic Acids diCQA->IKK inhibits diCQA->MAPK inhibits phosphorylation DNA DNA NFkB_nuc->DNA binds MAPK_nuc->DNA activates transcription factors Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Genes transcription

Caption: Dicaffeoylquinic acids inhibit inflammation by blocking the NF-κB and MAPK pathways.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used to assess the bioactivity of dicaffeoylquinic acids.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • A solution of DPPH in methanol (B129727) is prepared.

    • Various concentrations of the diCQA isomer are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at approximately 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color.

  • Protocol:

    • The ABTS•+ solution is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable buffer to a specific absorbance at 734 nm.

    • Different concentrations of the diCQA isomer are mixed with the diluted ABTS•+ solution.

    • The absorbance is measured after a set incubation time.

    • The scavenging activity is calculated relative to a standard antioxidant like Trolox.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the diCQA isomer for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., IκBα, p65, ERK, JNK, p38) in cell lysates are determined by Western blotting using specific primary and secondary antibodies.

Neuroprotective Activity Assay in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in a suitable culture medium at 37°C and 5% CO₂.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an agent like hydrogen peroxide (H₂O₂).

  • Treatment: Cells are pre-treated with different concentrations of the diCQA isomer for a certain period before the addition of the oxidative stressor.

  • Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.

  • Measurement of Apoptosis (Caspase-3 Activity): The activity of caspase-3, a key executioner of apoptosis, is measured using a colorimetric or fluorometric assay.

G General Workflow for In Vitro Bioactivity Assessment of diCQA Isomers cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assays (RAW 264.7 cells) cluster_neuroprotective Neuroprotective Assays (SH-SY5Y cells) DPPH DPPH Assay Antioxidant_Result IC50 / % Inhibition DPPH->Antioxidant_Result ABTS ABTS Assay ABTS->Antioxidant_Result Cell_Culture_RAW Cell Culture Pretreatment_diCQA_RAW Pre-treatment with diCQA Cell_Culture_RAW->Pretreatment_diCQA_RAW Stimulation_LPS Stimulation with LPS Pretreatment_diCQA_RAW->Stimulation_LPS Griess Griess Assay (NO) Stimulation_LPS->Griess ELISA ELISA (TNF-α, IL-6) Stimulation_LPS->ELISA Western_Blot_Inflam Western Blot (iNOS, COX-2, p-MAPK, p-IκBα) Stimulation_LPS->Western_Blot_Inflam Anti_inflam_Result Inhibition of Inflammatory Mediators & Signaling Griess->Anti_inflam_Result ELISA->Anti_inflam_Result Western_Blot_Inflam->Anti_inflam_Result Cell_Culture_SH Cell Culture Pretreatment_diCQA_SH Pre-treatment with diCQA Cell_Culture_SH->Pretreatment_diCQA_SH Oxidative_Stress Induction of Oxidative Stress (H₂O₂) Pretreatment_diCQA_SH->Oxidative_Stress MTT MTT Assay (Cell Viability) Oxidative_Stress->MTT Caspase Caspase-3 Assay (Apoptosis) Oxidative_Stress->Caspase Neuro_Result Increased Cell Viability Reduced Apoptosis MTT->Neuro_Result Caspase->Neuro_Result

References

Validation

Unveiling the Differential Effects of 3,4-Dicaffeoylquinic Acid: A Comparative Analysis in Cancer and Immune Cell Lines

Researchers exploring the therapeutic potential of 3,4-dicaffeoylquinic acid (3,4-diCQA), a naturally occurring polyphenolic compound, will find value in understanding its distinct effects across different cell types. Th...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers exploring the therapeutic potential of 3,4-dicaffeoylquinic acid (3,4-diCQA), a naturally occurring polyphenolic compound, will find value in understanding its distinct effects across different cell types. This guide provides a comparative analysis of 3,4-diCQA's activity in the human non-small cell lung adenocarcinoma cell line, NCI-H23, and the murine macrophage cell line, RAW 264.7, supported by experimental data and detailed protocols.

This comparison highlights the compound's cytotoxic and pro-apoptotic effects in a cancer cell line versus its anti-inflammatory properties in an immune cell line, offering insights for drug development professionals in oncology and immunology.

Quantitative Comparison of 3,4-Dicaffeoylquinic Acid Effects

The following table summarizes the key quantitative findings of 3,4-dicaffeoylquinic acid's effects on NCI-H23 and RAW 264.7 cell lines.

ParameterNCI-H23 (Human Lung Adenocarcinoma)RAW 264.7 (Murine Macrophages)
Primary Effect Cytotoxicity and Apoptosis InductionAnti-inflammatory Response
EC₅₀ (Cytotoxicity) 3.26 ± 0.35 µg/mL[1]Not established for cytotoxicity; used at non-toxic concentrations for anti-inflammatory assays.
Key Biomarker Modulation Induction of DNA fragmentation, indicative of apoptosis.[1]Inhibition of Nitric Oxide (NO), Prostaglandin E₂ (PGE₂), TNF-α, IL-1β, and IL-6 production upon LPS stimulation.[2][3][4]
Signaling Pathway Modulation Apoptotic signaling pathways are activated.Inhibition of NF-κB and MAPK signaling pathways.[2][3][4]

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to enable reproducibility and further investigation.

NCI-H23 Cell Line: Cytotoxicity and Apoptosis Assays

1. Cell Culture: NCI-H23 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052). Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cytotoxicity Assay (MTT Assay):

  • Seed NCI-H23 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 3,4-dicaffeoylquinic acid (e.g., 0.1 to 100 µg/mL) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. The EC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

3. Apoptosis Assay (DNA Fragmentation):

  • Treat NCI-H23 cells with 3,4-dicaffeoylquinic acid at its EC₅₀ concentration for 48 hours.

  • Harvest the cells and extract genomic DNA using a commercially available DNA extraction kit.

  • Perform agarose (B213101) gel electrophoresis of the extracted DNA.

  • Visualize the DNA under UV light. The appearance of a DNA ladder pattern indicates apoptosis-induced DNA fragmentation.[1]

RAW 264.7 Cell Line: Anti-inflammatory Assays

1. Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of 3,4-dicaffeoylquinic acid for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).

  • Measure the absorbance at 540 nm. The concentration of nitrite (B80452), an indicator of NO production, is determined using a sodium nitrite standard curve.[5][6]

3. Cytokine and Prostaglandin Measurement (ELISA):

  • Culture and treat RAW 264.7 cells with 3,4-dicaffeoylquinic acid and LPS as described for the NO production assay.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-1β, IL-6, and PGE₂ in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

4. Western Blot Analysis for Signaling Pathway Proteins:

  • Treat RAW 264.7 cells with 3,4-dicaffeoylquinic acid and LPS for appropriate time points (e.g., 30 minutes to 24 hours).

  • Lyse the cells and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of NF-κB (p65), IκBα, and MAPKs (p38, ERK, JNK).

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.

cluster_0 Experimental Workflow: NCI-H23 Cytotoxicity A Seed NCI-H23 cells B Treat with 3,4-diCQA A->B C MTT Assay B->C D Measure Absorbance C->D E Calculate EC50 D->E

Workflow for determining the cytotoxicity of 3,4-diCQA in NCI-H23 cells.

cluster_1 Experimental Workflow: RAW 264.7 Anti-inflammatory Assay F Seed RAW 264.7 cells G Pre-treat with 3,4-diCQA F->G H Stimulate with LPS G->H I Griess Assay (NO) H->I J ELISA (Cytokines, PGE2) H->J

Workflow for assessing the anti-inflammatory effects of 3,4-diCQA.

cluster_2 Signaling Pathway: 3,4-diCQA in NCI-H23 Cells diCQA 3,4-diCQA Apoptosis_Pathway Apoptotic Signaling Cascade diCQA->Apoptosis_Pathway DNA_Frag DNA Fragmentation Apoptosis_Pathway->DNA_Frag Cell_Death Cell Death DNA_Frag->Cell_Death

Proposed apoptotic signaling pathway of 3,4-diCQA in NCI-H23 cells.

cluster_3 Signaling Pathway: 3,4-diCQA in RAW 264.7 Cells LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB diCQA 3,4-diCQA diCQA->MAPK diCQA->NFkB Inflammatory_Mediators NO, PGE₂, Cytokines MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Inhibitory effect of 3,4-diCQA on LPS-induced inflammatory pathways.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3,4-Di-O-Caffeoylquinic Acid: A Guide for Laboratory Professionals

The proper disposal of 3,4-Di-O-Caffeoylquinic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,4-Di-O-Caffeoylquinic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound.

Immediate Safety and Handling Precautions

While 3,4-Di-O-Caffeoylquinic acid is not classified as dangerous goods for transport, it may cause eye, skin, or respiratory system irritation.[1] The toxicological properties have not been thoroughly investigated.[1] Therefore, standard laboratory precautions should be taken. In case of a spill, avoid raising dust, ensure adequate ventilation, and wear appropriate personal protective equipment (PPE), including a NIOSH-approved respirator, safety goggles, and chemical-resistant gloves.[1] Spilled material should be contained and collected into a designated chemical waste container for disposal.[1]

Step-by-Step Disposal Protocol

The disposal of 3,4-Di-O-Caffeoylquinic acid, like most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed through an institution's Environmental Health and Safety (EHS) program.[2][3][4] Direct disposal into regular trash or down the sewer system is prohibited.[2][5]

1. Waste Identification and Classification:

  • Treat all 3,4-Di-O-Caffeoylquinic acid that is no longer needed as a hazardous waste.[6][7] This includes unused, expired, or contaminated product, as well as spill cleanup materials.

  • The compound is a combustible solid.[8]

2. Waste Collection and Containerization:

  • Solid Waste: Collect pure 3,4-Di-O-Caffeoylquinic acid waste in a clearly labeled, sealable container. Ensure the container is compatible with the chemical; plastic or glass containers are generally suitable.[2]

  • Solutions: If the compound is in a solvent, collect it in a separate, compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Empty Containers: To be disposed of as regular trash, containers that held 3,4-Di-O-Caffeoylquinic acid must be triple-rinsed with an appropriate solvent.[6][7] The rinsate from this cleaning process must be collected and treated as hazardous waste.[6][7]

3. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[2]

  • The label must include the full chemical name, "3,4-Di-O-Caffeoylquinic acid", and the quantity of the waste.[2] For mixtures, list each component and its concentration.[2]

  • Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[2]

  • Store the sealed waste container in a designated satellite accumulation area (SAA).[9] This area should be under the direct supervision of laboratory personnel and away from incompatible materials.[4][9]

  • Ensure secondary containment is used to prevent spills from reaching drains.[6]

4. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[6]

  • Complete any required hazardous waste disposal forms provided by your EHS department.[2]

Disposal Information Summary

ParameterGuidelineSource
Waste Classification Hazardous Waste[2][6]
Disposal Routes Prohibited in regular trash or sewer system. Must be disposed of through EHS.[2][5]
Container Type Chemically compatible, sealable containers (plastic or glass preferred for solids).[2][4]
Container Labeling "Hazardous Waste," full chemical name, quantity, date, and generator information.[2]
Storage Location Designated and secure Satellite Accumulation Area with secondary containment.[6][9]
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3,4-Di-O-Caffeoylquinic acid in a laboratory setting.

G A Waste Generation (Unused, expired, or contaminated 3,4-Di-O-Caffeoylquinic acid) B Is the container empty? A->B C Triple-rinse with appropriate solvent B->C Yes F Select a compatible waste container B->F No D Collect rinsate as hazardous waste C->D E Dispose of rinsed container in regular trash C->E D->F G Label container: 'Hazardous Waste' + Chemical Name + PI Info & Date F->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment G->H I Contact EHS for waste pickup H->I J Complete hazardous waste manifest I->J K EHS collects waste for final disposal J->K

Disposal workflow for 3,4-Di-O-Caffeoylquinic acid.

References

Handling

Essential Safety and Operational Guide for Handling 3,4-Di-O-Caffeoylquinic Acid

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling o...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3,4-Di-O-Caffeoylquinic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

While 3,4-Di-O-Caffeoylquinic acid is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it may cause irritation to the eyes, skin, and respiratory system.[1] Therefore, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling 3,4-Di-O-Caffeoylquinic acid.

Protection TypeRecommended EquipmentSpecifications/Notes
Eye and Face Protection Safety gogglesShould be tight-sealing to protect against dust and splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact.
Body Protection Laboratory coatTo prevent skin contact.
Respiratory Protection NIOSH-approved respiratorRecommended when engineering controls are insufficient or during spill cleanup to avoid breathing dust.[1]

Operational Plan: Safe Handling Procedure

A systematic approach to handling 3,4-Di-O-Caffeoylquinic acid is essential for safety and to maintain the integrity of the compound.

Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Don all required personal protective equipment.

Handling:

  • Keep the container of 3,4-Di-O-Caffeoylquinic acid tightly closed when not in use.[1]

  • Avoid creating dust when handling the solid form.

  • Avoid breathing any dust, fumes, or vapors.[1]

  • Prevent prolonged or repeated exposure to the skin.[1]

Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Clean and decontaminate all work surfaces.

  • Remove and properly store or dispose of contaminated PPE.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of 3,4-Di-O-Caffeoylquinic acid and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste material in a designated, properly labeled chemical waste container.[1]

  • Do not mix with other waste streams unless compatibility is confirmed.

Disposal Procedure:

  • Transfer the sealed waste container to a designated hazardous waste storage area.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations.[1] It is advisable to contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safely handling and disposing of 3,4-Di-O-Caffeoylquinic acid.

Safe_Handling_Workflow Figure 1: Safe Handling Workflow for 3,4-Di-O-Caffeoylquinic Acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Handle Compound don_ppe->handle_compound store_properly Keep Container Closed handle_compound->store_properly decontaminate Decontaminate Work Area store_properly->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands

Caption: Safe Handling Workflow Diagram.

Disposal_Workflow Figure 2: Disposal Workflow for 3,4-Di-O-Caffeoylquinic Acid cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect Waste in Labeled Container store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs dispose_regulations Dispose According to Regulations contact_ehs->dispose_regulations

Caption: Disposal Workflow Diagram.

References

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